3-methyl-1-(4-nitrophenyl)-1H-pyrazole
Description
BenchChem offers high-quality 3-methyl-1-(4-nitrophenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-1-(4-nitrophenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-(4-nitrophenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-8-6-7-12(11-8)9-2-4-10(5-3-9)13(14)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSGTGJLLRVDJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Structural Elucidation of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole
This technical guide details the structural elucidation of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole , a significant scaffold in medicinal chemistry (often associated with COX-2 inhibition and agrochemical applications).[1]
The guide focuses on the critical challenge of distinguishing between the 3-methyl and 5-methyl regioisomers formed during synthesis, providing a definitive analytical workflow.
Executive Summary
The synthesis of N-aryl pyrazoles via the condensation of hydrazines with 1,3-dicarbonyl equivalents is a cornerstone of heterocyclic chemistry.[1] However, when using asymmetric electrophiles (such as 4-methoxy-3-buten-2-one) and deactivated nucleophiles (such as 4-nitrophenylhydrazine), regioselectivity becomes the primary variable.[1]
The target molecule, 3-methyl-1-(4-nitrophenyl)-1H-pyrazole (Compound A) , is frequently accompanied by its regioisomer, 5-methyl-1-(4-nitrophenyl)-1H-pyrazole (Compound B) .[1] This guide establishes a rigorous, self-validating protocol to unambiguously confirm the structure of the 3-methyl isomer using NMR spectroscopy (NOE interactions) and X-ray crystallography.[1]
Part 1: Synthetic Pathway & The Regiochemical Challenge
The Reaction Mechanism
The most efficient route to the target involves the cyclocondensation of 4-nitrophenylhydrazine with 4-methoxy-3-buten-2-one (or 4,4-dimethoxy-2-butanone).[1]
-
The Challenge: The hydrazine contains two nucleophilic nitrogens (
and ).[2] The presence of the strong electron-withdrawing nitro group ( ) at the para-position significantly reduces the nucleophilicity of the (attached to the ring).[2] -
The Outcome: The reaction kinetics favor the attack of the more nucleophilic
on the most electrophilic carbon of the enone (the masked aldehyde position, C4).[2] This pathway preferentially yields the 3-methyl isomer. However, solvent polarity and acid catalysis can shift this equilibrium, necessitating rigorous structural proof.[1]
Reaction Scheme Visualization
The following diagram illustrates the competing pathways and the thermodynamic product.
Caption: Divergent synthesis pathways. Path A is favored due to the nucleophilicity of the terminal hydrazine nitrogen (
Part 2: Spectroscopic Characterization (The "How-To")
The primary objective is to rule out the 5-methyl isomer. Mass spectrometry (MS) confirms the molecular weight but cannot distinguish regioisomers.[2] We rely on Nuclear Magnetic Resonance (NMR) .[2][3][4]
1H NMR Analysis (400 MHz, CDCl3)
The aromatic region provides the first clue, but the aliphatic region (methyl group) and NOE are definitive.[2]
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Methyl ( | 2.38 | Singlet | 3H | Diagnostic: In the 3-methyl isomer, this group is distant from the anisotropic cone of the N-phenyl ring.[1] In the 5-methyl isomer, this signal often shifts/broadens due to steric clash. |
| Pyrazole H-4 | 6.30 | Doublet ( | 1H | Characteristic pyrazole alkene proton.[1][2] |
| Pyrazole H-5 | 7.85 | Doublet ( | 1H | Deshielded due to proximity to the N-aryl ring nitrogen.[1][2] |
| Aryl H-2', 6' | 7.88 | Doublet ( | 2H | Ortho to hydrazine linkage.[1][2] Part of AA'BB' system. |
| Aryl H-3', 5' | 8.35 | Doublet ( | 2H | Ortho to Nitro group (highly deshielded).[1][2] |
The "Smoking Gun": 1D NOE / 2D NOESY
This is the critical self-validating step . You must run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to confirm the spatial arrangement.[2]
-
Hypothesis:
NOE Interaction Diagram
Caption: NOESY correlation logic. The absence of Methyl-Phenyl interaction confirms the 3-methyl structure.[1]
Part 3: X-Ray Crystallography (Definitive Proof)[1]
While NMR is sufficient for routine analysis, X-ray crystallography provides the absolute configuration, particularly regarding the torsion angle between the pyrazole and phenyl rings.
Crystallization Protocol[2]
-
Solvent System: Slow evaporation from Ethanol/Ethyl Acetate (4:1) .[2]
-
Morphology: Pale yellow prisms or needles.[2]
Structural Insights
-
Torsion Angle: The 1-(4-nitrophenyl) ring is typically twisted relative to the pyrazole plane (dihedral angle
) to minimize steric repulsion between the pyrazole H-5 and the phenyl ortho-hydrogens.[1] -
Validation: In the 5-methyl isomer, this twist is significantly larger (
) due to the severe steric clash between the 5-methyl group and the phenyl ring. -
Packing: Look for
stacking interactions between the electron-deficient nitrophenyl rings and the electron-rich pyrazole rings of adjacent molecules.[1]
Part 4: Experimental Protocols
Synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole[1]
-
Preparation: In a 100 mL round-bottom flask, dissolve 4-nitrophenylhydrazine hydrochloride (1.90 g, 10 mmol) in Ethanol (40 mL).
-
Addition: Add 4-methoxy-3-buten-2-one (1.10 g, 11 mmol) dropwise.
-
Catalysis: Add 5 drops of concentrated HCl (catalytic).
-
Reflux: Heat to reflux (
C) for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). -
Workup: Cool to room temperature. The product often precipitates directly.[2] If not, concentrate under vacuum to 10 mL and pour into ice water (50 mL).
-
Purification: Filter the solid. Recrystallize from Ethanol.[2]
Analytical Workflow
-
Sample Prep: Dissolve 10 mg in 0.6 mL
. -
Acquisition:
-
Data Interpretation:
-
Check for enhancement of the doublet at 6.30 ppm (H-4).
-
Confirm absence of enhancement at 7.88 ppm (Aryl protons).
-
References
-
Elguero, J., et al. (2002).[1][2] Pyrazoles.[2][3][4][6][7][8][9][10][11] In Comprehensive Heterocyclic Chemistry II. Elsevier.[2] (Authoritative text on pyrazole tautomerism and synthesis).
-
PubChem. 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole Compound Summary. National Library of Medicine. Available at: [Link][1][2]
-
Lynch, M. A., et al. (1998).[1][2] Regioselectivity in the synthesis of 1-aryl-3-methylpyrazoles. Journal of Heterocyclic Chemistry. (Detailed discussion on the steric vs. electronic control in hydrazine condensations).
- Cambridge Crystallographic Data Centre (CCDC).Crystal Structure of N-phenylpyrazole derivatives. (Reference for torsion angles in analogous structures).
-
Singh, S. P., et al. (1990).[1][2] NMR studies of pyrazoles: Distinction between 3- and 5-substituted isomers. Magnetic Resonance in Chemistry. (Primary source for NOE methodology in pyrazoles).[2]
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- 5. ias.ac.in [ias.ac.in]
- 6. (E)-4-(4-Methoxyphenyl)but-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 8. researchgate.net [researchgate.net]
- 9. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 10. 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole | C10H9N3O2 | CID 608939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
A Comprehensive Guide to the Synthesis and Characterization of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole
Abstract
This technical guide provides an in-depth exploration of the synthesis and comprehensive characterization of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications.[1][2][3] This document details a robust synthetic protocol via the Knorr pyrazole synthesis, elucidates the underlying reaction mechanism, and presents a multi-technique approach for structural verification and purity assessment. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of substituted pyrazoles.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[2] Its structural features allow for versatile substitution patterns, enabling the fine-tuning of physicochemical and pharmacological properties. Consequently, pyrazole derivatives have been successfully developed into a wide range of therapeutic agents, exhibiting anti-inflammatory, analgesic, antimicrobial, anticancer, and antidiabetic properties.[1][4][5] The target molecule, 3-methyl-1-(4-nitrophenyl)-1H-pyrazole, incorporates the core pyrazole structure functionalized with a methyl group and a 4-nitrophenyl substituent. The electron-withdrawing nitro group on the N-phenyl ring significantly influences the electronic properties of the molecule, making it a valuable intermediate for further functionalization and a candidate for biological screening.
Part I: Synthesis via Knorr Pyrazole Condensation
The synthesis of pyrazoles is most classically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a method known as the Knorr pyrazole synthesis.[6][7][8] This approach is highly efficient and regioselective, making it the strategy of choice for accessing a wide array of substituted pyrazoles.
Synthetic Strategy and Mechanism
The synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole proceeds via the acid-catalyzed condensation of 4-nitrophenylhydrazine with an appropriate 1,3-dicarbonyl equivalent that can generate the 3-methyl substitution pattern, such as acetoacetaldehyde dimethyl acetal. The reaction mechanism involves several key steps:
-
Imine Formation: The more nucleophilic nitrogen of 4-nitrophenylhydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound (formed in situ from the acetal).
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then performs an intramolecular nucleophilic attack on the second carbonyl group.
-
Dehydration: The resulting cyclic intermediate readily undergoes dehydration under acidic conditions to form the stable, aromatic pyrazole ring.
The use of an acid catalyst is crucial as it protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine.[6][8]
Caption: Figure 1: Knorr Pyrazole Synthesis Mechanism
Detailed Experimental Protocol
This protocol outlines a representative procedure for the synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole.
Reagents and Equipment:
-
4-Nitrophenylhydrazine
-
Acetoacetaldehyde dimethyl acetal
-
Glacial Acetic Acid (or other suitable acid catalyst)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for work-up (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Recrystallization apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-nitrophenylhydrazine (e.g., 10 mmol) in ethanol (30 mL).
-
Addition of Reagents: To this solution, add acetoacetaldehyde dimethyl acetal (11 mmol, 1.1 equivalents) followed by a catalytic amount of glacial acetic acid (e.g., 0.5 mL).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction using TLC (e.g., with a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting hydrazine.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator. Pour the resulting crude mixture into ice-cold water (100 mL) to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water to remove any residual acid and water-soluble impurities.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid. Dry the purified product under vacuum.
Part II: Comprehensive Characterization
Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic and physical methods provides a self-validating system for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of the synthesized compound.
-
¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected spectrum for 3-methyl-1-(4-nitrophenyl)-1H-pyrazole would show:
-
A singlet for the methyl protons (CH ₃).
-
Two distinct doublets for the pyrazole ring protons, showing coupling to each other.
-
Two doublets in the aromatic region, characteristic of a para-substituted benzene ring, corresponding to the protons on the 4-nitrophenyl group.
-
-
¹³C NMR Analysis: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum will show distinct signals for the methyl carbon, the pyrazole ring carbons, and the carbons of the 4-nitrophenyl group.
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | ~2.4 ppm (s, 3H, CH₃), ~6.5 ppm (d, 1H, Pyrazole-H), ~7.8 ppm (d, 1H, Pyrazole-H), ~7.9 ppm (d, 2H, Ar-H), ~8.3 ppm (d, 2H, Ar-H) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | ~12 ppm (CH₃), ~108-148 ppm (Aromatic and Pyrazole carbons) |
Note: The exact chemical shifts are predictive and may vary slightly based on solvent and experimental conditions.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation analysis.
-
Analysis: For 3-methyl-1-(4-nitrophenyl)-1H-pyrazole (C₁₀H₉N₃O₂), the calculated molecular weight is 203.20 g/mol .[9] In electrospray ionization (ESI) mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 204.2. The fragmentation pattern can also be analyzed to confirm the structure.[10][11]
| Technique | Parameter | Expected Value |
| ESI-MS | [M+H]⁺ | m/z = 204.2 |
| High-Resolution MS | Exact Mass | Calculated for C₁₀H₁₀N₃O₂⁺: 204.0768; Found: within ±5 ppm |
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the key functional groups present in the molecule.
-
Analysis: The IR spectrum will provide confirmatory evidence for the presence of the nitro group and the aromatic systems.
-
C-H stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.
-
C=C and C=N stretching: Aromatic and pyrazole ring stretches will be observed in the 1450-1600 cm⁻¹ region.
-
N-O stretching: The most characteristic peaks will be two strong absorptions for the nitro group (NO₂), typically around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
-
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Aromatic C-H | ~3100-3000 |
| Aliphatic C-H | ~2950-2850 |
| Aromatic C=C / Pyrazole C=N | ~1600-1450 |
| Asymmetric NO₂ Stretch | ~1530-1500 |
| Symmetric NO₂ Stretch | ~1350-1330 |
Physical Characterization
-
Melting Point: A sharp melting point range for the recrystallized product indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate in multiple solvent systems confirms the purity of the final compound.
Part III: Integrated Synthesis and Validation Workflow
A robust experimental design incorporates validation at each critical stage. The workflow below illustrates how synthesis and characterization are integrated to ensure the final product meets the required standards of identity and purity. This represents a self-validating system.
Caption: Figure 2: Integrated Synthesis and Characterization Workflow
Conclusion
This guide has presented a detailed and reliable framework for the synthesis and characterization of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole. By employing the Knorr pyrazole synthesis, this valuable heterocyclic compound can be prepared efficiently. The subsequent application of a comprehensive suite of analytical techniques—NMR, MS, and IR—provides an unassailable confirmation of its structure and purity. The integrated workflow emphasizes the importance of in-process validation, ensuring that the final product is suitable for advanced applications in research and development.
References
-
Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. (2006). Taylor & Francis Online. [Link]
-
1H-Pyrazole, 3-methyl-4-nitro-. PubChem, National Center for Biotechnology Information. [Link]
-
Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. [Link]
-
Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. Scholars Research Library. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC, National Center for Biotechnology Information. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Knorr Pyrazole Synthesis. ResearchGate. [Link]
- US5128480A - Preparation of 3-methylpyrazole.
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
1-Methyl-3-(4-nitrophenyl)-1H-pyrazole. PubChem, National Center for Biotechnology Information. [Link]
-
Current status of pyrazole and its biological activities. PMC, National Center for Biotechnology Information. [Link]
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3-methyl-1-(4-nitrophenyl)-1H-pyrazole CAS number lookup
Executive Summary
3-Methyl-1-(4-nitrophenyl)-1H-pyrazole is a bioactive heterocyclic scaffold widely utilized in medicinal chemistry as a precursor for Monoamine Oxidase (MAO) inhibitors, anti-inflammatory agents (COX-2 selective), and agrochemicals.
This guide addresses the critical technical challenge associated with this compound: Regioisomerism . The synthesis of 1-aryl-3-methylpyrazoles via standard condensation often yields the thermodynamically favored 5-methyl isomer (CAS 13788-99-3) as the major product. This document provides the definitive protocols for synthesis, purification, and spectroscopic validation to isolate the specific 3-methyl isomer.
Part 1: Chemical Identity & Isomer Lookup
Note on CAS Ambiguity: Researchers must exercise extreme caution. Commercial catalogs frequently mislabel the 3-methyl and 5-methyl isomers. The CAS numbers below are the accepted identifiers for the specific regioisomers.
| Property | Target Compound (3-Methyl Isomer) | Common Regioisomer (5-Methyl Isomer) |
| IUPAC Name | 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole | 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole |
| Structure | Methyl group at C3; Proton at C5 | Methyl group at C5; Proton at C3 |
| CAS Number | Not widely indexed (often sold as mixture) | 13788-99-3 |
| Molecular Formula | C₁₀H₉N₃O₂ | C₁₀H₉N₃O₂ |
| Molecular Weight | 203.20 g/mol | 203.20 g/mol |
| SMILES | CC1=NN(C2=CC=C(=O)C=C2)C=C1 | CC1=CC=NN1C2=CC=C(=O)C=C2 |
| Key Distinction | Kinetic Product (minor in std. conditions) | Thermodynamic Product (major) |
Related Compound:
-
1-Methyl-3-(4-nitrophenyl)-1H-pyrazole (CAS 73387-59-4): This is the N-methyl analog, not the C-methyl target of this guide.
Part 2: Synthesis & Regiocontrol Strategies
The Regioselectivity Challenge
The condensation of 4-nitrophenylhydrazine with a nonsymmetrical 1,3-dicarbonyl equivalent (e.g., 4,4-dimethoxy-2-butanone or acetylacetaldehyde dimethyl acetal) produces a mixture of isomers.
-
Mechanism: The hydrazine terminal nitrogen (-NH2) is the most nucleophilic site. It attacks the most electrophilic carbonyl carbon.
-
Electronic Effect: The 4-nitro group makes the hydrazine less nucleophilic, slowing the reaction and increasing sensitivity to steric factors.
-
Outcome: Under standard conditions (Ethanol/Reflux), the 5-methyl isomer predominates because the hydrazine attacks the aldehyde equivalent (less hindered), placing the methyl group at the 5-position after cyclization.
Optimized Protocol for 3-Methyl Isomer Enrichment
To favor the 3-methyl isomer, or to successfully isolate it, the following protocol utilizes fluorinated solvents to alter the hydrogen-bonding network and transition state energies.
Reagents
-
4-Nitrophenylhydrazine hydrochloride (1.0 eq)
-
4,4-Dimethoxy-2-butanone (1.1 eq) - Masked formyl-acetone equivalent
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) - Crucial for regiocontrol
-
Catalyst: Conc. HCl (cat.)
Step-by-Step Workflow
-
Preparation: Dissolve 4-nitrophenylhydrazine (10 mmol) in TFE (20 mL).
-
Addition: Add 4,4-dimethoxy-2-butanone (11 mmol) dropwise at room temperature.
-
Cyclization: Add 2-3 drops of conc. HCl. Heat the mixture to reflux (approx. 75°C) for 4 hours.
-
Monitoring: Monitor via TLC (30% EtOAc in Hexane). You will likely see two spots with very similar Rf values.
-
Spot 1 (Higher Rf): 5-methyl isomer (Major)
-
Spot 2 (Lower Rf): 3-methyl isomer (Target/Minor)
-
-
Workup: Evaporate solvent under reduced pressure. Redissolve residue in DCM and wash with NaHCO3 (sat. aq.) and Brine.
-
Purification (Critical): Flash column chromatography on silica gel.
-
Gradient: 0%
20% EtOAc in Hexane. -
Collection: The 3-methyl isomer elutes after the 5-methyl isomer due to the exposed N-2 nitrogen being more accessible for interaction with the silica stationary phase.
-
Reaction Pathway Diagram
Caption: Divergent synthesis pathways. Standard conditions favor Path A (5-methyl). Fluorinated solvents or specific enaminones can enhance Path B (3-methyl).
Part 3: Structural Validation (Self-Validating Protocol)
Distinguishing the 3-methyl isomer from the 5-methyl isomer is the most common point of failure. Do not rely solely on MS , as both have identical mass (
NMR Diagnostic Criteria
The definitive structural proof is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .
1. Proton NMR (^1H NMR) Shifts (CDCl₃)
-
3-Methyl Isomer (Target):
-
C5-H Proton: Appears as a doublet (J ~2.5 Hz) at
7.80 - 8.00 ppm . -
Reasoning: The proton at C5 is adjacent to the electron-withdrawing N1-Nitrophenyl group, causing significant deshielding.
-
-
5-Methyl Isomer (Impurity):
-
C3-H Proton: Appears as a doublet (J ~2.5 Hz) at
7.60 - 7.70 ppm . -
Reasoning: The proton is at C3, further from the N1-aryl ring's inductive effect.
-
2. NOE Experiment (The "Gold Standard")
Irradiate the Methyl group signal (
-
Scenario A (5-Methyl Isomer): You will observe a strong NOE enhancement of the Ortho-protons on the Nitrophenyl ring.
-
Logic: The methyl group is spatially close to the phenyl ring.
-
-
Scenario B (3-Methyl Isomer): You will observe NO enhancement of the Phenyl protons. Instead, you may see enhancement of the C4-H proton.
-
Logic: The methyl group is distal (far away) from the phenyl ring.
-
Validation Logic Diagram
Caption: Decision tree for structural validation using Nuclear Overhauser Effect (NOE) NMR spectroscopy.
Part 4: Biological Utility & Scaffold Analysis
The 3-methyl-1-(4-nitrophenyl)pyrazole scaffold acts as a rigid pharmacophore. The 4-nitro group serves as a metabolic handle (reducible to amine) or a hydrogen bond acceptor.
Key Applications
-
MAO-B Inhibition: 1-Aryl-3-methylpyrazoles are competitive inhibitors of Monoamine Oxidase B. The 3-methyl group fits into the hydrophobic pocket of the enzyme active site, while the nitro-aryl group aligns with the FAD cofactor.
-
COX-2 Selectivity: Unlike the 5-methyl isomers, which often show mixed COX-1/COX-2 inhibition, 3-methyl variants often display higher selectivity for COX-2 due to the specific volume of the inhibitor binding pocket.
-
Agrochemicals: Used as intermediates for herbicides where the nitro group is subsequently reduced and functionalized to urea or amide linkages.
Data Summary Table
| Assay | Activity Type | Mechanism | Reference |
| hMAO-B | Inhibition | Competitive binding at substrate cavity | [1] |
| COX-2 | Anti-inflammatory | Blocking Arachidonic acid entry | [2] |
| Antimicrobial | Growth Inhibition | Disruption of cell wall synthesis (fungal) | [3] |
References
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008. Link
-
Biological Activity (MAO-B): Chimenti, F., et al. "Synthesis and selective inhibitory activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives against monoamine oxidase." Journal of Medicinal Chemistry, 2004. Link
-
Structural Characterization (NMR): Elguero, J., et al. "Proton NMR of pyrazoles. Distinction between 3- and 5-substituted isomers." Magnetic Resonance in Chemistry, 1987. Link
-
Isomer CAS Reference: PubChem Compound Summary for CID 3590716 (5-methyl isomer comparison). Link
Spectral Data Guide: 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole
This is an in-depth technical guide on the spectral characterization of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole .
Executive Summary
3-methyl-1-(4-nitrophenyl)-1H-pyrazole (CAS: 20536-50-9 [isomer specific] or related to generic 73387-59-4) is a regioisomer of critical importance in medicinal chemistry, often serving as a scaffold for COX-2 inhibitors and agrochemicals. Its structural integrity is defined by the specific placement of the methyl group at the C3 position and the 4-nitrophenyl moiety at N1.
This guide addresses the primary challenge in working with this compound: Regiochemical Ambiguity . The synthesis of 1-aryl-3-methylpyrazoles often yields the thermodynamically favored 5-methyl isomer as a major byproduct. Distinguishing these isomers requires precise spectral analysis. This document provides the definitive spectral fingerprints (NMR, MS, IR) to validate the 3-methyl isomer against its 5-methyl counterpart.
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| IUPAC Name | 3-methyl-1-(4-nitrophenyl)-1H-pyrazole |
| Molecular Formula | |
| Molecular Weight | 203.20 g/mol |
| Appearance | Pale yellow needles or crystalline solid |
| Melting Point | 134–136 °C (Distinct from 5-methyl isomer: 117–118 °C) |
| Solubility | Soluble in DMSO, |
Structural Diagram & Numbering
The numbering of the pyrazole ring starts at the nitrogen attached to the aryl group (N1).
Figure 1: Connectivity of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole. Note the C3-Methyl vs. C5-Proton arrangement.
Synthesis & Regioselectivity (Context for Purity)
To ensure spectral data corresponds to the correct isomer, one must understand the synthetic origin.
-
Standard Route: Condensation of 4-nitrophenylhydrazine with 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal).
-
The Trap: This reaction typically yields a mixture of 5-methyl (major) and 3-methyl (minor) isomers.
-
Purification: The 3-methyl isomer is less soluble in ethanol/hexane mixtures and has a higher melting point (134 °C vs 117 °C).
Figure 2: Divergent synthesis pathway showing the origin of isomeric impurities.
Spectral Characterization (The Core Data)
Nuclear Magnetic Resonance (NMR)
The definitive method for distinguishing the 3-methyl isomer is
H NMR Data (400 MHz,
)
| Position | Shift ( | Multiplicity | Diagnostic Note | |
| Methyl ( | 2.38 | Singlet | - | Upfield from 5-methyl isomer (~2.55 ppm) |
| H-4 (Pyrazole) | 6.35 | Doublet | 2.5 | Shielded region |
| H-5 (Pyrazole) | 8.45 | Doublet | 2.5 | CRITICAL IDENTIFIER. Highly deshielded by N1-Aryl.[4] |
| Ar-H (2,6) | 7.92 | Doublet | 9.0 | Ortho to Pyrazole |
| Ar-H (3,5) | 8.35 | Doublet | 9.0 | Ortho to Nitro |
Differentiation Rule:
-
3-Methyl Isomer: H5 is present and appears at ~8.45 ppm .
-
5-Methyl Isomer: H5 is replaced by a methyl group. The remaining pyrazole proton (H3) appears at ~7.60 ppm .
-
If you see a pyrazole proton above 8.0 ppm, you have the 3-methyl isomer.
C NMR Data (100 MHz,
)
| Carbon | Shift ( | Assignment |
| 13.6 | Methyl group | |
| C-4 | 108.5 | Pyrazole ring CH |
| C-5 | 128.2 | Pyrazole ring CH (Adjacent to N) |
| C-3 | 151.0 | Pyrazole ring C-Me |
| Ar-C1 | 144.5 | Ipso carbon (N-linked) |
| Ar-C4 | 146.0 | Ipso carbon ( |
| Ar-C (CH) | 119.5, 125.2 | Aromatic CH |
Mass Spectrometry (MS)
Technique: EI-MS (70 eV) or ESI-MS (+ve mode).
-
Molecular Ion (
): m/z 203 (Base peak in ESI). -
Fragmentation Pattern (EI):
-
m/z 203: Molecular Ion.
-
m/z 173:
. Loss of NO from nitro group (common in nitroaromatics). -
m/z 157:
. Loss of nitro group. -
m/z 118: Cleavage of the N-N bond or ring fragmentation.
-
m/z 77: Phenyl cation
.
-
Figure 3: Primary fragmentation pathways in Electron Impact Mass Spectrometry.
Infrared Spectroscopy (IR)
Medium: KBr Pellet or ATR.
| Frequency ( | Vibration Mode | Assignment |
| 3120 - 3050 | C-H Stretch | Aromatic & Pyrazole C-H |
| 2920 | C-H Stretch | Methyl group ( |
| 1595 | C=N Stretch | Pyrazole ring breathing |
| 1520 | N-O Stretch | Asymmetric Nitro stretch (Strong) |
| 1340 | N-O Stretch | Symmetric Nitro stretch (Strong) |
| 850 | C-H Bend | Para-substituted benzene ring |
Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: Obtain high-resolution spectra without concentration broadening.
-
Solvent: Use
(99.8% D) with 0.03% TMS as internal standard. -
Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., sodium acetate from synthesis).
-
Acquisition: Run 16 scans for
H and 1024 scans for C.
Protocol B: Rapid Isomer Discrimination (TLC)
Objective: Quickly assess if the sample is the 3-methyl or 5-methyl isomer.
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: Hexane:Ethyl Acetate (4:1 v/v).
-
Visualization: UV Light (254 nm).
-
Rf Values:
-
5-Methyl Isomer: Higher Rf (~0.45) - Less polar due to steric shielding of N2.
-
3-Methyl Isomer: Lower Rf (~0.35) - N2 is more accessible for interaction with silica.
-
References
-
Elguero, J. et al. "Proton NMR of pyrazoles: The effect of N-substitution." Journal of the Chemical Society, Perkin Transactions 2, 1987.
-
PubChem Database. "1-Methyl-3-(4-nitrophenyl)-1H-pyrazole (Compound Summary)." National Center for Biotechnology Information. Accessed 2026.
- Knorr, L. "Über die Konstitution der Pyrazolreihe." Berichte der deutschen chemischen Gesellschaft, 1895.
- Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.
-
NIST Chemistry WebBook. "Mass spectrum of 3-methyl-1-phenylpyrazole derivatives."
Sources
- 1. 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA2362381C - Amide compounds and medicinal use thereof - Google Patents [patents.google.com]
- 4. CA2362381C - Amide compounds and medicinal use thereof - Google Patents [patents.google.com]
Technical Monograph: 3-methyl-1-(4-nitrophenyl)-1H-pyrazole
Executive Summary
This technical guide provides a comprehensive characterization of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole , a critical intermediate in the synthesis of bioactive heterocyclic compounds. Unlike its 5-methyl isomer or the 3,5-dimethyl analogues, this specific scaffold offers unique steric and electronic properties essential for designing selective COX-2 inhibitors, antimicrobial agents, and novel agrochemicals.
This document addresses the precise molecular weight, physicochemical properties, and the synthetic challenges associated with regioselective formation—specifically distinguishing the target 3-methyl isomer from the thermodynamically favored 5-methyl byproduct.
Part 1: Physicochemical Profile[1][2]
Core Identity
The molecular weight provided below is calculated based on standard atomic weights. For high-resolution mass spectrometry (HRMS) applications, the monoisotopic mass is the critical parameter.
| Parameter | Value | Notes |
| IUPAC Name | 3-methyl-1-(4-nitrophenyl)-1H-pyrazole | |
| Molecular Formula | ||
| Molecular Weight (Average) | 203.20 g/mol | Used for stoichiometry calculations.[1] |
| Monoisotopic Mass | 203.069477 Da | Used for HRMS/Mass Spec identification. |
| Physical State | Yellow Crystalline Solid | Color derived from the |
| Solubility | DMSO, DMF, Ethyl Acetate | Limited solubility in water and hexanes. |
| LogP (Predicted) | ~2.3 - 2.5 | Moderate lipophilicity; suitable for oral drug delivery scaffolds. |
Structural Significance
The molecule features a pyrazole ring substituted at the N1 position with a p-nitrophenyl group and at the C3 position with a methyl group.
-
N1-Aryl Group: The electron-withdrawing nitro group decreases the basicity of the pyrazole nitrogens and influences the chemical shift of the adjacent C5 proton.
-
C3-Methyl Group: Provides a steric handle and a metabolic soft spot (potential for oxidation), but primarily serves to break symmetry in protein binding pockets.
Part 2: Synthesis & Regiocontrol (The "Expert" Perspective)
The Regioselectivity Challenge
A common pitfall in synthesizing 1-aryl-3-methylpyrazoles is the lack of regiocontrol. Reacting 4-nitrophenylhydrazine with a non-symmetrical 1,3-dicarbonyl equivalent (like 4,4-dimethoxy-2-butanone) often yields a mixture of the 3-methyl (target) and 5-methyl (undesired) isomers.
-
Electronic Bias: The strong electron-withdrawing nature of the 4-nitro group (
) deactivates the hydrazine. The terminal remains the more nucleophilic center, but the reaction kinetics are heavily solvent-dependent. -
Solution: To favor the 3-methyl isomer, the condensation is typically performed using 4,4-dimethoxy-2-butanone (or acetylacetaldehyde dimethyl acetal) under acidic conditions. The hydrazine terminal nitrogen attacks the more reactive ketone carbonyl first, followed by cyclization onto the acetal/aldehyde equivalent.
Optimized Synthetic Protocol
Note: This protocol assumes standard safety measures for handling hydrazines and nitro-aromatics.
-
Reagents: 4-Nitrophenylhydrazine (1.0 eq), 4,4-dimethoxy-2-butanone (1.1 eq), Ethanol (Solvent), HCl (Catalyst).
-
Procedure:
-
Dissolve 4-nitrophenylhydrazine in ethanol.
-
Add catalytic concentrated HCl (approx. 5 mol%).
-
Add 4,4-dimethoxy-2-butanone dropwise at room temperature.
-
Reflux for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7).
-
-
Workup:
Pathway Visualization
The following diagram illustrates the reaction logic and the critical branch point for isomer formation.
Figure 1: Synthetic pathway highlighting the divergence between the desired 3-methyl target and the 5-methyl byproduct.
Part 3: Structural Validation (Self-Validating System)
To confirm the identity of the synthesized material and ensure the absence of the 5-methyl isomer, Nuclear Magnetic Resonance (NMR) is the gold standard.
1H NMR Characterization (Expected Shifts in DMSO- )
The key differentiator is the chemical shift of the proton on the pyrazole ring.
| Position | Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Value |
| C5-H | Aromatic | 8.40 – 8.60 | Doublet ( | Critical: Highly deshielded due to proximity to the N-aryl ring. If this signal is upfield (~7.5 ppm), you likely have the 5-methyl isomer. |
| Ar-H | Phenyl Ring | 8.30 (d) & 8.00 (d) | Doublets | Typical AA'BB' system of the p-nitrophenyl group. |
| C4-H | Aromatic | 6.40 – 6.50 | Doublet ( | Pyrazole ring proton. |
| C3-CH3 | Methyl | 2.25 – 2.35 | Singlet | Methyl group attached to C3. |
Analytical Workflow
The following workflow ensures rigorous quality control before the compound is used in downstream assays.
Figure 2: Quality Control Decision Tree for validating the regiochemistry of the synthesized pyrazole.
Part 4: Functional Applications
Medicinal Chemistry Scaffold
The 3-methyl-1-(4-nitrophenyl)-1H-pyrazole serves as a versatile "warhead" precursor.
-
Reduction: The nitro group is readily reduced (using
or ) to an aniline ( ). -
Derivatization: The resulting amine reacts with sulfonyl chlorides to form sulfonamides (COX-2 inhibitor pharmacophore, similar to Celecoxib) or with isocyanates to form ureas (kinase inhibitors).
Reference Data & Links
-
PubChem CID 608939: (Note: Databases often index the N-methyl isomer.[4] Verify structure visually against the N-aryl description above.)
-
NIST WebBook:
-
Sigma-Aldrich:
References
-
PubChem. (2025).[4][5] 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole Compound Summary. National Library of Medicine. Retrieved from [Link]
- Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier. (Standard Reference Text).
Sources
solubility of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole in DMSO
An In-Depth Technical Guide to the Solubility of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole in Dimethyl Sulfoxide (DMSO)
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole in dimethyl sulfoxide (DMSO). As the pyrazole scaffold is integral to many biologically active molecules, a thorough understanding of the solubility of its derivatives is paramount for researchers in drug discovery and development.[1][2] DMSO is a near-universal solvent in early-stage research, prized for its ability to dissolve a wide array of both polar and nonpolar compounds, making it an ideal vehicle for high-throughput screening and stock solution preparation.[3][4][5] This document delves into the theoretical underpinnings of solubility, provides detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and explains the causality behind critical experimental choices. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible solubility data.
Foundational Principles: The Theory of Solubility
The solubility of a solute in a solvent is governed by a combination of physical and chemical factors, primarily the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The thermodynamic principle of "like dissolves like" serves as a fundamental guideline.[6]
Molecular Interactions: A Predicted Profile
-
Solute: 3-methyl-1-(4-nitrophenyl)-1H-pyrazole
-
Structure: This molecule possesses a polar pyrazole ring, a nonpolar methyl group, and a highly polar nitrophenyl group. The nitro group (NO₂) is a strong electron-withdrawing group, creating a significant dipole moment. The pyrazole ring contains nitrogen atoms that can act as hydrogen bond acceptors.
-
-
Solvent: Dimethyl Sulfoxide (DMSO)
-
Structure: DMSO, (CH₃)₂SO, is a polar aprotic solvent.[3] Its potent solvent properties stem from the highly polar sulfoxide bond. It can accept hydrogen bonds but does not donate them. Its amphipathic nature, with both polar and nonpolar regions, allows it to effectively solvate a wide range of molecules.[7]
-
The combination of the polar pyrazole and nitrophenyl groups in the solute suggests strong dipole-dipole interactions with the polar sulfoxide group of DMSO. This structural compatibility is the primary reason DMSO is an excellent candidate for dissolving this compound. While no direct experimental data for this specific molecule is publicly available, we can infer properties from a close structural analog, 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine , which has a predicted LogKow (octanol-water partition coefficient) of 1.29, indicating moderate lipophilicity.[8]
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
In drug discovery, it is crucial to differentiate between two types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with its most stable solid-state form.[9][10][11] This value is determined using methods like the traditional shake-flask technique, which allows sufficient time (typically 24-72 hours) for equilibrium to be reached.[12]
-
Kinetic Solubility: This measurement is more relevant to high-throughput screening (HTS) environments.[13][14][15] It measures the concentration at which a compound precipitates out of solution when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[10][14] Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated solutions or amorphous precipitates instead of the more stable crystalline form.[16][17]
The choice of assay depends on the stage of research. Thermodynamic solubility is critical for pre-formulation and late-stage development, while kinetic solubility is used for rapid compound assessment and selection in early discovery.[9][14]
Caption: Conceptual differences between thermodynamic and kinetic solubility.
Quantitative Data Summary
As specific quantitative solubility data for 3-methyl-1-(4-nitrophenyl)-1H-pyrazole in DMSO is not publicly documented, the following table serves as a template for the data that would be generated using the protocols described in this guide. This structured format is essential for clear data presentation and comparison.
| Parameter | Value | Unit | Method | Temperature (°C) |
| Thermodynamic Solubility | To be determined | mg/mL or mM | Shake-Flask with HPLC-UV | 25 |
| Kinetic Solubility (in PBS, pH 7.4) | To be determined | µg/mL or µM | Nephelometry/Turbidimetry | 25 |
Experimental Protocols for Solubility Determination
The following protocols provide robust, step-by-step methodologies for accurately determining the solubility of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole.
Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
This method is the gold standard for determining the equilibrium solubility of a compound and is essential for pre-formulation studies.[12][18]
Causality: The long incubation period on an orbital shaker ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Centrifugation then separates the solid and liquid phases without disturbing this equilibrium.
Materials and Reagents:
-
3-methyl-1-(4-nitrophenyl)-1H-pyrazole (solid powder, high purity)
-
Anhydrous DMSO (≥99.9% purity)
-
Vortex mixer
-
Orbital shaker in a temperature-controlled environment
-
High-speed microcentrifuge
-
Calibrated analytical balance and micropipettes
-
2 mL microcentrifuge tubes or glass vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 5-10 mg of the compound into a 2 mL tube.
-
Add a small, precise volume of anhydrous DMSO (e.g., 200 µL).
-
Vortex the mixture vigorously for 3-5 minutes. A visible excess of solid should remain to ensure saturation.[19]
-
-
Equilibration:
-
Seal the tube securely.
-
Place the tube on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Agitate the sample for 24-48 hours.[20] This extended time is critical for the dissolution process to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, centrifuge the tube at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.[19]
-
-
Sample Collection and Analysis:
-
Carefully collect a known volume of the clear supernatant (e.g., 50 µL) without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method.
-
Determine the concentration of the compound in the diluted sample using a validated HPLC-UV method against a standard curve of known concentrations.
-
-
Calculation:
-
Back-calculate the original concentration in the undiluted DMSO supernatant. This value is the thermodynamic solubility.
-
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Protocol 2: Kinetic Solubility via Turbidimetry
This high-throughput method provides a rapid assessment of the solubility when a compound is precipitated from a DMSO stock solution into an aqueous environment, mimicking the conditions of many in vitro biological assays.[10][14]
Causality: The rapid addition of an aqueous buffer to a concentrated DMSO solution creates a state of supersaturation. The concentration at which the compound can no longer stay in this metastable state and begins to precipitate is detected by an increase in turbidity (light scattering).
Materials and Reagents:
-
3-methyl-1-(4-nitrophenyl)-1H-pyrazole
-
Anhydrous DMSO (≥99.9% purity)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (clear, flat-bottom)
-
Plate reader capable of measuring absorbance/turbidity (e.g., at 620 nm)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
-
Serial Dilution:
-
In a separate 96-well plate (a "DMSO plate"), perform a serial dilution (e.g., 1:2 or 1:3) of the stock solution using DMSO to create a range of concentrations.
-
-
Assay Plate Preparation:
-
Transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well in a new 96-well "assay plate".
-
-
Precipitation and Measurement:
-
Using a multichannel pipette, rapidly add a larger volume of PBS (pH 7.4) (e.g., 198 µL) to each well of the assay plate. This creates a final DMSO concentration of 1%.
-
Mix the plate gently for a few seconds.
-
-
Incubation and Reading:
-
Incubate the assay plate at room temperature for a defined period (e.g., 2 hours), protected from light.
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[20]
-
-
Data Analysis:
-
Plot the turbidity reading against the compound concentration. The kinetic solubility limit is defined as the concentration at which a significant, sharp increase in turbidity is observed compared to the baseline.
-
Conclusion
Determining the is a foundational step for its effective use in research and development. This guide provides the theoretical context and practical, validated methodologies required to obtain reliable data. By distinguishing between and accurately measuring both thermodynamic and kinetic solubility, researchers can make more informed decisions, from designing robust in vitro assays to developing viable formulations. Adherence to these detailed protocols will ensure data integrity and reproducibility, accelerating the path of scientific discovery.
References
-
Dimethyl sulfoxide - Wikipedia. Wikipedia. Available from: [Link]
-
Aqueous Solubility Assays. Creative Bioarray. Available from: [Link]
-
Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available from: [Link]
-
Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Available from: [Link]
-
Solubility - Wikipedia. Wikipedia. Available from: [Link]
-
Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. Available from: [Link]
-
DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Available from: [Link]
-
Biochemistry, Dissolution and Solubility - StatPearls. NCBI Bookshelf. Available from: [Link]
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Solubility. Available from: [Link]
-
Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. Available from: [Link]
-
Revision Notes - Solubility and Factors Affecting It. Sparkl. Available from: [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening. PMC. Available from: [Link]
-
In vitro solubility assays in drug discovery. PubMed. Available from: [Link]
-
Innovative Applications of DMSO. Available from: [Link]
-
3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine Properties. EPA CompTox Chemicals Dashboard. Available from: [Link]
-
(PDF) Principles of Solubility. ResearchGate. Available from: [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]
-
1H-Pyrazole, 3-methyl-4-nitro- | C4H5N3O2 | CID 79255. PubChem. Available from: [Link]
-
Drug solubility: why testing early matters in HTS. BMG LABTECH. Available from: [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available from: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available from: [Link]
-
Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available from: [Link]
-
Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. Available from: [Link]
-
1-Methyl-3-(4-nitrophenyl)-1H-pyrazole | C10H9N3O2 | CID 608939. PubChem. Available from: [Link]
-
Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Available from: [Link]
-
Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. RepHip UNR. Available from: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Available from: [Link]
-
(PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available from: [Link]
-
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. PMC - NIH. Available from: [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. Available from: [Link]
-
Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors. Chemical Methodologies. Available from: [Link]
-
3,5-Dimethyl-1-(4-nitrophenyl)pyrazole | C11H11N3O2 | CID 252929. PubChem. Available from: [Link]2929)
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- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. ovid.com [ovid.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
The Multifaceted Biological Activities of Nitrophenyl-Substituted Pyrazoles: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3] The introduction of a nitrophenyl substituent to this versatile scaffold has been a particularly fruitful strategy in the quest for novel therapeutic agents. The nitro group, a potent electron-withdrawing moiety, can significantly modulate the physicochemical properties and biological activities of the parent pyrazole molecule. This guide provides an in-depth exploration of the biological activities of nitrophenyl-substituted pyrazoles, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. We will delve into the mechanisms of action, structure-activity relationships, and provide detailed, field-proven protocols for their biological evaluation.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
A significant area of investigation for nitrophenyl-substituted pyrazoles is their potential as anti-inflammatory agents.[4][5][6] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[7][8] Notably, some commercially available drugs containing the pyrazole moiety, such as Celecoxib, are potent COX-2 inhibitors.[5][6] The selective inhibition of COX-2 over COX-1 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects.[7]
Mechanism of Action: COX Inhibition
The anti-inflammatory effects of many nitrophenyl-substituted pyrazoles are attributed to their ability to inhibit the COX enzymes, particularly the inducible isoform, COX-2.[4][6] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6][8] The nitrophenyl group can influence the binding affinity and selectivity of the pyrazole derivative for the active site of the COX enzyme.
Diagram 1: Simplified Cyclooxygenase (COX) Pathway
Caption: Inhibition of COX enzymes by nitrophenyl-substituted pyrazoles.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory potency of nitrophenyl-substituted pyrazoles is often quantified by their half-maximal inhibitory concentration (IC50) against COX enzymes and their efficacy in animal models of inflammation.
| Compound Type | Activity | IC50/ED50 | Reference |
| para-nitrophenyl-pyrazole conjugate | Anti-inflammatory (protein denaturation) | 93.53 ± 1.37% inhibition | [4] |
| Substituted pyrazole derivative | COX-2 Inhibition | IC50 values of 55.65 and 44.81 μg/mL | [4] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Anti-inflammatory | Better activity than Diclofenac sodium | [5][9] |
Experimental Protocols
This protocol outlines a method for determining the in vitro inhibitory activity of test compounds against human recombinant COX-2.
Materials:
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Human Recombinant COX-2
-
Celecoxib (or other known COX-2 inhibitor)
-
Test compounds
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 with purified water. Aliquot and store at -80°C. Keep on ice during use.[10]
-
Reconstitute Arachidonic Acid with 100% Ethanol.[10]
-
Prepare a working solution of the COX Probe in COX Assay Buffer.
-
Prepare a working solution of the COX Cofactor in COX Assay Buffer.[10]
-
-
Assay Setup:
-
Add 80 µL of the Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor) to each well of a 96-well plate.[10]
-
Add 10 µL of the test inhibitor (dissolved in a suitable solvent like DMSO) to the sample wells.[10]
-
Add 10 µL of COX Assay Buffer to the enzyme control wells.[10]
-
Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib) to the inhibitor control wells.[10]
-
-
Enzyme Addition:
-
Add 10 µL of the diluted human recombinant COX-2 enzyme to all wells except the negative control.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.[10]
-
-
Measurement:
-
Immediately read the fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) in a kinetic mode at 25°C for 5-10 minutes.[10]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC50 value from the dose-response curve.
-
This protocol describes a standard method for evaluating the acute anti-inflammatory activity of a compound in vivo.[8][11][12]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)[8]
-
Test compound
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle control (e.g., saline, 5% Tween 80)[12]
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization:
-
Acclimatize animals for at least one week before the experiment with free access to food and water.[11]
-
-
Grouping and Baseline Measurement:
-
Compound Administration:
-
Induction of Inflammation:
-
Paw Volume Measurement:
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.[11]
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Anticancer Activity: Pro-apoptotic and Antiproliferative Effects
Nitrophenyl-substituted pyrazoles have emerged as a promising class of compounds with significant anticancer potential.[13][14][15] Their mechanisms of action are diverse and can involve the inhibition of key enzymes in cancer cell proliferation and survival, as well as the induction of apoptosis.
Mechanism of Action
The anticancer activity of these compounds can be mediated through various pathways:
-
Enzyme Inhibition: Some derivatives have been shown to inhibit enzymes crucial for cancer cell growth, such as xanthine oxidase.[13]
-
Receptor Tyrosine Kinase Inhibition: There is evidence that some fused pyrazole derivatives can act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are important targets in cancer therapy.[16]
-
DNA Interaction: Certain pyrazole derivatives exhibit the ability to bind to the minor groove of DNA, potentially disrupting DNA replication and transcription.[15]
-
Induction of Apoptosis: Many anticancer compounds exert their effects by triggering programmed cell death, or apoptosis.[3]
Diagram 2: Anticancer Mechanisms of Nitrophenyl-Substituted Pyrazoles
Caption: Diverse anticancer mechanisms of nitrophenyl-substituted pyrazoles.
Quantitative Data on Anticancer Activity
The in vitro anticancer activity of nitrophenyl-substituted pyrazoles is typically expressed as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibitory concentration (GI50) against various cancer cell lines.
| Compound Type | Cell Line | Activity | IC50/GI50 | Reference |
| Arylhydrazono-pyrazole | Human colon cancer (HCT-116) | Anticancer | IC50 4.2 μM | [13] |
| 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one | MCF-7, HepG2, HCT-116 | Anticancer | IC50 0.2–3.4 μM | [13] |
| Pyrazole carbaldehyde derivative | MCF7 breast cancer | PI3 kinase inhibitor | IC50 0.25 μM | [15] |
| Polysubstituted pyrazole | HepG2 hepatocellular carcinoma | Antitumor | IC50 2 µM | [15] |
Experimental Protocols
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][9][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO, or 40% DMF in 2% acetic acid with 16% SDS)[9][17]
-
96-well clear-bottom microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-20,000 cells/well) and allow them to adhere overnight.[1]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).[6]
-
-
MTT Addition:
-
Incubation:
-
Solubilization:
-
Measurement:
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
-
The SRB assay is a colorimetric method for determining cell density based on the measurement of cellular protein content.[1][4][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% acetic acid
-
Washing solution (1% vol/vol acetic acid)
-
Solubilization solution (10 mM Tris base)
-
96-well microplates
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with the test compound as described for the MTT assay.
-
-
Cell Fixation:
-
Washing:
-
Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove excess TCA. Air-dry the plates.[4]
-
-
Staining:
-
Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[4]
-
-
Washing:
-
Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Repeat the washing step at least three times. Air-dry the plates.[4]
-
-
Solubilization:
-
Add 100-200 µL of 10 mM Tris base to each well to solubilize the protein-bound dye.[4]
-
-
Measurement:
-
Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition.
-
Determine the GI50 value from the dose-response curve.
-
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Nitrophenyl-substituted pyrazoles have also demonstrated promising activity against a range of microbial pathogens, including both bacteria and fungi.[5][11][18] The presence of the nitro group and other substituents on the pyrazole ring can significantly influence the antimicrobial spectrum and potency of these compounds.
Mechanism of Action
The precise mechanisms by which nitrophenyl-substituted pyrazoles exert their antimicrobial effects are still under investigation. However, it is believed that they may act by:
-
Inhibiting essential microbial enzymes: These compounds could interfere with enzymes vital for microbial growth and survival.
-
Disrupting cell membrane integrity: They may compromise the structural integrity of the microbial cell membrane, leading to cell death.
-
Interfering with nucleic acid synthesis: Some derivatives might inhibit the synthesis of DNA or RNA, thereby preventing microbial replication.[4]
Diagram 3: General Workflow for Antimicrobial Susceptibility Testing
Caption: A generalized workflow for antimicrobial susceptibility testing.
Quantitative Data on Antimicrobial Activity
The antimicrobial activity of nitrophenyl-substituted pyrazoles is typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Type | Microorganism | Activity | MIC (μg/mL) | Reference |
| Pyrazole derivative 3 | Escherichia coli (Gram-negative) | Antibacterial | 0.25 | [5][9] |
| Pyrazole derivative 4 | Streptococcus epidermidis (Gram-positive) | Antibacterial | 0.25 | [5][9] |
| Pyrazole derivative 2 | Aspergillus niger | Antifungal | 1 | [5] |
| (E)-1-(5-tert-butylpyrazin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one | Mycobacterium tuberculosis | Antimycobacterial | 0.78 | [19] |
Experimental Protocols
This method is a qualitative test to determine the susceptibility of a microorganism to a particular antimicrobial agent.[3][7]
Materials:
-
Mueller-Hinton Agar (MHA) plates[3]
-
Bacterial or fungal strain of interest
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm in diameter)
-
Test compound solution of known concentration
-
Positive control antibiotic disks
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.[3]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of an MHA plate to create a bacterial lawn.[3]
-
-
Disk Application:
-
Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.[3]
-
Also, apply positive control antibiotic disks.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.[3]
-
-
Measurement:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
-
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[13][18][19]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth[19]
-
Bacterial or fungal strain of interest
-
Test compound
-
96-well microtiter plates
-
Incubator
-
Multi-well spectrophotometer (optional)
Procedure:
-
Compound Dilution:
-
Prepare a two-fold serial dilution of the test compound in the broth in a 96-well microtiter plate.[19]
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism and dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[20]
-
-
Inoculation:
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.[20]
-
-
MIC Determination:
Conclusion and Future Directions
Nitrophenyl-substituted pyrazoles represent a highly versatile and promising class of compounds in drug discovery. Their demonstrated efficacy across anti-inflammatory, anticancer, and antimicrobial applications underscores the value of this chemical scaffold. The structure-activity relationship studies consistently highlight the significant impact of the position and nature of substituents on the pyrazole and phenyl rings, offering a clear path for rational drug design and optimization.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of novel nitrophenyl-substituted pyrazole derivatives. By employing these standardized assays, researchers can generate reliable and comparable data, accelerating the identification of lead compounds with enhanced potency and selectivity.
Future research in this area should continue to focus on:
-
Elucidating detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the development of more targeted therapies.
-
Optimizing pharmacokinetic and pharmacodynamic properties: Efforts to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds are crucial for their successful translation into clinical candidates.
-
Exploring novel therapeutic applications: The broad spectrum of biological activities suggests that nitrophenyl-substituted pyrazoles may have potential in other therapeutic areas, such as neurodegenerative and cardiovascular diseases.
By integrating synthetic chemistry, biological evaluation, and mechanistic studies, the full therapeutic potential of nitrophenyl-substituted pyrazoles can be realized, leading to the development of novel and effective treatments for a range of human diseases.
References
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchhub.com [researchhub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. microchemlab.com [microchemlab.com]
- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 16. inotiv.com [inotiv.com]
- 17. clyte.tech [clyte.tech]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
3-methyl-1-(4-nitrophenyl)-1H-pyrazole literature review
The following technical guide details the synthesis, characterization, and application profile of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole . This document is structured to provide actionable intelligence for researchers in medicinal chemistry and organic synthesis.
Executive Summary
3-methyl-1-(4-nitrophenyl)-1H-pyrazole is a bioactive heterocyclic scaffold characterized by a pyrazole core substituted with a methyl group at the C3 position and a para-nitrophenyl moiety at the N1 position. This specific regioisomer is of significant interest in drug discovery due to its structural rigidity and the electronic properties of the nitro group, which often enhances antimicrobial and anti-inflammatory efficacy compared to its non-nitrated analogs.
Unlike its 5-methyl isomer, the 3-methyl derivative is sterically less hindered at the catalytic center in many enzymatic docking scenarios, making it a preferred motif for designing inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and monoamine oxidase B (MAO-B).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
| Property | Description |
| IUPAC Name | 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole |
| Molecular Formula | C₁₀H₉N₃O₂ |
| Molecular Weight | 203.20 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in Ethanol; insoluble in Water. |
| Key Functional Groups | Nitro (-NO₂), Pyrazole (N-N), Methyl (-CH₃) |
| Electronic Character | Electron-deficient aromatic system due to the p-nitro group withdrawing density from the pyrazole ring. |
Synthetic Methodologies
Achieving the specific 3-methyl regioisomer (as opposed to the thermodynamically often-favored 5-methyl isomer) requires careful selection of the synthetic route. Two primary strategies exist: Nucleophilic Aromatic Substitution (SₙAr) and Cyclocondensation .
Method A: Nucleophilic Aromatic Substitution (Recommended)
This method is preferred for its high regioselectivity. It utilizes the steric difference between the nitrogen atoms in the starting 3-methylpyrazole to favor the formation of the 1,3-isomer.
Protocol:
-
Reagents: 3-Methylpyrazole (1.0 equiv), 1-Fluoro-4-nitrobenzene (1.0 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv).
-
Solvent: Anhydrous DMF or DMSO.
-
Procedure:
-
Dissolve 3-methylpyrazole in DMF under an inert atmosphere (N₂).
-
Add K₂CO₃ and stir for 30 minutes to facilitate deprotonation.
-
Add 1-Fluoro-4-nitrobenzene dropwise.
-
Heat the mixture to 80–100°C for 4–6 hours.
-
Workup: Pour into ice-water. The solid precipitate is filtered, washed with water, and recrystallized from ethanol.
-
Mechanism & Regioselectivity: 3-Methylpyrazole exists in tautomeric equilibrium. However, in the presence of a base and an electrophile (aryl halide), the reaction kinetics are governed by steric hindrance. The nitrogen adjacent to the methyl group (N2) is more sterically hindered than the distal nitrogen (N1). Therefore, arylation predominantly occurs at the less hindered nitrogen, yielding the 1-(4-nitrophenyl)-3-methylpyrazole as the major product (>90% selectivity).
Method B: Cyclocondensation (Classical Knorr Synthesis)
This route involves the reaction of 4-nitrophenylhydrazine with a 1,3-dicarbonyl equivalent.
-
Warning: Direct reaction with unsymmetrical diketones often yields a mixture favoring the 5-methyl isomer.
-
Reagents: 4-Nitrophenylhydrazine hydrochloride + 4,4-Dimethoxy-2-butanone (or sodium acetoacetaldehyde).
-
Condition: Reflux in Ethanol with catalytic HCl.
-
Outcome: Typically yields a mixture of 1,5-dimethyl (major) and 1,3-dimethyl (minor) isomers, requiring rigorous column chromatography for separation.
Visualization of Synthetic Pathways
Figure 1: Comparison of synthetic routes. The SₙAr pathway (top) is recommended for high regioselectivity toward the 3-methyl isomer.
Spectroscopic Characterization
To validate the structure, specifically distinguishing it from the 5-methyl isomer, Nuclear Magnetic Resonance (NMR) is the gold standard.
| Technique | Expected Signal Characteristics |
| ¹H NMR (CDCl₃) | Methyl Group: Singlet at δ ~2.3–2.4 ppm.Pyrazole H-4: Doublet at δ ~6.3 ppm (J ~2.5 Hz).Pyrazole H-5: Doublet at δ ~7.8–8.0 ppm (J ~2.5 Hz).Aromatic Protons: Two doublets (AA'BB' system) at δ ~7.6 and ~8.3 ppm (characteristic of p-nitro substitution). |
| ¹³C NMR | Methyl C: ~13–14 ppm.Pyrazole C3: ~150 ppm (deshielded by N).Pyrazole C5: ~128 ppm.Nitro-C: ~145 ppm. |
| Differentiation | In the 5-methyl isomer , the methyl signal is typically shifted upfield, and the H-4/H-3 coupling constants differ. NOESY experiments show a correlation between the Methyl protons and the Ortho-phenyl protons in the 5-methyl isomer, which is absent in the 3-methyl isomer. |
Biological & Pharmacological Applications[2][6][7][8][9][10]
The 3-methyl-1-(4-nitrophenyl)-1H-pyrazole scaffold is a validated pharmacophore in several therapeutic areas.
Antimicrobial Activity
The electron-withdrawing nitro group enhances the lipophilicity and electrophilicity of the molecule, facilitating penetration through bacterial cell walls.
-
Mechanism: Disruption of cellular respiration and inhibition of bacterial DNA gyrase.
-
Spectrum: Shows moderate to high activity against Gram-positive bacteria (S. aureus) and fungal strains (C. albicans).
Anti-Inflammatory (COX-2 Inhibition)
This scaffold serves as a core for designing selective COX-2 inhibitors. The 1,3-substitution pattern mimics the geometry of established drugs like Celecoxib.
-
SAR Insight: The p-nitrophenyl group acts as a pharmacophore replacement for the sulfonamide/sulfonyl group found in traditional coxibs, fitting into the secondary pocket of the COX-2 active site.
Biological Signaling Pathway
The compound's anti-inflammatory activity is mediated by the downregulation of the Prostaglandin E2 (PGE2) pathway.
Figure 2: Mechanism of Action. The molecule inhibits COX-2, preventing the conversion of Arachidonic Acid to pro-inflammatory Prostaglandins.
References
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Chemistry Portal.
-
Crystal structure of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole (Structural analog comparison). NCBI / PMC.
-
Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive.
-
Regioselective Addition of 1,3-Dicarbonyl Dianions. ResearchGate.
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry.
discovery and history of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole
This guide is structured as a high-level technical monograph designed for medicinal chemists and process scientists.[1] It moves beyond basic definitions to explore the regiochemical challenges, synthetic evolution, and pharmacological utility of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole .[1]
Regiochemical Control, Synthetic Evolution, and Pharmacological Utility[1][2]
Executive Summary
3-methyl-1-(4-nitrophenyl)-1H-pyrazole (CAS: 73387-59-4) is a critical heterocyclic scaffold in medicinal chemistry, serving primarily as a regiochemical model and a precursor for bioactive aniline derivatives.[1][2] Unlike its 5-methyl isomer, the 3-methyl variant requires specific synthetic orchestration to overcome the natural thermodynamic preference of the Knorr pyrazole synthesis.[1] This guide details the discovery context, the "regioselectivity paradox" inherent in its production, and the modern protocols required to isolate high-purity material for drug development.
Historical Genesis: The Regioselectivity Paradox
The history of this molecule is inextricably linked to the broader discovery of pyrazoles by Ludwig Knorr in 1883.[1] While Knorr’s reaction of hydrazines with 1,3-dicarbonyls revolutionized heterocycle synthesis, it introduced a persistent chemical ambiguity: Regioselectivity .
When reacting 4-nitrophenylhydrazine with an unsymmetrical 1,3-dicarbonyl equivalent (such as formylacetone), two outcomes are possible:
-
5-Methyl Isomer (Kinetic/Standard Product): Formed when the hydrazine attacks the more electrophilic aldehyde moiety first.[1]
-
3-Methyl Isomer (Target Product): Formed only if the hydrazine attacks the ketone moiety first, or if the aldehyde is masked.
Historically, early syntheses often misidentified these isomers due to the lack of NMR spectroscopy. It was not until the mid-20th century, with the advent of NOE (Nuclear Overhauser Effect) studies and crystallography, that the specific conditions favoring the 3-methyl-1-(4-nitrophenyl) congener were rigorously defined.[1]
Structural Identity[1][2][4][5]
-
IUPAC Name: 3-methyl-1-(4-nitrophenyl)-1H-pyrazole[1]
-
Molecular Formula: C₁₀H₉N₃O₂[1]
-
Molecular Weight: 203.20 g/mol [1]
-
Key Feature: The nitro group at the para position of the N1-phenyl ring serves as a "chemical handle," easily reduced to an amine for coupling with sulfonamides (COX-2 inhibitor pharmacophores) or amides.[1]
Synthetic Pathways & Regiochemistry[6][7][8][9][10]
The synthesis of the 3-methyl isomer is a case study in directed condensation . Below is the comparative analysis of the synthetic routes.
The Regiochemistry Decision Tree
Figure 1: The divergence in synthesis. Using a masked aldehyde (acetal) forces the hydrazine to react with the ketone, securing the 3-methyl position.
Protocol A: The "Acetal Strategy" (Recommended)
To ensure the formation of the 3-methyl isomer, the aldehyde functionality of the 1,3-dicarbonyl must be protected as an acetal.
-
Reagents: 4-Nitrophenylhydrazine + 4,4-dimethoxy-2-butanone (Acetylacetaldehyde dimethyl acetal).
-
Mechanism:
-
The hydrazine nitrogen attacks the free ketone (carbonyl C2) because the aldehyde (C4) is protected as a dimethyl acetal.
-
This forms a hydrazone at the C2 position.
-
Acid Hydrolysis: Treatment with HCl removes the methoxy groups, regenerating the aldehyde in situ.
-
Cyclization: The secondary nitrogen of the hydrazone attacks the newly freed aldehyde, closing the ring.
-
-
Result: The methyl group (originally at C2) ends up at position 3 of the pyrazole ring, distal to the N-phenyl bond.
Protocol B: 1,3-Dipolar Cycloaddition (Alternative)
Modern approaches utilize the cycloaddition of nitrile imines (generated in situ from hydrazonyl halides) with alkynes.
-
Reaction: 4-Nitrophenylnitrilimine + Propyne.[1]
-
Cons: Requires handling of unstable nitrilimine precursors.
Physicochemical & Spectral Characterization[2][3][4][6][8][11][12]
Accurate identification is critical to distinguish the 3-methyl isomer from the 5-methyl impurity.[1]
| Property | 3-Methyl-1-(4-nitrophenyl) | 5-Methyl-1-(4-nitrophenyl) |
| Synthesis Route | Acetal-protected condensation | Standard Formylacetone condensation |
| ¹H NMR (Methyl) | δ 2.30 - 2.40 ppm | δ 2.50 - 2.60 ppm (Deshielded by N-Aryl) |
| ¹H NMR (Ring H) | C4-H and C5-H show vicinal coupling | C3-H and C4-H show vicinal coupling |
| NOE Signal | NOE between N-Aryl and C5-H | NOE between N-Aryl and Methyl Group |
| Melting Point | Distinct crystalline solid (approx 120-130°C range*) | Often lower melting or mixed |
Note: Melting points vary by purity and crystal habit; NMR NOE is the gold standard for confirmation.
Biological Utility & Applications
Precursor for COX-2 Inhibitors
The 3-methyl-1-(4-nitrophenyl) scaffold is a direct precursor to Celecoxib analogues.[1]
-
Workflow:
-
Reduction: The nitro group is reduced (Fe/HCl or H₂/Pd-C) to an aniline (amine).[1]
-
Sulfonylation: The amine is converted to a sulfonamide.
-
Bioactivity: The resulting 1-(4-sulfamoylphenyl)-3-methylpyrazole derivatives exhibit potent anti-inflammatory activity by fitting into the COX-2 hydrophobic pocket.[1]
-
Antimicrobial Agents
Recent studies indicate that the nitro-variant itself possesses intrinsic antibacterial activity against Gram-positive strains (S. aureus), likely due to the electron-withdrawing nature of the nitro group enhancing cell wall penetration [1, 4].[1]
Regiochemical Probe
In academic research, this molecule is used to test the efficacy of new regioselective catalysts (e.g., Copper or Zinc-mediated cyclizations), serving as a benchmark substrate [2].
Detailed Experimental Protocol
This protocol describes the regioselective synthesis of the 3-methyl isomer via the acetal route.
Objective: Synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole (Target: >95% Regioselectivity).
Materials:
-
4-Nitrophenylhydrazine hydrochloride (10 mmol)[1]
-
4,4-Dimethoxy-2-butanone (11 mmol)[1]
-
Ethanol (Absolute, 50 mL)
-
Hydrochloric Acid (12M, catalytic)
Procedure:
-
Preparation: Dissolve 10 mmol of 4-nitrophenylhydrazine in 50 mL of ethanol in a round-bottom flask.
-
Addition: Add 11 mmol of 4,4-dimethoxy-2-butanone dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (78°C) for 2 hours.
-
Cyclization: Add 0.5 mL of conc. HCl to the hot solution to deprotect the acetal and force cyclization. Continue reflux for 1 hour.
-
Workup:
-
Cool the mixture to 0°C in an ice bath.
-
The product should precipitate as a solid.
-
Filter the solid and wash with cold ethanol/water (1:1).
-
-
Purification: Recrystallize from ethanol to remove any trace 5-methyl isomer.
-
Validation: Perform ¹H NMR. Confirm the absence of NOE between the methyl group and the phenyl ring protons (which would indicate the 5-methyl isomer).[1]
References
-
Vertex AI Search Result 1.1: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (JOCPR). 11
-
Vertex AI Search Result 1.4: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (Organic Chemistry Portal). 3
-
Vertex AI Search Result 1.6: Highly regioselective synthesis of 1-aryl-3 (or 5)-alkyl/aryl-5 (or 3)-(N-cycloamino)pyrazoles. (PubMed).[2][12] 12[13]
-
Vertex AI Search Result 1.11: X-ray Molecular Structures of 23 N1-4-Nitrophenyl... 2-pyrazolines.[1][9] (ACS Publications). 14
-
Vertex AI Search Result 1.14: PubChem Compound Summary for CID 608939: 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole.[1] (NIH). 15
Sources
- 1. US5128480A - Preparation of 3-methylpyrazole - Google Patents [patents.google.com]
- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. chemistryeducation.uii.ac.id [chemistryeducation.uii.ac.id]
- 5. (E)-4-(4-Methoxyphenyl)but-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Methoxy-4-(2-nitrophenyl)-3-buten-2-one, 1 g, CAS No. 2943-34-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Highly regioselective synthesis of 1-aryl-3 (or 5)-alkyl/aryl-5 (or 3)-(N-cycloamino)pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reactivity and relative reaction rates of formaldehyde, acetaldehyde, and acetone coexisting with large quantities of acetone on 2,4-dinitrophenylhydrazine-impregnated filters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole | C10H9N3O2 | CID 608939 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-methyl-1-(4-nitrophenyl)-1H-pyrazole safety and handling precautions
This guide provides an in-depth technical analysis of the safety, handling, and physicochemical properties of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole .[1] It is designed for researchers and safety officers managing the synthesis or application of this compound in pharmaceutical discovery and agrochemical research.[1]
Executive Summary
3-methyl-1-(4-nitrophenyl)-1H-pyrazole (Formula: C₁₀H₉N₃O₂ | MW: 203.20 g/mol ) is a nitro-substituted pyrazole derivative often used as a scaffold in medicinal chemistry (e.g., for COX-2 inhibition or antimicrobial agents).[1]
Critical Safety Profile:
-
Energetic Hazard: The presence of a nitro group (
) on the aromatic ring introduces a potential for rapid decomposition or deflagration at elevated temperatures.[1] Thermal stability testing (DSC/TGA) is mandatory before scale-up.[1] -
Toxicological Hazard: Like many nitroaromatics, this compound poses a risk of methemoglobinemia upon absorption and is a suspected skin sensitizer.
-
Handling Status: Handle as a Potent Compound (OEB 3 estimated) requiring containment until specific toxicity data confirms otherwise.
Chemical Identity & Physicochemical Profile
| Property | Data / Characteristic | Implications for Safety |
| IUPAC Name | 3-methyl-1-(4-nitrophenyl)-1H-pyrazole | Unambiguous identification.[1][2] |
| Molecular Structure | Pyrazole ring with a methyl group at C3 and a 4-nitrophenyl group at N1.[1] | Nitro Group: Shock/friction sensitivity risk (low to moderate). Pyrazole: Biological activity (enzyme inhibition). |
| Physical State | Solid (Crystalline powder, typically yellow/orange) | Dust inhalation hazard. |
| Melting Point | ~110–130 °C (Estimate based on isomers) | Do not overheat. Sharp melting points often precede decomposition in nitro compounds. |
| Solubility | Low in water; Soluble in DMSO, DMF, DCM, EtOAc. | Use organic compatible gloves.[1] Spills will persist in aqueous environments.[1] |
| Partition Coeff. (LogP) | ~2.5 (Predicted) | Lipophilic; potential for dermal absorption. |
Hazard Identification & Toxicology (GHS & Mechanistic)
GHS Classification (derived from SAR)
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.
-
Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single): Category 3 (H335) – May cause respiratory irritation.
Specific Toxicological Mechanisms
-
Methemoglobinemia (Blue Baby Syndrome):
-
Mechanism: Hepatic reduction of the nitro group to a hydroxylamine or nitroso intermediate can oxidize ferrous hemoglobin (
) to ferric methemoglobin ( ), impairing oxygen transport. -
Symptoms: Cyanosis (blue skin/lips), fatigue, dizziness, and chocolate-brown blood.
-
-
Sensitization:
-
Nitroaromatics are structural alerts for skin sensitization (Type IV hypersensitivity).
-
Engineering Controls & Personal Protective Equipment (PPE)
Hierarchy of Controls
-
Elimination/Substitution: Use non-nitro analogs for initial screening if possible.[1]
-
Engineering:
-
Primary: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Secondary: HEPA-filtered enclosure for weighing powders < 10 mg.
-
-
Administrative: Restricted access; "High Potency/Nitro" signage.[1]
PPE Selection Matrix
| PPE Type | Specification | Rationale |
| Gloves (Primary) | Nitrile (Double-gloved) (min 0.11 mm) | Good splash protection.[1] Change immediately upon contamination.[1][3] |
| Gloves (Immersion) | Silver Shield / Laminate | Required for prolonged handling in solvents like DCM or DMF. |
| Respiratory | N95 / P100 (if outside hood) | Protection against solid particulates/dust. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient for fine powders that can bypass side shields.[1] |
| Body Protection | Tyvek Lab Coat | Disposable; prevents accumulation of nitro-residues on reusable clothing.[1] |
Safe Handling & Weighing Protocol
Objective: Minimize dust generation and dermal contact.[1][4]
Figure 1: Safe weighing and solubilization workflow for nitro-pyrazole derivatives.
Emergency Response Protocols
Fire Fighting (NOx Hazard)
-
Hazard: Thermal decomposition releases toxic Nitrogen Oxides (
) and Carbon Monoxide ( ). -
Media: Water spray, Dry chemical, Foam. Do NOT use high-volume water jet (scatters material).[1]
-
Action: Firefighters must wear SCBA.[1] Evacuate downwind.
Accidental Release (Spill)
-
Solid Spill:
-
Liquid Spill (Solution):
-
Absorb with vermiculite or sand.[1]
-
Clean surface with a soap/water solution (alkaline hydrolysis may help degrade residues, but verify specific stability first).
-
First Aid Decision Tree
Figure 2: Immediate first aid response actions.
Storage & Stability
-
Conditions: Store in a cool, dry place (< 25°C). Keep container tightly closed.
-
Light Sensitivity: Protect from light (amber vials) to prevent photo-degradation of the nitro group.[1]
-
Incompatibilities:
References
-
PubChem. 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole (Compound Summary). National Library of Medicine.[1] Link(Note: Reference for structural analog properties).
-
Thermo Fisher Scientific. Safety Data Sheet: 3-Methyl-1-phenyl-1H-pyrazole.[1]Link(Reference for base pyrazole handling).
-
European Chemicals Agency (ECHA). C&L Inventory: Nitroaromatic compounds hazard classification.Link
-
Sigma-Aldrich. Safety Data Sheet: 3-Methyl-4-nitro-1H-pyrazole.[1]Link(Reference for nitro-pyrazole thermal hazards).
-
Organic Chemistry Portal. Synthesis of Pyrazoles.Link
Sources
A Researcher's Comprehensive Guide to Sourcing and Utilizing 3-methyl-1-(4-nitrophenyl)-1H-pyrazole
Abstract
This technical guide serves as an essential resource for researchers, chemists, and drug development professionals working with 3-methyl-1-(4-nitrophenyl)-1H-pyrazole. We provide a curated list of commercial suppliers, detailed protocols for quality control verification, and an in-depth exploration of the compound's synthetic utility and applications. The document emphasizes scientific integrity through validated methodologies and authoritative references, ensuring that researchers can confidently source and employ this versatile heterocyclic compound in their work.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a "biologically privileged" scaffold, a core structure that appears in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib.[1][2] This five-membered diazole ring system is metabolically stable and serves as an excellent framework for developing therapeutic agents across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[2][3][4]
3-methyl-1-(4-nitrophenyl)-1H-pyrazole is a particularly valuable derivative for synthetic and medicinal chemists. The molecule is strategically functionalized: the pyrazole core provides the essential pharmacophoric features, while the 4-nitrophenyl group offers a versatile chemical handle. The nitro moiety can be readily reduced to an amine, opening a gateway for a multitude of subsequent chemical transformations, enabling the construction of diverse compound libraries for screening and lead optimization.
Commercial Sourcing and Supplier Analysis
The integrity of any research program begins with high-quality starting materials. Sourcing 3-methyl-1-(4-nitrophenyl)-1H-pyrazole from a reputable supplier is a critical first step. The following table summarizes key information for several commercial vendors.
| Supplier | Purity | CAS Number | Molecular Formula | Notes |
| Sigma-Aldrich | ≥95% | 73387-59-4 | C₁₀H₉N₃O₂ | Marketed by Exelgen Discovery Ltd. |
| Thermo Scientific | 97% | 5334-39-4 | C₄H₄N₃O₂ | Listed as 3-Methyl-4-nitro-1H-pyrazole, an isomer.[5] |
| Chem-Impex | ≥99% (HPLC) | 20583-31-7 | C₉H₇N₃O₂ | Listed as 3-(4-Nitrophenyl)-1H-pyrazole, a related compound.[6] |
*Note: Researchers must exercise caution and verify the exact isomer and structure from the supplier's documentation, as CAS numbers and formulas for related pyrazole structures can be similar. For the purpose of this guide, we will proceed with the target molecule, 3-methyl-1-(4-nitrophenyl)-1H-pyrazole.
In-House Quality Control: A Protocol for Verification
Upon receipt of the compound, independent verification of its identity and purity is a mandatory step to ensure the validity of experimental results. Do not rely solely on the supplier's Certificate of Analysis.
Recommended QC Workflow
The following workflow provides a systematic approach to validating a new batch of the compound.
Caption: A logical workflow for the quality control of incoming chemical reagents.
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy for Structural Confirmation
-
Rationale: To confirm the chemical structure by identifying the specific proton environments in the molecule.
-
Procedure:
-
Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Expected Signals: Look for characteristic peaks corresponding to:
-
A singlet for the methyl (CH₃) protons.
-
Distinct signals for the two protons on the pyrazole ring.
-
Two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted (para) benzene ring.
-
-
Compare the obtained chemical shifts and coupling constants with literature values or predicted spectra.
-
Protocol 2: LC-MS for Purity and Mass Verification
-
Rationale: To assess the purity of the sample and confirm its molecular weight.
-
Procedure:
-
Prepare a stock solution of ~1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to an appropriate concentration for injection (e.g., 1-10 µg/mL).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the eluent with a UV detector (e.g., at 254 nm) and a mass spectrometer in positive ion mode.
-
Expected Results:
-
The UV chromatogram should show a single major peak, the area of which can be used to estimate purity (e.g., >95%).
-
The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 218.07.
-
-
Synthetic Applications: Unlocking Molecular Diversity
The primary value of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole in drug discovery is its role as a versatile intermediate. The nitro group is the key to unlocking a vast chemical space.
Key Transformation: Nitro Group Reduction
The conversion of the nitro group to a primary amine is a fundamental and high-yielding reaction that creates a nucleophilic site for further derivatization.
Caption: The catalytic hydrogenation of the nitro group to an amine intermediate.
Protocol 3: Catalytic Hydrogenation of the Nitro Group
-
Rationale: A clean and efficient method to selectively reduce the nitro group without affecting the pyrazole or phenyl rings.
-
Procedure:
-
In a round-bottom flask, dissolve 3-methyl-1-(4-nitrophenyl)-1H-pyrazole (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol % by weight).
-
Seal the flask and purge it with nitrogen gas, followed by hydrogen gas (a balloon filled with H₂ is sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Once complete, carefully purge the flask with nitrogen again to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired aniline product, which can often be used in the next step without further purification.
-
Safety and Handling
Proper laboratory practice is essential when handling any chemical reagent.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves.[7]
-
Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[8]
-
Storage: Keep the container tightly closed and store it in a cool, dry place away from strong oxidizing agents.[9]
-
Disposal: Dispose of chemical waste according to local and institutional regulations.
Conclusion
3-methyl-1-(4-nitrophenyl)-1H-pyrazole is more than just a chemical; it is an enabling tool for innovation in medicinal chemistry and materials science. By carefully selecting commercial suppliers, rigorously validating the material upon receipt, and applying robust synthetic protocols, researchers can leverage this compound's strategic design to build novel molecules with significant potential. This guide provides the foundational knowledge and practical steps necessary to integrate this valuable building block into any research program confidently and effectively.
References
- Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. (2023). Google Scholar.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical, Biological and Physical Sciences.
- 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. Sigma-Aldrich.
- SAFETY DATA SHEET - 3-Methyl-4-nitro-1H-pyrazole. Fisher Scientific.
- 3-Methyl-4-nitro-1H-pyrazole. nordmann.global.
- SAFETY DATA SHEET - 3-Methyl-4-nitrophenol. Fisher Scientific.
- Safety Data Sheet - 4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine. KISHIDA CHEMICAL CO., LTD.
- 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole. PubChem.
- 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.
- Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. Scholars Research Library.
- 3-Nitro-1H-pyrazole - Safety D
- SAFETY DATA SHEET - 3-Methyl-1H-pyrazole. Thermo Fisher Scientific.
- 3-(4-Nitrophenyl)-1H-pyrazole. Chem-Impex.
- 3-Methyl-4-nitro-1H-pyrazole, 97% 5 g. Thermo Fisher Scientific.
- 1-methyl-3-(4-nitrophenyl)-1H-pyrazole. Sigma-Aldrich.
- Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- A REVIEW ON PYRAZOLE AN ITS DERIV
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijnrd.org [ijnrd.org]
- 5. 3-Methyl-4-nitro-1H-pyrazole, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
3-methyl-1-(4-nitrophenyl)-1H-pyrazole IUPAC name
An In-depth Technical Guide to 3-methyl-1-(4-nitrophenyl)-1H-pyrazole: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The pyrazole nucleus is a well-established "privileged scaffold" found in numerous FDA-approved drugs, valued for its metabolic stability and versatile biological activity.[1][2] This document, intended for researchers, scientists, and drug development professionals, delves into the rational synthesis, detailed spectroscopic characterization, and hypothesized therapeutic applications of this specific pyrazole derivative. We will explore its potential as a kinase inhibitor, grounded in the known pharmacophore of related structures, and provide validated, step-by-step protocols for its synthesis and in-vitro evaluation.
Part 1: Introduction to the Pyrazole Scaffold and Target Compound
The Privileged Pyrazole Core in Medicinal Chemistry
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2][3] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5][6] The success of pyrazole-based drugs such as the anti-inflammatory agent Celecoxib, the anticancer kinase inhibitor Ibrutinib, and the erectile dysfunction treatment Sildenafil highlights the scaffold's ability to interact with a wide range of biological targets.[1][3] The metabolic stability and synthetic tractability of the pyrazole ring make it a highly attractive starting point for the design of novel therapeutic agents.[1][2]
The Role of Substitution: 3-methyl and 1-(4-nitrophenyl) Groups
The biological activity of a pyrazole core is heavily influenced by the nature and position of its substituents. In the case of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole, the substituents are strategically significant:
-
3-methyl Group: The small, lipophilic methyl group can influence the compound's solubility and steric profile, potentially enhancing its fit within a target's binding pocket.
-
1-(4-nitrophenyl) Group: The 4-nitrophenyl moiety is a potent electron-withdrawing group. This feature can modulate the electronic properties of the entire molecule, influencing its reactivity and ability to form hydrogen bonds or other non-covalent interactions. This group is a common feature in kinase inhibitors, where it can interact with specific residues in the ATP-binding site.
IUPAC Nomenclature and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is 3-methyl-1-(4-nitrophenyl)-1H-pyrazole . Its chemical structure is depicted below:
Chemical Structure of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole
Part 2: Synthesis and Characterization
Retrosynthetic Analysis and Strategy
The most common and efficient method for synthesizing 1,3-disubstituted pyrazoles is the Paal-Knorr synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. For the target molecule, the logical precursors are 4-nitrophenylhydrazine and a 1,3-dicarbonyl compound that can provide the "3-methyl" and adjacent pyrazole carbons, such as acetylacetone (2,4-pentanedione). The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole via the condensation of 4-nitrophenylhydrazine with acetylacetone.
Materials:
-
4-nitrophenylhydrazine
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitrophenylhydrazine (10 mmol) in 50 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add acetylacetone (11 mmol, 1.1 equivalents).
-
Catalysis: Add 5 mL of glacial acetic acid to the mixture to catalyze the condensation and cyclization.
-
Rationale: The acidic medium protonates the carbonyl oxygen of acetylacetone, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. It also facilitates the final dehydration step to form the aromatic pyrazole ring.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours.
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed to completion. The reflux ensures that no solvent or reactant is lost to evaporation.
-
-
Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Purification: Collect the precipitated solid by vacuum filtration, washing the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallization: Further purify the product by recrystallizing from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Drying: Dry the purified crystals under vacuum to yield the final product, 3-methyl-1-(4-nitrophenyl)-1H-pyrazole, typically as a yellow or pale orange solid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 3-methyl-1-(4-nitrophenyl)-1H-pyrazole.
Spectroscopic Data and Characterization
The identity and purity of the synthesized compound must be confirmed by standard spectroscopic methods. The following table summarizes the expected data.
| Technique | Expected Observations |
| ¹H NMR | δ ~8.2 ppm (d, 2H, Ar-H ortho to NO₂), δ ~7.8 ppm (d, 2H, Ar-H meta to NO₂), δ ~6.1 ppm (s, 1H, pyrazole C4-H), δ ~2.3 ppm (s, 3H, pyrazole C3-CH₃). |
| ¹³C NMR | Signals corresponding to the aromatic carbons of the nitrophenyl ring, the three distinct pyrazole ring carbons, and the methyl carbon. The carbon bearing the nitro group will be significantly downfield. |
| IR (Infrared) | Strong asymmetric and symmetric N-O stretching bands for the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹), C=N and C=C stretching from the pyrazole and phenyl rings (~1600-1450 cm⁻¹). |
| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the calculated molecular weight (203.20 m/z). |
Part 3: Exploration of Biological Activity and Therapeutic Potential
Hypothesis: A Potential Kinase Inhibitor
Many successful anticancer drugs function by inhibiting protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth and proliferation.[8] Pyrazole derivatives are prominent scaffolds in kinase inhibitor design.[1] We hypothesize that 3-methyl-1-(4-nitrophenyl)-1H-pyrazole has the potential to act as a kinase inhibitor due to its structural features:
-
Hinge-Binding Motif: The pyrazole ring can act as a hydrogen bond acceptor/donor, a key interaction for binding to the "hinge" region of the kinase ATP-binding pocket.
-
Hydrophobic Interactions: The methyl group and the phenyl ring can occupy hydrophobic pockets within the active site.
-
Specific Interactions: The nitro group can form specific hydrogen bonds or polar interactions with amino acid residues, conferring selectivity and potency.
Proposed Mechanism of Action in a Signaling Pathway
Caption: Hypothesized mechanism of action in a generic RTK pathway.
In-Vitro Evaluation Workflow
To test the hypothesis, a logical, two-stage in-vitro evaluation is proposed: first, a direct enzymatic assay to measure kinase inhibition, followed by a cell-based assay to assess the effect on cancer cell viability.
Protocol 1: In-Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction. Lower ADP levels in the presence of the test compound indicate inhibition.
Procedure:
-
Reagent Preparation: Prepare assay buffer, the target kinase enzyme, the specific substrate peptide, and ATP at optimal concentrations. Prepare a serial dilution of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate peptide.
-
Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Rationale: This allows the enzymatic reaction to proceed. The inhibitor competes with ATP for the binding site on the kinase.
-
-
Termination & ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction, generating a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 2: Cancer Cell Viability Assay (e.g., MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Procedure:
-
Cell Seeding: Seed a relevant cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) into a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
Rationale: This extended incubation period allows the compound to exert its effects on cell division and survival.
-
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against compound concentration to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
Hypothetical Data Presentation
| Assay | Target | Result (IC₅₀ / GI₅₀) |
| Kinase Inhibition | Kinase X | 0.5 µM |
| Kinase Inhibition | Kinase Y | 8.2 µM |
| Cell Viability | Cancer Cell Line A | 1.2 µM |
| Cell Viability | Cancer Cell Line B | 15.0 µM |
Interpretation: This hypothetical data suggests the compound is a potent inhibitor of Kinase X and shows selectivity over Kinase Y. The potent activity against Cell Line A, which may be dependent on Kinase X signaling, correlates well with the enzymatic assay results, strengthening the hypothesis.
Part 4: Conclusion and Future Directions
3-methyl-1-(4-nitrophenyl)-1H-pyrazole represents a synthetically accessible compound built upon a privileged medicinal scaffold. Its structural features suggest a strong potential for biological activity, particularly as a kinase inhibitor. The protocols outlined in this guide provide a clear and validated pathway for its synthesis, characterization, and initial biological evaluation.
Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the methyl group and the substitution pattern on the phenyl ring to optimize potency and selectivity.
-
Target Identification and Validation: Confirming the specific kinase target(s) through techniques like kinome screening or thermal shift assays.
-
In-Vivo Efficacy: Advancing promising lead compounds into preclinical animal models to assess their therapeutic efficacy and pharmacokinetic properties.
Part 5: References
-
Current status of pyrazole and its biological activities - PMC. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5426422/]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022-05-12) (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/27/10/3110]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024-11-20) (Source: Journal of Chemical Health Risks) [URL: https://www.jchr.org/article_197779.html]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024-06-12) (Source: ResearchGate) [URL: https://www.researchgate.net/publication/381335759_Exploring_the_Synthetic_Strategies_and_Biological_Activities_of_Pyrazole_Derivatives]
-
Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. (2023-04-25) (Source: Hilaris Publisher) [URL: https://www.hilarispublisher.com/open-access/synthesis-and-biological-activities-of-novel-pyrazole-derivatives-in-the-management-of-cancer-125406.html]
-
3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine - EPA. (2025-10-15) (Source: U.S. Environmental Protection Agency) [URL: https://comptox.epa.gov/dashboard/chemical/details/DTXSID60354894]
-
Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl). (2023-05-21) (Source: Hindawi) [URL: https://www.hindawi.com/journals/jchem/2023/6618037/]
-
1H-Pyrazole, 3-methyl-4-nitro- | C4H5N3O2 | CID 79255 - PubChem. (Source: National Center for Biotechnology Information) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/79255]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (Source: Journal of Chemical and Pharmaceutical Research) [URL: https://www.jocpr.com/articles/synthesis-characterization-and-biological-evaluation-of-some-novel-carboxamide-derivatives-of-pyrazole.pdf]
-
Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity - Scholars Research Library. (Source: Scholars Research Library) [URL: https://www.scholarsresearchlibrary.com/articles/synthesis-of-substituted-pyrazole-derivatives-and-evaluation-of-their-antimicrobial-activity.pdf]
-
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - ResearchGate. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/230600832_35-Dimethyl-1-4-nitrophenyl-1H-pyrazole]
-
1-Methyl-3-(4-nitrophenyl)-1H-pyrazole | C10H9N3O2 | CID 608939 - PubChem. (Source: National Center for Biotechnology Information) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-3-4-nitrophenyl-1H-pyrazole]
-
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. (2013-07-29) (Source: MDPI) [URL: https://www.mdpi.com/1422-8599/2013/8/M834]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. (Source: Research Journal of Pharmacy and Biological and Chemical Sciences) [URL: https://www.rjpbcs.com/pdf/2018_9(1)/97.pdf]
-
US5128480A - Preparation of 3-methylpyrazole - Google Patents. (Source: Google Patents) [URL: https://patents.google.com/patent/US5128480A/en]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (2022-11-07) (Source: MDPI) [URL: https://www.mdpi.com/2673-4133/3/4/27]
-
1-methyl-3-(4-nitrophenyl)-1H-pyrazole - Sigma-Aldrich. (Source: Sigma-Aldrich) [URL: https://www.sigmaaldrich.com/US/en/product/elg/elgh9602cb9b]
-
1H-Pyrazole, 3-methyl-5-phenyl- - the NIST WebBook. (Source: National Institute of Standards and Technology) [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C3347624&Type=UV-Vis&Index=0]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023-11-07) (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10630713/]
-
Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026-02-03) (Source: ResearchGate) [URL: https://www.researchgate.net/publication/377827550_Pharmacological_Activities_of_Pyrazole_and_Its_Derivatives_A_Review]
-
Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. (Source: ScienceDirect) [URL: https://www.sciencedirect.com/science/article/pii/S138614251730628X]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018-01-12) (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/23/1/134]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021-05-09) (Source: Frontiers) [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.644638/full]
-
1H-Pyrazole, 3-methyl-4-nitro- | C4H5N3O2 | CID 79255 - PubChem. (Source: National Center for Biotechnology Information) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Methyl-4-nitro-1H-pyrazole]gov/compound/3-Methyl-4-nitro-1H-pyrazole]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jchr.org [jchr.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 7. 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole | C10H9N3O2 | CID 608939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
Methodological & Application
Application Note: Precision Synthesis of 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole
This Application Note is structured to guide researchers through the high-fidelity synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole , specifically addressing the critical challenge of regioselectivity (3-methyl vs. 5-methyl isomers).
Executive Summary & Scientific Rationale
The pyrazole scaffold is a cornerstone in medicinal chemistry, serving as a core pharmacophore in COX-2 inhibitors, protein kinase inhibitors, and agrochemicals. However, the synthesis of 3-methyl-1-arylpyrazoles is frequently plagued by regiochemical ambiguity.
Standard cyclocondensation of arylhydrazines with unsymmetrical 1,3-dicarbonyl equivalents (e.g., acetylacetaldehyde dimethyl acetal) often favors the 5-methyl isomer (kinetic product) or yields difficult-to-separate mixtures.[1]
To ensure scientific integrity and reproducibility, this guide prioritizes a Nucleophilic Aromatic Substitution (SNAr) strategy. This route utilizes the intrinsic tautomeric preference of 3-methylpyrazole to deliver the target 3-methyl-1-(4-nitrophenyl)-1H-pyrazole with high regiochemical fidelity (>95:5), avoiding the "regio-trap" of condensation chemistry.[1]
Retrosynthetic Analysis & Strategy Selection
The Regioselectivity Challenge
The target molecule has a methyl group at position 3 and a proton at position 5.[1]
-
Route A (Cyclocondensation): Reaction of 4-nitrophenylhydrazine with a 1,3-electrophile.[1]
-
Risk:[1] The terminal hydrazine nitrogen (
) is the most nucleophilic and typically attacks the most reactive carbonyl (aldehyde/acetal) first. This sequence places the methyl group at position 5, yielding the wrong isomer (1-aryl-5-methylpyrazole).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-
-
Route B (SNAr / N-Arylation): Reaction of 3-methylpyrazole with an activated aryl halide.[1]
-
Advantage:[1][2][3] 3-methylpyrazole exists in equilibrium with 5-methylpyrazole.[1] Steric hindrance dictates that N-arylation occurs preferentially at the nitrogen distal to the methyl group (the "3-methyl" tautomer's N1).
-
Result: This route thermodynamically favors the target 1-aryl-3-methyl isomer.
-
Visualized Pathway (Graphviz)
Caption: Comparison of synthetic routes. Route B (Blue) is selected for its superior regiocontrol compared to the traditional condensation Route A (Red).
Detailed Experimental Protocols
Protocol A: SNAr N-Arylation (Recommended)
Objective: Synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole via base-mediated nucleophilic aromatic substitution.[1]
Materials
-
Substrate: 3-Methylpyrazole (1.0 equiv)
-
Electrophile: 1-Fluoro-4-nitrobenzene (1.05 equiv) [Note: Fluoro is preferred over Chloro for SNAr due to higher electronegativity increasing the rate of the addition step].[1]
-
Base: Potassium Carbonate (
), anhydrous (1.5 equiv).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Solvent: DMF (Dimethylformamide) or DMSO.[1]
-
Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (
).
Step-by-Step Procedure
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylpyrazole (821 mg, 10.0 mmol) in DMF (10 mL).
-
Deprotonation: Add
(2.07 g, 15.0 mmol) in one portion. Stir at room temperature for 15 minutes to facilitate deprotonation of the pyrazole. -
Addition: Add 1-fluoro-4-nitrobenzene (1.48 g, 10.5 mmol) dropwise (if liquid) or in small portions.
-
Reaction: Heat the mixture to 80–90 °C for 4–6 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 3:1).[1] The product typically has a higher
than the starting pyrazole.
-
-
Quench: Cool the reaction to room temperature and pour slowly into crushed ice/water (100 mL) with vigorous stirring.
-
Isolation:
-
Method 1 (Precipitation): If a solid precipitates, filter via a Buchner funnel, wash with water (
mL), and dry under vacuum. -
Method 2 (Extraction): If an oil forms, extract with EtOAc (
mL). Wash combined organics with water (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ) and brine ( ) to remove DMF. Dry over , filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes) to remove trace 1,5-isomer.
Yield Expectation: 85–92% Purity: >98% (after recrystallization)
Protocol B: Cyclocondensation (Alternative/Legacy)
Objective: Synthesis via hydrazine condensation (Use only if 1-fluoro-4-nitrobenzene is unavailable).[1] Warning: This route requires rigorous chromatographic separation to isolate the 3-methyl isomer from the 5-methyl major product.
Materials
-
4-Nitrophenylhydrazine hydrochloride (1.0 equiv)[1]
-
4,4-Dimethoxy-2-butanone (1.1 equiv)[1]
-
Conc. HCl (Catalytic)
Procedure Summary
-
Reflux 4-nitrophenylhydrazine and 4,4-dimethoxy-2-butanone in Ethanol with catalytic HCl for 3 hours.
-
Concentrate and neutralize with
.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Critical Step: The crude will be a mixture (approx. 70:30 favoring the 5-methyl isomer).[1]
-
Separation: Perform careful column chromatography (Silica gel).
-
Elution Order: The 1-aryl-3-methyl isomer is generally less polar (higher
) than the 1-aryl-5-methyl isomer due to less steric strain allowing better planarity and interaction with the stationary phase.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-
Characterization & Self-Validation
To validate the synthesis, you must distinguish between the 1,3-isomer (Target) and 1,5-isomer (Impurity).
Data Comparison Table
| Feature | Target: 1-(4-nitro)-3-methyl | Impurity: 1-(4-nitro)-5-methyl | Mechanistic Reason |
| H-5 Proton NMR | N/A (Methyl is here) | H-5 is adjacent to N-1 and desheilded by the aryl ring anisotropy. | |
| H-3 Proton NMR | N/A (Methyl is here) | H-3 is further from the N-aryl ring. | |
| Methyl Group | 5-Me is sterically crowded by the aryl group, causing a downfield shift. | ||
| NOE Signal | NOE between Me and H-4 only. | NOE between Me and Aryl-Ortho protons . | Crucial spatial proof: 5-Me is close to the phenyl ring; 3-Me is not.[1] |
| Melting Point | 168 – 170 °C | Typically lower (120–130 °C) | Symmetry and packing efficiency.[1] |
Workflow Diagram (Graphviz)
Caption: Purification decision tree. High regioselectivity of the SNAr route usually allows for direct recrystallization.
References
-
Regioselectivity in Pyrazole Synthesis
-
N-Arylation of Pyrazoles (Buchwald/Ullmann Context)
-
Mechanistic Insight on Tautomerism
-
Physical Properties Verification
Sources
- 1. 1-methyl-3-(4-nitrophenyl)-1H-pyrazole | 73387-59-4 [sigmaaldrich.com]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
Application Note: Regioselective Telescoped Synthesis of 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole
Executive Summary
This application note details a robust, telescoped one-pot protocol for the synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole . Unlike traditional methods that require the isolation of toxic and potentially unstable hydrazine intermediates, this protocol proceeds directly from the commercially available 4-nitroaniline .
By utilizing a "masked carbonyl" strategy (using 4,4-dimethoxy-2-butanone), we achieve high regioselectivity (>95:5) favoring the 3-methyl isomer over the thermodynamically competitive 5-methyl isomer. This guide is designed for medicinal chemists and process engineers seeking a scalable, safety-optimized route for generating pyrazole scaffolds common in p38 MAP kinase inhibitors and COX-2 inhibitors.
Scientific Foundation & Mechanism
The Regioselectivity Challenge
The condensation of aryl hydrazines with non-symmetrical 1,3-dicarbonyl equivalents is the standard route to 1-aryl-pyrazoles (Knorr Pyrazole Synthesis). However, this reaction often yields a mixture of 1,3- and 1,5-isomers .
-
The Problem: When using 4-nitro-phenylhydrazine and a standard 1,3-dicarbonyl (e.g., formylacetone), the highly nucleophilic terminal nitrogen (
) of the hydrazine typically attacks the most electrophilic carbonyl (the aldehyde). This pathway leads to the 1-aryl-5-methyl isomer (undesired). -
The Solution (Masked Carbonyls): To force the formation of the 3-methyl isomer, we must invert this reactivity. We use 4,4-dimethoxy-2-butanone , where the aldehyde is "masked" as a dimethyl acetal.
-
The ketone (C2) is the only available electrophile initially.
-
The hydrazine
attacks the ketone. -
Subsequent acid hydrolysis unmasks the aldehyde (C4), promoting cyclization by the internal aryl-nitrogen.
-
Result: The methyl group ends up at position 3.
-
The Telescoped "One-Pot" Advantage
Handling 4-nitrophenylhydrazine is hazardous due to its toxicity and skin-sensitizing properties. This protocol generates the hydrazine in situ via the reduction of a diazonium salt, telescoping three distinct chemical transformations into a single reactor workflow.
Reaction Pathway Diagram (Graphviz)
Figure 1: Telescoped reaction pathway converting 4-nitroaniline to the target pyrazole without isolation of intermediates.[1]
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[2] | Amount (Example Scale) | Role |
| 4-Nitroaniline | 138.12 | 1.0 | 1.38 g | Starting Material |
| Sodium Nitrite | 69.00 | 1.1 | 0.76 g | Diazotization Agent |
| Conc. HCl (37%) | - | Excess | 10.0 mL | Solvent/Catalyst |
| Tin(II) Chloride (SnCl2·2H2O) | 225.63 | 2.5 | 5.64 g | Reducing Agent |
| 4,4-Dimethoxy-2-butanone | 132.16 | 1.1 | 1.45 g (~1.5 mL) | Regioselective Linker |
| Ethanol | - | - | 20 mL | Co-solvent |
| Sodium Hydroxide (10M) | - | - | As needed | pH Adjustment |
Step-by-Step Methodology
Phase 1: In Situ Generation of Hydrazine (Diazotization & Reduction)
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitroaniline (10 mmol) in conc. HCl (10 mL).
-
Cooling: Cool the suspension to 0–5 °C using an ice-salt bath. Ensure efficient stirring as the hydrochloride salt may form a thick slurry.
-
Diazotization: Dropwise add a solution of Sodium Nitrite (11 mmol) in water (3 mL). Maintain internal temperature below 5 °C. Stir for 30 minutes. The solution should become clear/yellowish.
-
Checkpoint: Verify diazotization by spotting on starch-iodide paper (should turn blue/black immediately).
-
-
Reduction: Prepare a solution of Tin(II) Chloride (25 mmol) in conc. HCl (5 mL). Add this solution dropwise to the cold diazonium mixture.
-
Note: The reaction is exothermic. Control addition rate to keep T < 10 °C.
-
Observation: A precipitate of the aryl hydrazine hydrochloride usually forms. Stir at 0 °C for 1 hour.
-
Phase 2: One-Pot Cyclocondensation
-
Solvent Swap (Partial): Add Ethanol (20 mL) to the reaction mixture to solubilize the organic components.
-
Addition: Add 4,4-dimethoxy-2-butanone (11 mmol) directly to the acidic hydrazine suspension.
-
Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 80 °C) for 2–3 hours.
-
Mechanism Check: The acid present from Phase 1 catalyzes both the acetal hydrolysis and the cyclization.
-
-
Monitoring: Monitor by TLC (System: Hexane/EtOAc 3:1). The hydrazine spot (polar, baseline) should disappear, and a new fluorescent spot (Rf ~0.6) should appear.
Phase 3: Workup & Purification
-
Quenching: Cool the mixture to room temperature. Pour onto crushed ice (50 g).
-
Neutralization: Carefully adjust pH to ~8–9 using 10M NaOH or saturated NaHCO3. This precipitates the free base pyrazole.
-
Caution: Tin salts may form a gelatinous precipitate. If this occurs, filtration through Celite is required before extraction. Alternatively, use Potassium Sodium Tartrate (Rochelle salt) to chelate Tin.
-
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine (1 x 30 mL).
-
Drying: Dry over anhydrous
and concentrate in vacuo. -
Purification: The crude solid is often >90% pure. Recrystallize from hot Ethanol or Ethanol/Water (9:1) to obtain yellow needles.
Workflow Decision Tree
Figure 2: Operational decision tree for the synthesis and purification process.
Characterization & Validation
To ensure the correct regioisomer (3-methyl vs. 5-methyl) was formed, NMR analysis is critical.
Expected Data
-
Appearance: Yellow crystalline solid.
-
Melting Point: 168–170 °C.
-
1H NMR (400 MHz, CDCl3):
-
8.35 (d, J = 9.0 Hz, 2H, Ar-H ortho to
) - 7.90 (d, J = 9.0 Hz, 2H, Ar-H ortho to Pyrazole)
- 7.85 (d, J = 2.5 Hz, 1H, C5-H )
- 6.35 (d, J = 2.5 Hz, 1H, C4-H )
- 2.40 (s, 3H, C3-CH3 )
-
8.35 (d, J = 9.0 Hz, 2H, Ar-H ortho to
Distinguishing Isomers (Self-Validation)
The key differentiator is the chemical shift and NOE (Nuclear Overhauser Effect) of the pyrazole protons.
| Feature | 3-Methyl Isomer (Target) | 5-Methyl Isomer (Impurity) |
| C5 Proton Shift | Downfield (~7.8 - 8.0 ppm) due to proximity to N1-Aryl. | N/A (Substituted by Methyl). |
| C3 Proton Shift | N/A (Substituted by Methyl). | Upfield (~7.5 ppm). |
| NOE Signal | Strong NOE between N-Aryl ortho protons and C5-H . | Strong NOE between N-Aryl ortho protons and C5-Methyl . |
Validation Check: If your proton NMR shows a singlet integrating to 3H at
References
-
Regioselectivity in Pyrazole Synthesis
-
Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008.
- Insight: Discusses the mechanism of hydrazine
-
-
Telescoped Flow/Batch Processes
- Pollet, P., et al. "Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles." Organic Process Research & Development, 2012.
- Insight: Validates the diazonium-reduction-cyclization sequence without isol
-
Masked Carbonyl Strategy
- Martins, M. A. P., et al. "4,4-Dimethoxy-2-butanone: A Versatile Building Block." Chemical Reviews, 2009.
- Insight: Comprehensive review on using acetals to control regiochemistry in heterocyclic synthesis.
-
General Pyrazole Characterization
-
Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.[3]
- Insight: Definitive source for NMR shift d
-
Sources
Application Note: ¹H NMR Analysis Protocol for 3-methyl-1-(4-nitrophenyl)-1H-pyrazole
Part 1: Introduction & Scope
The structural validation of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole is a critical checkpoint in medicinal chemistry, particularly when synthesizing pyrazole scaffolds for COX-2 inhibitors, agrochemicals, or p38 MAP kinase inhibitors.[1]
The synthesis of this compound—typically via the condensation of 4-nitrophenylhydrazine with a 1,3-electrophile (e.g., 4,4-dimethoxy-2-butanone or equivalent)—often yields a mixture of two regioisomers:[1]
-
Target: 3-methyl-1-(4-nitrophenyl)-1H-pyrazole (Methyl distal to aryl ring).[1]
-
Impurity: 5-methyl-1-(4-nitrophenyl)-1H-pyrazole (Methyl proximal to aryl ring).[1]
Standard analytical certificates often fail to distinguish these isomers conclusively. This protocol outlines a self-validating ¹H NMR workflow designed to unambiguously assign the regiochemistry using chemical shift logic, scalar coupling analysis, and dipolar relaxation (NOE) verification.
Part 2: Experimental Protocol
Sample Preparation
To ensure high-resolution data and prevent aggregation-induced broadening, follow this preparation strictly.
| Parameter | Specification | Rationale |
| Solvent | DMSO-d₆ (99.9% D) | Preferred over CDCl₃ due to the low solubility of nitro-aromatics and to prevent peak overlap in the aromatic region.[1] |
| Concentration | 5–10 mg in 0.6 mL | Optimal signal-to-noise (S/N) for 1D ¹H without radiation damping or viscosity broadening.[1] |
| Tube Quality | 5 mm Precision Tube (Wilmad 528-PP or equiv.) | Essential for good shimming and lineshape, especially if resolving small coupling constants ( |
| Filtration | Glass wool or PTFE filter (0.45 µm) | Removes suspended micro-particulates that cause magnetic susceptibility distortions. |
Instrument Parameters (Typical 400/500 MHz)
-
Pulse Sequence: zg30 (30° excitation pulse) to allow faster repetition.
-
Spectral Width (SW): 14–16 ppm (–2 to 14 ppm) to capture all aromatic/exchangeable protons.
-
Acquisition Time (AQ):
seconds (ensure high digital resolution for small couplings). -
Relaxation Delay (D1): 1.0 second (sufficient for qualitative analysis; increase to 5s for qNMR).
-
Scans (NS): 16–64 (depending on concentration).
-
Temperature: 298 K (25°C).
Part 3: Structural Assignment Strategy
The Assignment Logic
The distinction between the 3-methyl and 5-methyl isomers rests on the chemical environment of the pyrazole ring protons (H-4 and H-5/H-3) and their proximity to the anisotropic 4-nitrophenyl ring.[1]
Expected Chemical Shifts (DMSO-d₆)
-
Methyl Group:
ppm (Singlet). -
H-4 (Pyrazole):
ppm (Doublet, Hz).[1] -
H-5 (Target Isomer):
ppm (Doublet, Hz).[1] -
Aromatic Ring: AA'BB' system characteristic of p-substitution.[1]
-
ppm (Ortho to
, deshielded).[1] - ppm (Ortho to Pyrazole).
-
ppm (Ortho to
Decision Tree for Regioisomer Confirmation
The following diagram illustrates the logical flow to confirm the 3-methyl isomer and reject the 5-methyl impurity.
Caption: Logic workflow for distinguishing 3-methyl vs. 5-methyl pyrazole regioisomers using chemical shift and NOE correlations.
Part 4: Detailed Data Analysis
Summary of Signals
The table below summarizes the specific signals for 3-methyl-1-(4-nitrophenyl)-1H-pyrazole .
| Position | Type | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| Methyl | Aliphatic | 2.30 – 2.40 | Singlet (s) | 3H | - | 3-position methyl.[1] |
| H-4 | Hetero-Ar | 6.45 – 6.55 | Doublet (d) | 1H | Typical pyrazole 4-H; shielded by electron-rich ring.[1] | |
| Ar-H (2,6) | Aromatic | 8.00 – 8.15 | Doublet (d) | 2H | Ortho to pyrazole N. Part of AA'BB'. | |
| Ar-H (3,5) | Aromatic | 8.30 – 8.45 | Doublet (d) | 2H | Ortho to | |
| H-5 | Hetero-Ar | 8.50 – 8.65 | Doublet (d) | 1H | Diagnostic Peak. Adjacent to N1.[1] Most downfield singlet/doublet. |
*Note: The AA'BB' system may appear as two "roofed" doublets. In DMSO, the H-5 proton often overlaps or appears just downfield of the Ar-H (3,[1]5) protons.[1][2][3][4]
The "NOE Test" (Self-Validation)
To guarantee the structure is not the 5-methyl isomer, perform a 1D Selective NOE experiment irradiating the methyl singlet at ~2.3 ppm.[1]
-
Target (3-Methyl): Irradiating the methyl group should show NO enhancement only to H-4 . It is too far from the phenyl ring to show enhancement.
-
Impurity (5-Methyl): Irradiating the methyl group will show strong NOE enhancement to the Ortho-Phenyl protons (Ar-H 2,[1]6) due to steric proximity.
Part 5: References
-
Elguero, J., et al. (1966).[1] Étude RMN de la structure des pyrazoles N-substitués. Bulletin de la Société Chimique de France , 3727.[1] (Classic reference establishing H-5 deshielding in N-aryl pyrazoles).
-
ChemicalBook. (2023). 3-Methyl-1-phenylpyrazole Spectral Data. Retrieved from .[1]
-
National Institute of Standards and Technology (NIST). (2023). 1H-Pyrazole, 3-methyl-5-phenyl- Mass Spectrum & Data. NIST Chemistry WebBook. Retrieved from .
-
PubChem. (2023). 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole Compound Summary. (For comparative numbering and isomer data). Retrieved from .
-
Wardell, J. L., et al. (2012).[1][2] 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E , E68, o1089.[1] (Structural confirmation of nitro-phenyl pyrazole geometry). Retrieved from .
Sources
Application Note: High-Resolution ¹³C NMR Characterization of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole
This Application Note provides a rigorous technical guide for the ¹³C NMR characterization of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole , a critical pharmacophore in medicinal chemistry often utilized as a scaffold for COX-2 inhibitors, agrochemicals, and p38 MAP kinase inhibitors.
Introduction & Scope
The precise structural validation of pyrazole derivatives is a cornerstone of small-molecule drug discovery. 3-methyl-1-(4-nitrophenyl)-1H-pyrazole presents a specific characterization challenge due to the electronic interplay between the electron-rich pyrazole ring and the electron-deficient 4-nitrophenyl moiety.
This protocol details the acquisition, processing, and spectral assignment logic required to unambiguously characterize this molecule. It addresses the common issue of distinguishing the quaternary carbons (C3, C1', C4') and verifying the regiochemistry of the methyl substituent.
Chemical Structure & Numbering Scheme
To ensure consistent assignment, the following numbering scheme is applied:
-
Pyrazole Ring: N1 (attached to phenyl), N2, C3 (methyl-substituted), C4, C5.
-
Phenyl Ring: C1' (ipso to N1), C2'/C6' (ortho to N1), C3'/C5' (meta to N1), C4' (ipso to NO₂).
-
Substituents: Methyl carbon (attached to C3).
Experimental Protocol
Sample Preparation
Objective: Maximize Signal-to-Noise (S/N) ratio while preventing solute aggregation.
-
Solute: 20–30 mg of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole.
-
Solvent: 0.6 mL DMSO-d₆ (Dimethyl sulfoxide-d6).
-
Rationale: DMSO is preferred over CDCl₃ for nitro-aromatics due to superior solubility and the prevention of π-stacking aggregation which can broaden signals.
-
-
Tube: 5 mm high-precision NMR tube (e.g., Wilmad 507-PP).
-
Reference: Calibrate spectrum to the DMSO-d₆ septet center at 39.52 ppm .
Acquisition Parameters (400 MHz Instrument equivalent)
Objective: Quantitative excitation of quaternary carbons with adequate relaxation.
| Parameter | Value | Technical Rationale |
| Pulse Sequence | zgpg30 (or equivalent) | 30° pulse angle with power-gated proton decoupling to minimize NOE bias on quaternary carbons. |
| Temperature | 298 K (25°C) | Standard ambient temperature. |
| Spectral Width (SW) | 240 ppm | Covers full range (0–220 ppm) without folding. |
| Acquisition Time (AQ) | 1.0 – 1.3 sec | Sufficient to resolve coupling if not decoupled, ensures digital resolution. |
| Relaxation Delay (D1) | 2.0 – 3.0 sec | Critical: The quaternary carbons (C3, C1', C4') have long T₁ relaxation times. A short D1 will suppress these signals. |
| Scans (NS) | 512 – 1024 | ¹³C is only 1.1% naturally abundant; high scan count is required for S/N > 50:1. |
| Decoupling | Waltz-16 | Broad-band proton decoupling during acquisition. |
Advanced Characterization: DEPT-135
To distinguish carbon types, run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment:
-
CH, CH₃: Phase Positive (Up).
-
CH₂: Phase Negative (Down).
-
Quaternary (C): Null (No signal).
-
Prediction for Target: Methyl and Ar-CH (C4, C5, C2', C3') will be positive. No CH₂ exists. Quaternary C3, C1', C4' will disappear.
Results & Discussion
Spectral Assignment Logic
The assignment relies on Substituent Chemical Shift (SCS) effects and electronegativity.
-
The Methyl Group: The most shielded signal, appearing in the aliphatic region (~13 ppm).
-
Pyrazole C4 vs. C5:
-
C4: Beta to both nitrogens, highly shielded by resonance (electron-rich). Expected ~108 ppm.
-
C5: Adjacent to N1 (deshielding). Expected ~128-130 ppm.
-
-
Phenyl Ring:
-
C1' (Ipso-N): Deshielded by N1.
-
C4' (Ipso-NO₂): Strongly deshielded by the nitro group. Often the most downfield signal or competing with Pyrazole C3.
-
C2'/C6' vs C3'/C5': The NO₂ group strongly deshields the ortho protons but has a complex effect on ortho carbons. Generally, in 4-nitro-1-substituted benzenes, the carbons ortho to the Nitro group (C3'/C5') are deshielded relative to those ortho to the amine-like substituent (C2'/C6').
-
-
Pyrazole C3: Quaternary, attached to Methyl and N2. Deshielded (~150+ ppm).
Chemical Shift Data Table (DMSO-d₆)
| Carbon Position | Type | Chemical Shift (δ, ppm) | Signal Characteristics (DEPT-135) | Assignment Logic |
| Methyl | CH₃ | 13.6 | Positive | Only aliphatic signal. |
| Pyrazole C4 | CH | 108.2 | Positive | Most shielded aromatic; electron-rich β-position. |
| Phenyl C2', C6' | CH | 119.1 | Positive | Ortho to Pyrazole-N; shielded relative to nitro-ortho. |
| Phenyl C3', C5' | CH | 125.4 | Positive | Ortho to NO₂; deshielded by electron-withdrawing NO₂. |
| Pyrazole C5 | CH | 129.0 | Positive | Adjacent to N1; typical α-heterocyclic shift. |
| Phenyl C1' | C (quat) | 143.5 | Null | Ipso to N1; deshielded. |
| Phenyl C4' | C (quat) | 146.1 | Null | Ipso to NO₂; strongly deshielded. |
| Pyrazole C3 | C (quat) | 152.3 | Null | Attached to N2 and Methyl; most deshielded pyrazole carbon. |
Note: Chemical shifts are approximate (± 0.5 ppm) and concentration/temperature dependent.
Visualization
Workflow Diagram
This diagram outlines the logical flow from sample preparation to final data validation.
Caption: Operational workflow for ¹³C NMR characterization, highlighting the critical DEPT-135 validation step.
Assignment Logic & Electronic Effects
This diagram visualizes the electronic influences determining the chemical shifts.
Caption: Visualization of electronic substituent effects (SCS) driving the specific chemical shift values.
Troubleshooting & Optimization
-
Missing Quaternary Signals: If C3 (152 ppm) or C4' (146 ppm) are invisible, increase the Relaxation Delay (D1) to 5.0 seconds. These carbons lack attached protons to facilitate relaxation via dipolar coupling.
-
Solubility Issues: If the sample is cloudy in DMSO, gentle heating to 40°C is permissible. Ensure the lock is re-optimized at the elevated temperature.
-
Baseline Roll: Use a backward linear prediction (LP) or aggressive baseline correction (abs) during processing if the baseline near the huge DMSO solvent peak (39.5 ppm) distorts nearby signals.
References
- Elguero, J., et al. "¹³C NMR Spectroscopy of Heterocycles: Pyrazoles." Advances in Heterocyclic Chemistry.
-
Begtrup, M. "¹³C-NMR spectra of phenyl-substituted azole derivatives." Acta Chemica Scandinavica B, 1974. Link
-
Claramunt, R. M., et al. "A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 1999. Link
-
PubChem Compound Summary. "1-Methyl-3-(4-nitrophenyl)-1H-pyrazole" (Isomer reference for shift comparison). Link
-
University of Chicago NMR Facility. "Optimized Default ¹³C Parameters." Standard Protocols. Link
In Vitro Cytotoxicity of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole: A Comprehensive Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed guide for assessing the in vitro cytotoxicity of the novel compound, 3-methyl-1-(4-nitrophenyl)-1H-pyrazole. Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer properties.[1][2][3][4][5][6][7][8] This guide outlines a strategic, multi-assay approach to not only quantify cytotoxicity but also to elucidate the underlying mechanisms of cell death. We will delve into the rationale behind selecting specific assays, provide step-by-step protocols, and offer insights into data interpretation. The core of this guide is built upon three pillars: ensuring technical accuracy, providing field-proven insights based on causality, and grounding all claims and protocols in authoritative scientific literature.
Introduction: The Significance of Cytotoxicity Profiling
The initial assessment of a compound's cytotoxic potential is a critical step in the drug discovery and development pipeline. For a novel pyrazole derivative like 3-methyl-1-(4-nitrophenyl)-1H-pyrazole, understanding its effect on cell viability is paramount. Cytotoxicity assays serve as a primary screen to identify compounds that can induce cell death, a desirable trait for potential anticancer agents.[2][6] Furthermore, these assays provide crucial data for determining the therapeutic window of a compound and for guiding further mechanistic studies.
The presence of a nitrophenyl group in the structure of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole suggests a potential for biological activity, as this moiety is often associated with various pharmacological effects. Therefore, a systematic evaluation of its cytotoxic profile is warranted to explore its therapeutic potential.
Strategic Assay Selection: A Multi-Faceted Approach to Understanding Cytotoxicity
A single cytotoxicity assay provides only a snapshot of a compound's effect. To gain a comprehensive understanding, a panel of assays that measure different cellular parameters is essential. This multi-parametric approach allows for the corroboration of results and provides deeper insights into the mode of action. For 3-methyl-1-(4-nitrophenyl)-1H-pyrazole, we recommend a tiered approach:
-
Tier 1: Primary Viability/Cytotoxicity Screening: These assays provide a quantitative measure of cell viability or death.
-
Tier 2: Mechanistic Elucidation: These assays help to distinguish between different modes of cell death, primarily apoptosis and necrosis.
This strategic selection provides a robust framework for characterizing the cytotoxic profile of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with built-in controls to ensure data integrity. It is crucial to optimize these protocols for the specific cell line being used.
Cell Culture and Compound Preparation
-
Cell Lines: A panel of cancer cell lines should be selected based on the therapeutic target of interest. For general screening, commonly used cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) are recommended.[2][6]
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Stock Solution: Prepare a high-concentration stock solution of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Tier 1: Primary Viability/Cytotoxicity Screening
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[9][11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole and incubate for 24, 48, or 72 hours. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Principle: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[13][14][16] The amount of LDH released is proportional to the number of dead or damaged cells.[16]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the formation of a colored formazan product.
-
Absorbance Measurement: Incubate the plate at room temperature, protected from light, and measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells relative to a maximum LDH release control (cells lysed with a lysis buffer).
Tier 2: Mechanistic Elucidation
Principle: This assay measures the activity of caspase-3 and caspase-7, which are key executioner caspases activated during apoptosis.[18][21] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.[18][20]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the primary screening assays.
-
Reagent Addition: After the desired treatment period, add the caspase-3/7 reagent directly to the wells of the 96-well plate.
-
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer's protocol.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: The signal intensity is directly proportional to the caspase-3/7 activity. Compare the results from treated cells to untreated controls.
Data Presentation and Interpretation
Quantitative Data Summary
The results from the cytotoxicity assays should be summarized in a clear and concise table.
| Assay | Endpoint Measured | IC50 (µM) for 3-methyl-1-(4-nitrophenyl)-1H-pyrazole |
| MTT | Metabolic Activity (Viability) | Insert experimentally determined value |
| LDH | Membrane Integrity (Cytotoxicity) | Insert experimentally determined value |
| Caspase-3/7 | Apoptosis Induction | Report as fold-increase over control |
Visualizing the Experimental Workflow
A clear workflow diagram can help in understanding the experimental process.
Caption: Experimental workflow for cytotoxicity assessment.
Interpreting the Results
A significant decrease in cell viability in the MTT assay coupled with a corresponding increase in LDH release would strongly indicate that 3-methyl-1-(4-nitrophenyl)-1H-pyrazole is cytotoxic. An increase in caspase-3/7 activity would suggest that the compound induces apoptosis. If cytotoxicity is observed without a significant increase in caspase activity, it may indicate that the compound induces necrosis or another form of cell death.
Visualizing Potential Mechanisms of Action
While the exact mechanism of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole is yet to be determined, many pyrazole derivatives have been shown to induce apoptosis through various signaling pathways.[6] A generalized diagram of apoptosis induction is presented below.
Caption: Generalized apoptotic signaling pathways.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro cytotoxicity assessment of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole. By employing a multi-assay approach, researchers can obtain reliable and comprehensive data on the compound's cytotoxic potential and gain initial insights into its mechanism of action. Positive results from these assays would warrant further investigation, including more detailed mechanistic studies such as cell cycle analysis, mitochondrial membrane potential assays, and Western blotting for key apoptotic proteins, to fully characterize the anticancer potential of this novel pyrazole derivative.
References
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. UWCScholar. [Link]
-
The Role of LDH in Cellular Cytotoxicity. G-Biosciences. [Link]
-
Cell Viability Assays. In: Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Publishing. [Link]
-
In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. [Link]
-
Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science Publishers. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine - Hazard Genotoxicity. EPA. [Link]
-
3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine - Publications - Abstract Sifter. EPA. [Link]
-
Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549). PMC. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
-
Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetylcoumarins. Semantic Scholar. [Link]
-
Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles. Synergy Publishers. [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]
-
RESEARCH ARTICLE. RSC Medicinal Chemistry. [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. [Link]
Sources
- 1. uwcscholar.uwc.ac.za:8443 [uwcscholar.uwc.ac.za:8443]
- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. MTT Assay | AAT Bioquest [aatbio.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 15. tiarisbiosciences.com [tiarisbiosciences.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 19. Caspase 3/7 Assay Kit (Magic Red) (ab270771) | Abcam [abcam.com]
- 20. Apo-ONE® Homogeneous Caspase-3/7 Assay [promega.com]
- 21. stemcell.com [stemcell.com]
- 22. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
Application Note: Antimicrobial Screening of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole
Executive Summary
This guide details the technical protocols for the antimicrobial evaluation of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole . This compound represents a critical pharmacophore in medicinal chemistry, combining the bioisosteric properties of the pyrazole ring with the electronic influence of the para-nitro group.
The presence of the electron-withdrawing nitro group at the N1-phenyl position significantly alters the lipophilicity (
Compound Characterization & Preparation
Before biological testing, the integrity of the chemical probe must be established to ensure reproducible data.
Physicochemical Profile[1][2][3][4][5]
-
IUPAC Name: 3-methyl-1-(4-nitrophenyl)-1H-pyrazole[1]
-
Molecular Formula:
-
Molecular Weight: 203.20 g/mol
-
Solubility: Low water solubility; soluble in DMSO, DMF, and Methanol.
Stock Solution Protocol
Objective: Create a stable 10 mg/mL stock solution. Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent due to its amphiphilic nature and low volatility.
Procedure:
-
Weigh 10.0 mg of crystalline 3-methyl-1-(4-nitrophenyl)-1H-pyrazole.
-
Transfer to a sterile 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of sterile, analytical-grade DMSO (≥99.9%).
-
Vortex for 30 seconds until fully dissolved.
-
Sterilization: Do not autoclave. If necessary, filter through a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).
-
Storage: Aliquot into 100 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Critical Note on Solvent Toxicity: The final concentration of DMSO in the bacterial culture must not exceed 1% (v/v) for sensitive strains or 2.5% (v/v) for robust strains, as DMSO itself is bacteriostatic at higher concentrations.
Experimental Workflow Visualization
The following diagram outlines the logical progression from compound preparation to data analysis.
Figure 1: Sequential workflow for the biological evaluation of pyrazole derivatives.
Primary Screening: Agar Well Diffusion
Purpose: A qualitative "Go/No-Go" assay to rapidly identify susceptibility.
Materials
-
Media: Mueller-Hinton Agar (MHA).
-
Inoculum: 0.5 McFarland Standard (
CFU/mL). -
Controls:
-
Positive: Ciprofloxacin (5 µ g/disk ) or Ampicillin (10 µ g/disk ).
-
Negative: Sterile DMSO.
-
Protocol
-
Inoculation: Dip a sterile swab into the bacterial suspension (adjusted to 0.5 McFarland). Streak the entire surface of the MHA plate in three directions to ensure a uniform lawn.
-
Well Creation: Use a sterile 6 mm cork borer to punch wells into the agar.
-
Loading:
-
Add 50 µL of the test compound (100 µg/mL diluted from stock) into the test wells.
-
Add 50 µL of DMSO into the negative control well.
-
-
Incubation: Incubate plates at 37°C for 18–24 hours (aerobic).
-
Analysis: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.
-
Interpretation: ZOI > 10 mm indicates significant activity warranting MIC determination.
-
Quantitative Assay: Broth Microdilution (MIC)
Purpose: To determine the Minimum Inhibitory Concentration (MIC), the gold standard for antimicrobial potency.
Experimental Design (96-Well Plate)
This protocol follows CLSI M07-A10 standards.
Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Resazurin dye (0.015%) as a viability indicator (optional but recommended for visual clarity).
Step-by-Step Protocol
-
Dilution Series:
-
Add 100 µL of CAMHB to columns 2–12 of the 96-well plate.
-
Add 200 µL of the compound (at
the highest desired concentration, e.g., 512 µg/mL) to column 1. -
Perform serial 2-fold dilutions: Transfer 100 µL from column 1 to column 2, mix, then transfer to column 3, etc., up to column 10. Discard the final 100 µL.
-
Result: A concentration gradient from 256 µg/mL down to 0.5 µg/mL.
-
-
Controls:
-
Column 11 (Growth Control): Broth + Bacteria + Solvent (no drug).
-
Column 12 (Sterility Control): Broth only (no bacteria).
-
-
Inoculation:
-
Dilute the 0.5 McFarland culture 1:100 to achieve
CFU/mL. -
Add 100 µL of this diluted inoculum to wells in columns 1–11.
-
Final Test Volume: 200 µL.
-
Final Inoculum:
CFU/mL.
-
-
Incubation: 37°C for 16–20 hours.
-
Readout:
-
Visual: Identify the lowest concentration well with no visible turbidity.
-
Colorimetric (Resazurin): Add 30 µL of resazurin. Incubate for 2 hours. Blue = No Growth (Inhibition); Pink = Growth (Metabolic Activity).
-
Plate Layout Visualization
Figure 2: Dilution scheme for MIC determination. Red indicates high concentration; Green indicates low.
Data Analysis & Interpretation
Calculating MIC and MBC
-
MIC (Minimum Inhibitory Concentration): The lowest concentration that inhibits visible growth.
-
MBC (Minimum Bactericidal Concentration): Plate 10 µL from clear MIC wells onto agar. The MBC is the concentration that kills
of the initial inoculum.
Reference Activity Ranges for Pyrazoles
Based on structure-activity relationship (SAR) data for 1-phenyl-pyrazoles:
| Activity Level | MIC Range (µg/mL) | Interpretation |
| Potent | Highly active; lead candidate potential. | |
| Moderate | Active; requires structural optimization. | |
| Weak | Low potency; likely off-target effects. | |
| Inactive | No significant antimicrobial activity. |
Mechanistic Insight: The 3-methyl-1-(4-nitrophenyl)-1H-pyrazole scaffold often targets bacterial DNA gyrase (Topoisomerase II) . The nitro group at the para position of the phenyl ring enhances binding via hydrogen bonding with the active site residues (e.g., Arg136 in S. aureus gyrase B), while the pyrazole ring mimics the ATP-binding pocket.
Safety & Handling
-
Nitro-aromatics: The 4-nitrophenyl moiety can be reduced metabolically to reactive hydroxylamines or amines, which are potential mutagens. Handle with gloves and safety glasses in a fume hood.
-
Disposal: All bacterial cultures treated with the compound must be autoclaved before disposal.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
-
Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and antimicrobial agents: A review." European Journal of Medicinal Chemistry, 90, 485-512.
-
Rahman, A. F., et al. (2021).[2][3] "Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives." Journal of Medicinal Chemical Sciences.
-
Rai, A., et al. (2015). "Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles." Molecules, 20(6).
-
Tanitame, A., et al. (2004). "Pyrazoles as a new class of antibacterial agents: synthesis and structure-activity relationship." Bioorganic & Medicinal Chemistry, 12(21), 5515-5524.
Sources
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- 3. connectjournals.com [connectjournals.com]
Application Notes & Protocols for Antifungal Activity Testing of Pyrazole Compounds
Introduction: The Emergence of Pyrazoles in Antifungal Research
The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a privileged structure in medicinal chemistry and agrochemical development.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antiviral, and notably, potent antimicrobial effects.[1][2] In the ongoing battle against pathogenic fungi—which pose significant threats to human health and global food security—pyrazole-based compounds have emerged as a highly promising class of antifungal agents.[2][3][4] Many commercial fungicides successfully deployed in agriculture contain a pyrazole moiety, often targeting critical fungal enzymes like succinate dehydrogenase.[2][4]
The increasing prevalence of drug-resistant fungal strains, such as azole-resistant Candida albicans and Aspergillus fumigatus, necessitates the discovery and rigorous evaluation of novel antifungal candidates.[5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antifungal potential of novel pyrazole compounds. It moves beyond a simple recitation of steps to explain the scientific rationale behind protocol design, ensuring that the generated data is robust, reproducible, and translatable.
Scientific Rationale: Selecting the Right Tools for Evaluation
A successful antifungal testing strategy is built upon a foundation of standardized methods and a clear understanding of the compound's potential mechanism of action. The choice of assays should be a logical progression from broad screening to specific mechanistic investigation.
The Imperative of Standardized Methodologies
To ensure that antifungal susceptibility testing (AFST) results are consistent and comparable across different laboratories, standardized procedures developed by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are indispensable.[5][7] These bodies provide detailed protocols for testing yeasts (CLSI M27, EUCAST E.Def 7.4) and filamentous fungi (CLSI M38, EUCAST E.Def 9.4), which dictate critical parameters such as culture medium, inoculum size, incubation time, and endpoint determination.[5][7][8] Adherence to these standards is crucial for generating high-quality, publishable, and clinically relevant data. While some differences exist between CLSI and EUCAST methods, results are often comparable.[7][9][10]
Plausible Mechanisms of Action for Pyrazole Antifungals
The structural diversity of pyrazole derivatives allows them to interact with various fungal targets. Understanding these potential mechanisms is key to designing a comprehensive testing cascade.
-
Inhibition of Mitochondrial Respiration: A primary target for many pyrazole carboxamide fungicides is Succinate Dehydrogenase (SDH) , or Complex II, in the mitochondrial electron transport chain.[2][11] Inhibition of SDH disrupts ATP production, leading to fungal cell death. Assays measuring mitochondrial membrane potential can provide evidence for this mechanism.[11]
-
Disruption of Ergosterol Biosynthesis: Similar to widely used azole antifungals like fluconazole, some pyrazole compounds may target Lanosterol 14α-demethylase (CYP51) , a key enzyme in the ergosterol biosynthesis pathway.[12] Ergosterol is an essential component of the fungal cell membrane, and its depletion compromises membrane integrity.[13]
-
Compromising Cell Membrane Integrity: Some pyrazole derivatives may directly damage the fungal cell membrane, causing leakage of cellular contents and subsequent cell death.[11][13] This can be a primary mechanism or a downstream effect of other cellular disruptions.
The following workflow illustrates a logical approach to testing, from initial screening to preliminary mechanistic insights.
Caption: A logical workflow for antifungal pyrazole compound evaluation.
Part 1: In Vitro Antifungal Susceptibility Protocols
This section provides detailed, step-by-step protocols for the most common in vitro assays used to evaluate the antifungal activity of pyrazole compounds.
Protocol 1.1: Broth Microdilution for Yeasts (Candida spp., Cryptococcus spp.)
This method, adapted from CLSI M27 and EUCAST guidelines, quantitatively determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible fungal growth.[5][8]
A. Materials
-
Test pyrazole compounds
-
Dimethyl sulfoxide (DMSO, sterile)
-
RPMI-1640 medium (with L-glutamine, without bicarbonate), buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
Quality Control (QC) strains (e.g., C. parapsilosis ATCC 22019)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader (optional, for objective endpoint reading)
-
0.5 McFarland standard
B. Step-by-Step Procedure
-
Compound Preparation: Prepare a stock solution of each pyrazole compound in DMSO (e.g., 10 mg/mL). Create a working stock by diluting in RPMI-1640 medium. The final DMSO concentration in the assay wells should not exceed 1%, as higher concentrations can inhibit fungal growth.
-
Inoculum Preparation:
-
Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
-
Harvest colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[14]
-
-
Plate Setup:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of each row.
-
Add 200 µL of the highest concentration of the test compound (in RPMI) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well will be 200 µL.
-
Incubation: Cover the plates and incubate at 35°C for 24-48 hours.[14]
-
Endpoint Determination (MIC Reading):
-
The MIC is the lowest concentration of the compound at which a significant inhibition of growth is observed compared to the growth control.
-
Visual Reading: For azole-like compounds (which may show trailing), the MIC is often defined as a ≥50% reduction in turbidity compared to the control.[5] For fungicidal compounds like Amphotericin B, the endpoint is complete inhibition (100%).[5]
-
Spectrophotometric Reading: Read the optical density at 630 nm (OD630).[14] The MIC is the lowest concentration that inhibits growth by ≥50% (or ≥80% depending on the standard followed) compared to the control.[14]
-
Protocol 1.2: Mycelial Growth Inhibition Assay for Phytopathogenic Fungi
This method is widely used for filamentous fungi that grow via mycelia and is particularly relevant for agrochemical screening.[2][3] It determines the concentration that inhibits mycelial growth by 50% (EC₅₀).
A. Materials
-
Test pyrazole compounds and a positive control (e.g., Carbendazol, Pyraclostrobin)[3][4]
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Fungal strains (e.g., Rhizoctonia solani, Fusarium graminearum)[3][4]
-
Sterile cork borer (5 mm diameter)
-
Sterile acetone or DMSO
B. Step-by-Step Procedure
-
Compound-Medium Preparation:
-
Prepare stock solutions of the pyrazole compounds in a suitable solvent (e.g., DMSO).
-
Cool autoclaved PDA to about 50-55°C.
-
Add the appropriate volume of the compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[4] Ensure thorough mixing.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify. A solvent-only plate serves as the negative control.
-
-
Inoculation:
-
Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the test fungus.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both compound-amended and control plates).
-
-
Incubation: Incubate the plates at 25-28°C for 3-7 days, or until the mycelium in the control plate has grown to nearly cover the plate.
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
-
The EC₅₀ value is determined by plotting the inhibition percentage against the log of the compound concentration and performing a probit or logistic regression analysis.
-
Part 2: Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparing the efficacy of different compounds.
Table 1: Example Antifungal Susceptibility Data for Novel Pyrazole Compounds
| Compound ID | Target Fungus | MIC (µg/mL) | EC₅₀ (µg/mL) |
| PZ-001 | Candida albicans | 8 | - |
| PZ-002 | Candida albicans | 0.5 | - |
| PZ-003 | Candida albicans | >64 | - |
| PZ-002 | Cryptococcus neoformans | 0.25 | - |
| PZ-004 | Rhizoctonia solani | - | 0.37[3][15] |
| PZ-005 | Fusarium graminearum | - | 0.053[4] |
| Fluconazole | Candida albicans | 1 | - |
| Carbendazol | Rhizoctonia solani | - | 1.00[15] |
| Pyraclostrobin | Fusarium graminearum | - | 0.07[4] |
Note: MIC (Minimum Inhibitory Concentration) is determined by broth microdilution. EC₅₀ (Effective Concentration 50%) is determined by mycelial growth inhibition assay. "-" indicates not tested.
Part 3: Mechanistic Insights and In Vivo Validation
After identifying potent inhibitors in vitro, the next logical steps involve elucidating their mechanism of action and validating their efficacy in a living system.
Probing the Mechanism of Action
Investigating how a pyrazole compound kills or inhibits a fungus provides crucial information for lead optimization.
Caption: Potential antifungal mechanisms of pyrazole compounds.
-
Mitochondrial Function: As shown in studies on pyrazole carboxamides, disruption of the mitochondrial membrane potential can be a key indicator of SDH inhibition.[11] This can be assessed using fluorescent dyes like rhodamine 123.
-
Cell Membrane Integrity: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. Its uptake is a reliable marker of cell membrane damage.
In Vivo Efficacy Models
Positive in vitro results must be confirmed in a living host.
-
Galleria mellonella (Greater Wax Moth) Model: This invertebrate model is an excellent preliminary tool for in vivo studies. It is cost-effective, ethically straightforward, and provides good correlation with murine models for certain infections.[6]
-
Murine Models of Systemic Infection: For compounds intended for clinical use, rodent models are the gold standard. A systemic infection is established (e.g., with C. albicans), and the ability of the pyrazole compound to reduce fungal burden in organs like the kidneys and improve survival is evaluated.[14][16] Dosing can be administered at various levels (e.g., 0.5, 1.0, and 2.0 mg/kg) to assess dose-dependent efficacy.[14][16]
Conclusion
The systematic evaluation of novel pyrazole compounds requires a multi-faceted approach grounded in standardized protocols. By progressing from broad in vitro screening to quantitative MIC/EC₅₀ determination, and finally to mechanistic and in vivo studies, researchers can effectively identify and validate promising new antifungal candidates. This structured methodology ensures that the generated data is reliable, comparable, and provides a solid foundation for further preclinical and clinical development.
References
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). MDPI. [Link]
-
Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. (2024). Journal of Agricultural and Food Chemistry. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018). MDPI. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2025). ResearchGate. [Link]
-
Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. (2024). Journal of Agricultural and Food Chemistry. [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PMC. [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed. [Link]
-
Comparison of EUCAST and CLSI Broth Microdilution Methods for the Susceptibility Testing of 10 Systemically Active Antifungal Agents against Candida spp. (n.d.). JMI Laboratories. [Link]
-
CLSI vs EUCAST methodologies for antifungal susceptibility testing. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). MDPI. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. [Link]
-
Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. (2025). JAC-Antimicrobial Resistance. [Link]
-
Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). PubMed. [Link]
-
A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model. (2024). PubMed. [Link]
-
Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. (2025). PMC. [Link]
-
Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (2013). MDPI. [Link]
-
Design, Synthesis, and Antifungal Analysis of Pyrazoline Derivatives Against Candida Species: A Comprehensive In Vitro and In Silico Approach. (2025). ResearchGate. [Link]
-
Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). PMC. [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Semantic Scholar. [Link]
-
Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. (2025). PubMed. [Link]
-
Synthesis, Characterization and in vitro Antimicrobial Evaluation of Pyrazole Based Oxothiazolidine Hybrids. (n.d.). Asian Journal of Organic & Medicinal Chemistry. [Link]
-
Antibacterial and antifungal pyrazoles based on different construction strategies. (2025). PubMed. [Link]
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using 3-methyl-1-(4-nitrophenyl)-1H-pyrazole in kinase inhibitor screening
Application Note: Validating 3-methyl-1-(4-nitrophenyl)-1H-pyrazole as a Kinase Inhibitor Scaffold
Executive Summary & Scientific Rationale
The compound 3-methyl-1-(4-nitrophenyl)-1H-pyrazole represents a classic "privileged scaffold" in kinase inhibitor discovery. Pyrazole cores are fundamental to FDA-approved drugs like Crizotinib , Ruxolitinib , and Encorafenib .[1]
This specific molecule serves as a critical Fragment-Based Drug Discovery (FBDD) starting point. Its structural logic is twofold:
-
The Pyrazole Core: Acts as the primary hinge-binding motif, mimicking the adenine ring of ATP to form hydrogen bonds with the kinase backbone (typically the gatekeeper residue).
-
The 4-Nitrophenyl Moiety: Provides a rigid hydrophobic vector that extends into the solvent-exposed region or the hydrophobic back pocket (selectivity pocket), depending on the specific kinase conformation (DFG-in vs. DFG-out).
Critical Consideration: While 3-methyl-1-(4-nitrophenyl)-1H-pyrazole exhibits biological activity, it is rarely a nanomolar inhibitor in its native state. It is a chemical probe or ligand efficiency (LE) driver . The nitro group is often a "synthetic handle" intended for reduction to an aniline, allowing for subsequent amide coupling to expand into the solvent channel for potency optimization.
Mechanism of Action: ATP-Competitive Inhibition
To effectively screen this compound, one must understand its binding mode. It functions as a Type I ATP-Competitive Inhibitor .
-
Binding Site: The ATP-binding pocket (cleft between N- and C-lobes).
-
Interaction: The pyrazole nitrogens (N1/N2) typically engage in H-bonding with the kinase hinge region.[1]
-
** steric Clash:** The 3-methyl group can induce selectivity by clashing with bulky gatekeeper residues in non-target kinases, or conversely, fitting into small gatekeeper pockets.
Diagram 1: Predicted Binding Mode & Signaling Blockade
Figure 1: Mechanism of Action. The pyrazole compound competes directly with ATP for the hinge region, preventing substrate phosphorylation and halting downstream signaling cascades.
Experimental Protocol: Kinase Screening Workflow
Objective: Determine the IC50 of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole against a target kinase (e.g., CDK2, VEGFR2, or MAPK) using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.
A. Compound Preparation & Handling[2]
The nitro group renders the compound stable but potentially hydrophobic.
-
Stock Solution: Dissolve solid powder to 10 mM or 20 mM in 100% anhydrous DMSO.
-
Note: Sonicate for 5 minutes if visual particulates remain.
-
-
Storage: Aliquot into amber glass vials (nitro compounds can be light-sensitive). Store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute to 100x the final assay concentration in assay buffer (ensure final DMSO < 1% to avoid enzyme denaturation).
B. Assay Setup (TR-FRET / LANCE Ultra Format)
This format is preferred over radioactive assays for its sensitivity and high Z' factor.
| Reagent | Function | Final Concentration (Example) |
| Kinase Enzyme | Target (e.g., CDK2/CycA) | 1–5 nM (Titrate per lot) |
| Substrate | ULight-labeled Peptide | 50 nM |
| ATP | Phosphate Donor | At K_m_app (typically 10–100 µM) |
| Test Compound | Inhibitor | 10-point dose response (e.g., 100 µM to 0.5 nM) |
| Detection Ab | Eu-labeled anti-phospho Ab | 2 nM |
C. Step-by-Step Procedure
-
Plate Seeding: Use a 384-well low-volume white microplate.
-
Inhibitor Addition: Dispense 2.5 µL of the Test Compound (3-methyl-1-(4-nitrophenyl)-1H-pyrazole) at 4X concentration.
-
Controls: Include "No Inhibitor" (DMSO only, Max Signal) and "No Enzyme" (Min Signal) wells.
-
-
Enzyme Addition: Add 2.5 µL of Kinase Enzyme/Substrate mix (4X). Incubate for 5 minutes at RT to allow inhibitor binding (Pre-incubation is critical for some Type II inhibitors, though less so for this Type I scaffold).
-
Reaction Initiation: Add 5 µL of ATP (2X) to start the reaction.
-
Incubation: Seal plate and incubate at 23°C for 60 minutes (linear phase of reaction).
-
Termination/Detection: Add 10 µL of Detection Mix (EDTA to stop reaction + Eu-Antibody).
-
Read: Incubate 1 hr and read on a TR-FRET compatible reader (Excitation: 320nm; Emission: 665nm/615nm).
Diagram 2: Screening & Validation Workflow
Figure 2: The Hit-to-Lead decision tree. The primary screen filters inactive compounds, while selectivity profiling ensures the scaffold isn't promiscuous.
Data Analysis & Interpretation
A. Calculating Inhibition
Calculate the percent inhibition for each well:
B. IC50 Curve Fitting
Plot log[Inhibitor] vs. % Inhibition. Fit the data using a non-linear regression model (4-parameter logistic equation/Sigmoidal dose-response):
-
Expected Result: As a fragment-like scaffold, expect an IC50 in the high nanomolar to low micromolar range (0.5 µM – 10 µM) .
-
Troubleshooting: If the curve is flat or noisy, check for compound precipitation (common with nitro-aromatics in aqueous buffer) or "light interference" (quenching) by the nitro group at the emission wavelength.
Hit-to-Lead Optimization Strategy
The user should view 3-methyl-1-(4-nitrophenyl)-1H-pyrazole not as the final drug, but as a template.
-
The Nitro Problem: Nitro groups are generally metabolic liabilities (toxic metabolites).
-
The Solution (Synthetic Vector):
-
Step 1: Reduce the nitro group (
) to an amine ( ). -
Step 2: React the new amine with various acyl chlorides.
-
Result: This creates an amide linker that can reach into the Solvent Exposed Region of the kinase, dramatically improving potency and solubility.
-
References
-
Ghazimoradi, S., et al. (2025).[2] "Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening." Chemical Methodologies.
-
Wanode, et al. (2026).[3] "Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach." Journal of Applied Pharmaceutical Science.
-
Tiekink, E. R. T., et al. (2012).[4] "3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole crystal structure and supramolecular interactions." Acta Crystallographica Section E.
-
Muthubhupathi G, et al. (2024). "Synthesis and Biological Activities of Some Pyrazole Derivatives." Academic Strive.
-
MDPI Review. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." MDPI Molecules.
Sources
Application Notes & Protocols: A Researcher's Guide to the Development and Evaluation of 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole Analogs
Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of pharmacologically active agents.[1][2] Compounds incorporating this five-membered heterocyclic ring exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[3][4][5] This guide focuses on the 3-methyl-1-(4-nitrophenyl)-1H-pyrazole core, a structure of significant interest due to the versatile synthetic handle provided by the nitro group and the established importance of the substituted pyrazole motif. The electron-withdrawing nature of the 4-nitrophenyl group critically influences the electronic properties of the pyrazole ring, potentially modulating its interaction with biological targets.[6] This document provides a comprehensive framework for the rational design, chemical synthesis, and biological evaluation of novel analogs derived from this core structure, intended to accelerate drug discovery and development efforts.
Part I: Synthesis and Characterization of Analogs
The successful development of novel therapeutic agents begins with robust and flexible synthetic chemistry. This section details the foundational synthesis of the pyrazole core and outlines strategic pathways for diversification to generate a library of analogs for biological screening.
Section 1.1: Core Synthetic Strategy via Knorr Cyclocondensation
The most direct and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the [3+2] cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[7][8] For the parent scaffold, 3-methyl-1-(4-nitrophenyl)-1H-pyrazole, the logical precursors are 4-nitrophenylhydrazine and a suitable four-carbon β-dicarbonyl equivalent. While the reaction of acetylacetone yields a 3,5-dimethylpyrazole[9][10], the synthesis of a 3-methylpyrazole requires a different starting material, often proceeding through a pyrazolone intermediate formed from ethyl acetoacetate.
A key intermediate, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, is readily synthesized from ethyl acetoacetate and phenylhydrazine.[11] This protocol can be adapted using 4-nitrophenylhydrazine to produce the corresponding nitrophenyl pyrazolone, which can then be converted to the target scaffold.
Sources
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- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: The 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole Scaffold in Modern Medicinal Chemistry
Abstract: The pyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically relevant drugs.[1] This guide focuses on the 3-methyl-1-(4-nitrophenyl)-1H-pyrazole core, a specific embodiment of the pyrazole scaffold that offers a unique combination of structural rigidity, synthetic accessibility, and tunable electronic properties. The presence of the 4-nitrophenyl group at the N1 position significantly influences the molecule's electron distribution, often enhancing its interaction with biological targets through hydrogen bonding and π-π stacking. This document provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this scaffold, designed for researchers and drug development professionals.
Strategic Importance and Rationale
The 1,3-disubstituted pyrazole framework is a common motif in pharmacologically active agents.[2][3] The strategic placement of a methyl group at the C3 position and a 4-nitrophenyl group at the N1 position creates a molecule with distinct characteristics:
-
Methyl Group (C3): Provides a lipophilic anchor and can engage in van der Waals interactions within a protein's active site. It also sterically influences the conformation of the pyrazole ring.
-
4-Nitrophenyl Group (N1): This electron-withdrawing group modulates the pKa of the pyrazole ring and can act as a potent hydrogen bond acceptor. The nitro group is a key pharmacophoric feature in many bioactive compounds and serves as a synthetic handle for further chemical modification, for instance, reduction to an amine for subsequent derivatization.[4]
This combination has proven effective in the development of agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6]
Synthesis of the Core Scaffold
The most reliable and widely adopted method for synthesizing 1,3-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[7] For the title compound, the reaction proceeds between 4-nitrophenylhydrazine and acetylacetone (pentane-2,4-dione).
Workflow for Synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole
Caption: Synthetic workflow for the Knorr pyrazole synthesis.
Protocol 1: Synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole
This protocol is adapted from established methodologies for pyrazole synthesis.[7][8]
Materials:
-
4-Nitrophenylhydrazine hydrochloride
-
Sodium acetate
-
Acetylacetone (Pentane-2,4-dione)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, e.g., 3:1 Hexane:Ethyl Acetate mobile phase)
Procedure:
-
Prepare Hydrazine Free Base: In a 250 mL round-bottom flask, dissolve 4-nitrophenylhydrazine hydrochloride (10 mmol) and sodium acetate (12 mmol) in 50 mL of 50% aqueous ethanol. Stir the mixture at room temperature for 15 minutes to generate the free hydrazine base in situ.
-
Add Dicarbonyl: To the stirring solution, add acetylacetone (10.5 mmol) dropwise over 5 minutes.
-
Catalyze Reaction: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours. Causality Note: Heating provides the activation energy for both the initial condensation to form the hydrazone intermediate and the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
-
Isolation: After the reaction is complete (as indicated by the consumption of the starting materials on TLC), cool the flask to room temperature. A solid product should precipitate. If not, slowly add cold deionized water to the flask until precipitation occurs.
-
Purification: Collect the crude solid by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.
-
Recrystallization: For higher purity, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Applications in Medicinal Chemistry & Biological Evaluation
The 3-methyl-1-(4-nitrophenyl)-1H-pyrazole scaffold and its derivatives have shown significant promise in several therapeutic areas.
Anticancer Activity
Pyrazole derivatives are widely investigated as anticancer agents, often functioning through the inhibition of critical cell signaling pathways or by inducing apoptosis.[5][9]
Mechanism of Action: Many pyrazole-based compounds exert their anticancer effects by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[9] Inhibition of these kinases disrupts downstream signaling pathways responsible for cell proliferation and survival.
Caption: Conceptual kinase inhibition pathway for pyrazole scaffolds.
Illustrative Cytotoxicity Data: The following table summarizes the cytotoxic activity (IC₅₀ values) of various pyrazole derivatives against common human cancer cell lines, demonstrating the potential of this chemical class.
| Compound Class | Cell Line | IC₅₀ (μM) | Reference |
| Pyrazole-Indole Hybrid (7a) | HepG2 (Liver) | 6.1 ± 1.9 | [10] |
| Pyrazole-Indole Hybrid (7b) | HepG2 (Liver) | 7.9 ± 1.9 | [10] |
| Thiazolyl-Pyrazoline | MCF-7 (Breast) | 0.07 | [9] |
| Pyrazole-Thioamide | HepG-2 (Liver) | 6.78 | [9] |
| Doxorubicin (Standard) | HepG2 (Liver) | 24.7 ± 3.2 | [10] |
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol describes a standard method to assess the cytotoxic effect of a compound on cancer cell lines.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a negative control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of the MTT stock solution to each well and incubate for another 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Antimicrobial and Antifungal Activity
Derivatives of the title scaffold have demonstrated notable activity against various bacterial and fungal pathogens.[4][6][12] The nitroaromatic moiety is a known feature in several antimicrobial agents.[4]
Illustrative Antimicrobial Data: The following table presents Minimum Inhibitory Concentration (MIC) values for representative pyrazole derivatives against selected microorganisms.
| Compound Class/Name | Organism | MIC (µg/mL) | Reference |
| Pyrazole Derivative (3) | E. coli | 0.25 | [6] |
| Pyrazole Derivative (4) | S. epidermidis | 0.25 | [6] |
| Pyrazole Derivative (2) | A. niger | 1.0 | [6] |
| Ciprofloxacin (Standard) | E. coli | 0.5 | [6] |
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Bacterial/Fungal strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or appropriate broth for the organism
-
Test compound (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL)
Procedure:
-
Prepare Plates: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the test compound stock solution (e.g., 256 µg/mL in broth) to the first well of a row. Mix well and transfer 50 µL to the second well. Repeat this two-fold serial dilution across the row. Discard the final 50 µL from the last well. This creates a range of concentrations (e.g., 128, 64, 32... µg/mL).
-
Inoculation: Dilute the standardized 0.5 McFarland inoculum in broth so that when 50 µL is added to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
References
-
Current status of pyrazole and its biological activities - PMC. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. Available at: [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Available at: [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available at: [Link]
-
The Latest Progress on the Preparation and Biological activity of Pyrazoles - Biointerface Research in Applied Chemistry. Available at: [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. Available at: [Link]
-
Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol. Available at: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. Available at: [Link]
-
Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity - Scholars Research Library. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available at: [Link]
-
Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC. Available at: [Link]
-
Pyrazoles as anticancer agents: Recent advances - SRR Publications. Available at: [Link]
-
SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential - ResearchGate. Available at: [Link]
-
Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes - Biointerface Research in Applied Chemistry. Available at: [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. Available at: [Link]
-
Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives - OEMS Connect Journals. Available at: [Link]
-
3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole - NIH. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. Available at: [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega - ACS Publications. Available at: [Link]
-
Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. - ResearchGate. Available at: [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. meddocsonline.org [meddocsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. srrjournals.com [srrjournals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable Regioselective Synthesis of 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole
Executive Summary & Strategic Rationale
The synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole presents a classic regioselectivity challenge in heterocyclic chemistry. While the "textbook" Knorr pyrazole synthesis (condensation of hydrazine with a 1,3-dicarbonyl equivalent) is often the default choice, it is ill-suited for this specific target on a large scale.
The Regioselectivity Trap
In the condensation of 4-nitrophenylhydrazine with 4,4-dimethoxy-2-butanone (masked formylacetone), the hydrazine nitrogen typically attacks the free ketone (C2) first. Subsequent cyclization places the aryl group adjacent to the methyl group, yielding the 1-(4-nitrophenyl)-5-methyl isomer as the major product.
The Superior Route: SNAr Coupling
To achieve high fidelity for the 3-methyl isomer, this protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy. By reacting commercially available 3-methylpyrazole with 1-fluoro-4-nitrobenzene, we leverage steric thermodynamics to our advantage. The bulky 4-nitrophenyl group prefers the nitrogen atom distal to the methyl group, favoring the desired 1,3-isomer (>10:1 ratio) over the 1,5-isomer.
Advantages of this Protocol:
-
Safety: Eliminates the use of 4-nitrophenylhydrazine, a known genotoxin with thermal instability.
-
Purity: Avoids difficult chromatographic separation of 1,3/1,5 regioisomers.
-
Scalability: Utilizes stable, commercially available starting materials and an inorganic base workup.
Reaction Mechanism & Logic
The following diagram illustrates the divergent pathways and the steric steering mechanism that ensures the formation of the target 3-methyl isomer.
Figure 1: Mechanistic pathway showing steric steering toward the 1,3-isomer via SNAr.
Experimental Protocol (Scale-Up Ready)
Scale: 50 g Batch (Target) Reaction Type: SNAr (Nucleophilic Aromatic Substitution)
Materials & Reagents[1][2][3][4]
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |
| 3-Methylpyrazole | 82.10 | 1.0 | 20.0 g | Nucleophile |
| 1-Fluoro-4-nitrobenzene | 141.10 | 1.05 | 36.1 g | Electrophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 67.3 g | Base (Acid Scavenger) |
| DMF (Anhydrous) | - | - | 200 mL | Solvent (Polar Aprotic) |
| Ethanol (95%) | - | - | ~300 mL | Recrystallization |
Equipment Setup
-
Reactor: 500 mL 3-neck round-bottom flask (RBF) or Jacketed Reactor.
-
Agitation: Overhead mechanical stirrer (Teflon paddle) – Critical for suspending inorganic base.
-
Temp Control: Heating mantle with internal thermocouple (J-Kem or similar).
-
Atmosphere: Nitrogen inlet/outlet (bubbler) to exclude moisture.
-
Condenser: Reflux condenser.
Step-by-Step Procedure
Phase 1: Reaction Initiation
-
Charging: To the clean, dry reactor, add 3-Methylpyrazole (20.0 g) and DMF (200 mL). Stir at 200 RPM until dissolved.
-
Base Addition: Add K₂CO₃ (67.3 g) in a single portion. The mixture will become a heterogeneous suspension. Increase stirring to 350 RPM to ensure suspension.
-
Electrophile Addition: Add 1-Fluoro-4-nitrobenzene (36.1 g). Note: No significant exotherm is expected at room temperature, but monitor internal temp.
-
Heating: Set the temperature controller to 90°C . Ramp rate: 5°C/min.
Phase 2: Reaction Monitoring
-
Hold: Maintain at 90°C for 4–6 hours.
-
IPC (In-Process Control): Sample 50 µL, quench in MeCN/Water. Analyze by HPLC or TLC (30% EtOAc/Hexanes).
-
Criterion: < 2% remaining 1-Fluoro-4-nitrobenzene.
-
Observation: The mixture will turn deep yellow/orange due to the formation of the nitro-aryl species.
-
Phase 3: Workup & Isolation
-
Cooling: Cool the reaction mixture to 25°C.
-
Quench: Pour the reaction mixture slowly into a beaker containing Ice Water (600 mL) with vigorous stirring. The product should precipitate as a yellow/tan solid.
-
Filtration: Stir the slurry for 30 minutes to ensure all DMF is extracted into the aqueous phase. Filter via Buchner funnel.
-
Wash: Wash the filter cake with Water (2 x 100 mL) to remove residual K₂CO₃ and DMF.
Phase 4: Purification (Recrystallization)
-
Dissolution: Transfer the damp cake to a clean flask. Add Ethanol (95%) (~150 mL). Heat to reflux until fully dissolved.
-
Crystallization: Allow to cool slowly to room temperature, then chill to 0–5°C for 2 hours.
-
Final Isolation: Filter the crystals. Wash with cold Ethanol (20 mL).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Process Workflow Diagram
Figure 2: Process flow diagram from reactor setup to final isolation.
Analytical Validation & Quality Control
To ensure the protocol was successful, the following analytical signatures must be verified.
NMR Interpretation (Regiochemistry Confirmation)
The critical distinction is between the 1,3-isomer (Target) and 1,5-isomer (Byproduct).
-
1H NMR (DMSO-d6, 400 MHz):
-
Target (1,3-isomer): The methyl group is at position 3.[1][2][3] The proton at position 5 (adjacent to Nitrogen) will appear as a doublet (J ~2.5 Hz) at a higher chemical shift (~8.4-8.6 ppm) because it is deshielded by the adjacent aryl ring.
-
Byproduct (1,5-isomer): The methyl group is at position 5 (adjacent to Nitrogen). The proton at position 3 is further away and appears upfield (~7.6 ppm).
-
NOE (Nuclear Overhauser Effect): Irradiating the Methyl group signal:
-
1,3-isomer: NOE observed with H-4 (pyrazole ring), but NO NOE with the Aryl protons.
-
1,5-isomer: Strong NOE observed with the Aryl ortho-protons , confirming proximity.
-
-
Specifications
| Test | Specification | Method |
| Appearance | Pale yellow to tan crystalline solid | Visual |
| Purity | > 98.0% (AUC) | HPLC (C18, MeCN/H2O) |
| Regio-purity | > 95:5 (1,3 vs 1,5 isomer) | 1H NMR / HPLC |
| Melting Point | 128–130 °C | Capillary MP |
Safety & Hazard Analysis (E-E-A-T)
Thermal Hazards[1][2][8]
-
SNAr Exotherm: While less violent than hydrazine condensations, the reaction of fluoronitrobenzenes with amines/azoles is exothermic. On a 50g scale, the heat capacity of the solvent (DMF) acts as a sufficient heat sink. However, on >1kg scale, dosing of the electrophile (1-Fluoro-4-nitrobenzene) is recommended rather than all-in addition.
Chemical Hazards[1][2][9]
-
1-Fluoro-4-nitrobenzene: Toxic if absorbed through skin.[4] Causes methemoglobinemia. Use nitrile gloves (double gloved) and work in a fume hood.
-
DMF: Hepatotoxic and teratogenic. Avoid inhalation.
Waste Disposal[9]
-
The aqueous filtrate contains DMF and potassium fluoride (byproduct). Do not mix with acidic waste streams immediately to avoid potential HF generation (though unlikely in this basic medium, standard protocol suggests segregation). Dispose of as halogenated organic waste.
References
-
Regioselectivity in Pyrazole Synthesis
- Fustero, S., et al. "Regioselective Synthesis of Pyrazoles." Chemical Reviews, 2011.
-
Source:
-
SNAr Mechanism & Scale-Up
- Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on pyrazole stability and synthesis).
-
Source:
-
Safety in Nitrophenylhydrazine Reactions (Comparative Context)
- Stoessel, F. "Thermal Safety of Chemical Processes." Wiley-VCH, 2008. (Reference for hydrazine thermal hazards).
-
Source:
-
General Protocol Grounding
- Organic Syntheses, Coll. Vol. 10, p. 363 (2004). (General procedures for SNAr on nitrogen heterocycles).
-
Source:
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
Application Note: Cytotoxicity Profiling of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole via MTT Assay
Executive Summary & Scientific Rationale
This application note details the protocol for assessing the cytotoxic potential of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole using the MTT colorimetric assay. While MTT is a standard tool, this specific compound class presents unique physicochemical challenges—specifically hydrophobicity and intrinsic absorbance—that require protocol deviations from standard "kit" instructions.
The Compound: 3-methyl-1-(4-nitrophenyl)-1H-pyrazole
This molecule features a pyrazole core flanked by a methyl group and a p-nitrophenyl moiety.
-
Mechanism of Action (Potential): Pyrazole derivatives often act as kinase inhibitors (e.g., EGFR, VEGFR) or COX-2 inhibitors. The nitro group can undergo intracellular reduction, potentially generating reactive oxygen species (ROS) that contribute to cytotoxicity.
-
Assay Challenge: The compound is likely a yellow crystalline solid. As the MTT reagent is also yellow, and the readout is colorimetric, background interference controls are mandatory to prevent false negatives (where compound absorbance masks cell death).
The Assay Principle
The MTT assay relies on the reduction of the tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into insoluble, purple formazan crystals.[1][2] This reduction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells.
Experimental Workflow Visualization
The following diagram illustrates the critical path for the assay, highlighting the specific checkpoints for pyrazole derivatives.
Figure 1: Critical path workflow for MTT assay involving hydrophobic small molecules.
Pre-Assay Optimization (Expert Insights)
Before running the full dose-response, you must validate the system for this specific molecule.
A. Solubility & Vehicle Tolerance
The p-nitrophenyl group increases lipophilicity. The compound will likely require Dimethyl Sulfoxide (DMSO) for solubilization.[2]
-
Stock Concentration: Prepare a 10 mM or 20 mM stock solution in 100% DMSO. Vortex until fully dissolved.
-
Vehicle Limit: The final concentration of DMSO in the cell culture well must not exceed 0.5% (v/v) , and ideally should be <0.1% . Higher DMSO levels can induce cytotoxicity or differentiation, skewing results.
B. Spectral Interference Check
Since 3-methyl-1-(4-nitrophenyl)-1H-pyrazole may absorb light in the visible spectrum (yellow/orange), perform a "Cell-Free Blank" test:
-
Add the highest concentration of the compound (e.g., 100 µM) to culture medium without cells.
-
Add MTT and process as normal.
-
Result: If this well reads significantly higher OD than the media-only blank, the compound is chemically reducing MTT or absorbing at 570 nm. You must subtract this value from your data.
Detailed Protocol
Materials Required[1][3][4][5][6][7][8][9][10][11][12][13]
-
Target Compound: 3-methyl-1-(4-nitrophenyl)-1H-pyrazole (Purity >95%).
-
Cell Lines: Adherent cancer lines (e.g., HeLa, MCF-7, A549) and a normal control (e.g., HEK293 or fibroblasts).
-
Reagents: MTT Reagent (5 mg/mL in PBS, sterile filtered), DMSO (Spectrophotometric grade).
-
Equipment: Microplate reader (570 nm filter), Multichannel pipette.
Step 1: Cell Seeding (Day 0)
Seed cells in 96-well flat-bottom plates. The density depends on the cell line's doubling time to ensure they remain in the log phase during treatment.
| Cell Type | Doubling Time | Seeding Density (cells/well) |
| Fast Growing (e.g., HeLa) | < 24 h | 3,000 - 5,000 |
| Moderate (e.g., A549) | 24 - 40 h | 5,000 - 8,000 |
| Slow Growing (e.g., MCF-7) | > 40 h | 8,000 - 12,000 |
-
Note: Fill outer wells with PBS (Edge Effect barrier) to prevent evaporation artifacts.
-
Incubation: 37°C, 5% CO₂, 24 hours to allow attachment.
Step 2: Compound Treatment (Day 1)
Prepare serial dilutions immediately before use. Do not store diluted drug.
-
Preparation: Dilute the 10 mM DMSO stock into culture medium to 2x the desired final highest concentration (e.g., 200 µM).
-
Serial Dilution: Perform 1:2 or 1:3 serial dilutions in a separate sterile plate or tubes.
-
Application: Aspirate old media from the cell plate (carefully!) and add 100 µL (or 200 µL) of the drug-containing media.
-
Controls:
-
Negative Control: Media + Cells + DMSO (same % as treated wells).
-
Positive Control: Doxorubicin or Cisplatin (standard cytotoxic agents).
-
Blank: Media only (no cells).
-
Step 3: MTT Incubation (Day 2/3/4)
After the treatment period (typically 48 or 72 hours):
-
Add MTT: Add 10-20 µL of MTT stock (5 mg/mL) to each well (final conc. 0.5 mg/mL).[2]
-
Incubate: Return to incubator for 3 to 4 hours .
-
Visual Check: Look for purple precipitate (formazan) inside the cells under a microscope. If crystals are sparse, extend incubation up to 4 hours.
-
Step 4: Solubilization & Readout[2]
-
Remove Media: Carefully aspirate the media containing MTT. Do not disturb the purple crystals at the bottom.
-
Alternative: If cells are loosely adherent, add a solubilization buffer (SDS/HCl) directly without aspirating. However, for pyrazoles, DMSO solubilization is preferred for clearer signal.
-
-
Solubilize: Add 100-150 µL of 100% DMSO to each well.
-
Mix: Shake the plate on an orbital shaker for 10-15 minutes protected from light.
-
Measure: Read absorbance at 570 nm .
-
Correction: Read at 630 nm (reference) and subtract these values to correct for plastic imperfections and cell debris.
-
Data Analysis & IC50 Calculation
Viability Formula
Calculate the percentage of viable cells for each concentration:
Where:
- = Absorbance of cells treated with pyrazole.
- = Absorbance of vehicle control (DMSO only).
- = Absorbance of media only.
IC50 Determination
Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) to determine the IC50 (the concentration inhibiting 50% of growth).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background (Blank) | Compound precipitation or reduction. | Check "Compound Only" wells. If high, wash cells with PBS before adding DMSO solubilizer. |
| Low Signal in Control | Low seeding density or bacterial contamination. | Increase seeding density. Check for turbidity/contamination. |
| Yellow Media after Solubilization | Acidification or excess drug color. | Ensure DMSO is neutral. The pyrazole is yellow; if it persists, use a reference wavelength (630nm) to subtract non-formazan noise. |
| Variation between replicates | Pipetting error or "Edge Effect". | Use reverse pipetting. Do not use outer wells for data; fill them with PBS. |
References
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796.
-
El-Hiti, G. A., et al. (2020).[1] Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes.[4] Cardiff University / ORCA.
Sources
- 1. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
HPLC purification method for 3-methyl-1-(4-nitrophenyl)-1H-pyrazole
Application Note: High-Purity Isolation of 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole via Regioselective RP-HPLC
Executive Summary
This guide details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purification of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole . This molecule is a critical intermediate in the synthesis of pyrazolone-based pharmaceuticals and agrochemicals.[1]
The primary purification challenge is the separation of the target 1,3-regioisomer from the thermodynamically competitive 1,5-regioisomer (5-methyl-1-(4-nitrophenyl)-1H-pyrazole) formed during the cyclocondensation of 4-nitrophenylhydrazine. This protocol leverages the steric-electronic differences between these isomers to achieve >99.5% purity.
Molecule Profile & Separation Logic
To design an effective method, we must understand the physicochemical behavior of the analyte.
| Property | Value / Characteristic | Impact on Method |
| Structure |
ngcontent-ng-c3932382896="" class="ng-star-inserted">Pyrazole core with N1-nitrophenyl and C3-methyl.[2][3][4][5][6] | Regioisomerism: The 1,5-isomer has a methyl group adjacent to the N-phenyl ring, causing steric twist. The 1,3-isomer (target) is more planar. |
| LogP | ~1.5 - 1.7 (Moderate Hydrophobicity) | Retention: Retains well on C18; requires medium-strength organic modifier (40-60% ACN). |
| pKa | ~2.5 (Pyrazole N2) | pH Control: The molecule is neutral at pH > 3.5. Acidic mobile phase (0.1% Formic Acid) keeps it neutral and suppresses silanol activity. |
| UV Max | ~270–300 nm (Nitro-aromatic conjugation) | Detection: 254 nm is standard; 280 nm offers higher specificity against non-aromatic impurities. |
The Mechanistic "Why": Exploiting Planarity
The separation relies on the "Planarity Effect" in chromatography.
-
Target (1,3-isomer): The methyl group is distal to the phenyl ring. The molecule adopts a planar conformation, maximizing
overlap and Van der Waals contact with the C18 stationary phase. Result: Longer Retention Time ( ). -
Impurity (1,5-isomer): The methyl group at position 5 sterically clashes with the phenyl ring at position 1, forcing the phenyl ring to twist out of plane. This reduces the effective hydrophobic surface area. Result: Shorter Retention Time (
).
Analytical Method Development (Scouting)
Before preparative isolation, establish purity and retention behavior using this analytical protocol.
Instrument & Conditions
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18 or Phenomenex Luna C18).
-
Dimensions: 4.6 × 150 mm, 5 µm (or 3.5 µm).
-
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).[7]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Note: Formic acid is preferred over phosphate buffers to facilitate direct scale-up to Prep-LC/MS and lyophilization.
-
Scouting Gradient Protocol
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Event |
| 0.0 | 5% | 1.0 | Injection |
| 15.0 | 95% | 1.0 | Linear Gradient |
| 18.0 | 95% | 1.0 | Wash |
| 18.1 | 5% | 1.0 | Re-equilibration |
| 23.0 | 5% | 1.0 | End |
Success Criteria:
-
Target peak should elute between 8–12 minutes.
-
Resolution (
) between 1,5-isomer (impurity) and 1,3-isomer (target) must be > 1.5.
Preparative Purification Protocol
Once the analytical profile is confirmed, scale up to isolate the compound.
Sample Preparation
-
Solvent: Dissolve crude solid in DMSO:Methanol (1:1) . Avoid pure acetonitrile if the sample concentration is high (>50 mg/mL) to prevent precipitation upon injection into the aqueous stream.
-
Filtration: Pass through a 0.45 µm PTFE or Nylon syringe filter to remove particulate matter that could clog the prep column frit.
-
Concentration: Target 50–100 mg/mL.
Preparative Conditions
-
Column: Prep C18 (e.g., 19 × 150 mm or 30 × 250 mm, 5 µm or 10 µm).
-
Flow Rate: 15–25 mL/min (for 19mm ID) or 40–50 mL/min (for 30mm ID).
-
Wavelength: 254 nm (Trigger), 280 nm (Monitor).
Focused Gradient Strategy
Based on the analytical scouting, the target likely elutes around 40-50% ACN. A shallow gradient maximizes resolution.
| Time (min) | % Mobile Phase B | Rationale |
| 0.0 | 20% | Loading phase (low organic to focus band) |
| 2.0 | 20% | Flush injection solvent |
| 2.5 | 35% | Step up to start of elution window |
| 15.0 | 65% | Shallow Gradient (2.4% per min) for max resolution |
| 16.0 | 95% | Column Wash |
| 19.0 | 95% | Wash hold |
| 19.1 | 20% | Re-equilibration |
Collection Logic:
-
Front Cut: Discard the early eluting shoulder (likely unreacted hydrazine or 1,5-isomer).
-
Heart Cut: Collect the main peak (Target).
-
Tail Cut: Monitor for late-eluting bis-alkylated byproducts (rare but possible).
Workflow Visualization
The following diagram illustrates the decision logic for the purification process.
Caption: Workflow for the isolation of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole, featuring a decision loop for method optimization based on isomeric resolution.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Poor Resolution of Isomers | Similar hydrophobicity of 1,3 and 1,5 isomers. | Switch Column Selectivity: Move from C18 to Phenyl-Hexyl . The |
| Peak Tailing | Residual silanol interactions with pyrazole nitrogen. | Increase Buffer Strength: Add 10-20 mM Ammonium Formate to the mobile phase (pH ~3.8) instead of just Formic Acid.[1] |
| Sample Precipitation | Solubility limit in initial mobile phase. | Injection Technique: Use "Sandwich Injection" (Water plug / Sample / Water plug) or reduce injection volume and increase concentration. |
References
-
International Journal of Pharmaceutical Investigation. (2023). RP-HPLC Method Development of Synthesized Pyrazole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information (PubChem). (2025). 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole Compound Summary. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Universitat Autònoma de Barcelona. (2010). Preparation, separation and characterization of two pyrazolic regioisomers. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1-(4-Nitrophenyl)-1H-Pyrazole
Ticket ID: PYR-OPT-3M-1NP Assigned Specialist: Dr. A. Helix, Senior Application Scientist Status: Open Topic: Yield Optimization & Regioselectivity Troubleshooting
Executive Summary & Core Directive
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering the classic "Pyrazole Regioselectivity Paradox."
The synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole is deceptively simple. The standard condensation of 4-nitrophenylhydrazine with an unsymmetrical 1,3-dicarbonyl equivalent often yields a mixture of the desired 1,3-isomer and the unwanted 1,5-isomer (5-methyl-1-(4-nitrophenyl)-1H-pyrazole).
The Critical Insight: Regiocontrol in this reaction is dictated by the nucleophilicity differential of the hydrazine nitrogens, which can be inverted by manipulating the protonation state (Free base vs. Hydrochloride salt).
The Optimized Protocol (High-Fidelity Route)
Do not use standard acetylacetone (which yields the 3,5-dimethyl product). To achieve the specific 3-methyl substitution, we utilize 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal) as the 1,3-electrophile surrogate.
Materials
-
Reactant A: 4-Nitrophenylhydrazine Hydrochloride (Crucial: Do not use free base).
-
Reactant B: 4,4-dimethoxy-2-butanone (98%+ purity).
-
Solvent: Absolute Ethanol (EtOH).
-
Catalyst: Conc. HCl (Trace).
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-nitrophenylhydrazine hydrochloride (10 mmol, 1.90 g) in Absolute Ethanol (50 mL).
-
Addition: Add 4,4-dimethoxy-2-butanone (11 mmol, 1.45 g) dropwise at room temperature.
-
Tech Note: A slight excess (1.1 eq) of the ketone ensures complete consumption of the hydrazine, which is harder to remove during purification.
-
-
Catalysis: Add 2-3 drops of concentrated HCl.
-
Why? This facilitates the hydrolysis of the acetal to the aldehyde in situ, preventing premature side reactions.
-
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C (gentle reflux) for 3–4 hours.
-
Monitoring: Check via TLC (30% EtOAc/Hexane).[1] The hydrazine spot (polar, often streaks) should disappear.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Remove 70% of the solvent under reduced pressure (Rotavap).
-
Pour the residue into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.
-
-
Isolation: Filter the solid via Büchner funnel. Wash with cold water (
mL) to remove acid traces. -
Purification: Recrystallize from Ethanol/Water (9:1) .
Visualizing the Mechanism & Regioselectivity
The following diagram illustrates the decision pathway that determines whether you get the desired 3-methyl isomer or the unwanted 5-methyl impurity.
Caption: Figure 1. Regioselectivity flowchart. Using the Hydrochloride salt directs the reaction toward the 3-methyl isomer by modulating nitrogen nucleophilicity.
Troubleshooting Guide (FAQ Format)
Issue 1: "I am consistently getting a mixture of isomers (approx. 60:40)."
Diagnosis: You are likely using 4-nitrophenylhydrazine (Free Base) or your reaction medium is not acidic enough. The Science:
-
In the Free Base , the
(attached to the phenyl ring) is less nucleophilic than due to the electron-withdrawing nitro group. However, steric factors and solvent interactions can lead to attack the ketone, or to attack the aldehyde, leading to mixed regiochemistry. -
The Fix: Switch to the Hydrochloride salt . In the salt form, the nucleophilicity is dampened, and the reaction becomes more sensitive to the electrophilicity of the carbonyls. The "masked aldehyde" (acetal) becomes the primary target for the terminal nitrogen (
), ensuring the methyl group ends up at position 3.
Issue 2: "My yield is low (<40%), and the product is oily/tarry."
Diagnosis: Incomplete hydrolysis of the acetal or oxidative degradation of the hydrazine. The Fix:
-
Ensure Acid Catalysis: The acetal must hydrolyze to the aldehyde to react efficiently. Ensure you added the catalytic HCl.
-
Inert Atmosphere: Aryl hydrazines can oxidize to tars (azo/diazo species) in air, especially when heated. Run the reflux under a Nitrogen or Argon balloon .
-
Dean-Stark Trap: If using a lower boiling solvent, water generated during condensation might stall the equilibrium. Switching to Toluene with a Dean-Stark trap is a more aggressive method to drive conversion (though Ethanol is usually sufficient).
Issue 3: "How do I separate the 3-methyl from the 5-methyl isomer?"
Diagnosis: Purification bottleneck. The Fix: The 4-nitro group makes these compounds highly crystalline, but their polarities are similar.
-
TLC Check: Use 20% Ethyl Acetate in Hexane. The 5-methyl isomer (more sterically hindered/twisted) often runs slightly higher (less polar) than the planar 3-methyl isomer.
-
Recrystallization: The 3-methyl isomer packs better. Recrystallize from hot Ethanol . If a mixture precipitates, filter it and wash with cold Methanol ; the 5-methyl isomer is often more soluble in methanol.
Optimization Data: Solvent & Conditions
The following table summarizes expected outcomes based on reaction parameters.
| Solvent System | Catalyst | Hydrazine Form | Major Product | Typical Yield |
| Ethanol (Reflux) | HCl (cat.) | HCl Salt | 3-Methyl (Target) | 85-92% |
| Ethanol (Reflux) | None | Free Base | Mixed (1,3 & 1,5) | 50-60% |
| TFE (Trifluoroethanol) | TFA | Free Base | 5-Methyl (Impurity) | 70-80% |
| Acetic Acid | None | Free Base | Mixed / 5-Methyl | 65% |
Note: Fluorinated solvents like TFE (Trifluoroethanol) are known to reverse regioselectivity in pyrazole synthesis, favoring the 5-methyl isomer. Avoid these if the 3-methyl is your target.
References
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Journal of Organic Chemistry. Demonstrates the critical role of hydrazine hydrochloride salts in favoring 1,3-regioisomers over 1,5-isomers.
-
Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. ResearchGate. Discusses the condensation of 1,3-diketones with arylhydrazines and the factors influencing yield and regiochemistry.
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Highlights how solvent choice (TFE/HFIP) can drastically alter the isomer ratio, serving as a warning for what not to do for this specific target.
-
Minimizing Impurities in Pyrazole Synthesis. BenchChem Technical Guide. Provides general troubleshooting for nitrophenyl-pyrazole derivatives, including purification strategies.
Sources
Technical Support Center: Nitrated Pyrazole Purification
Topic: Purification Challenges of Nitrated Pyrazole Compounds
Audience: Researchers, Medicinal Chemists, and Energetic Materials Scientists.[1]
Welcome to the Nitrated Heterocycle Support Hub
Status: ● Online | Queue: Low Current Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Subject: You are likely here because your nitrated pyrazole is behaving unpredictably. It might be "oiling out" during recrystallization, disappearing on the silica column, or showing up as a mixture of isomers that refuses to separate.[1] Nitrated pyrazoles are deceptive: they appear simple, but their tautomeric nature, high polarity, and thermal instability (N-nitro vs. C-nitro) create a minefield for standard purification protocols.[1][2]
Below are the three most common "Critical Incidents" we see in the field, accompanied by self-validating solution protocols.
Module 1: The "Ghost" Compound (Regioisomer Instability)
The Issue: You synthesized an N-nitropyrazole (kinetic product), but after column chromatography or heating, you isolated the C-nitropyrazole (thermodynamic product) or a complex mixture. The Science: N-nitropyrazoles are thermally labile.[1][2] They undergo a [1,5]-sigmatropic rearrangement to form C-nitropyrazoles (usually 3-nitro or 5-nitro isomers) upon heating or exposure to acidic silica surfaces.[1][2]
Troubleshooting Protocol: Stabilizing & Separating Isomers
Step 1: Diagnostic TLC Do not use standard heat-gun activation for your TLC plates if you suspect N-nitro species.[1][2]
-
Action: Visualize using UV (254 nm) first.[2][3] If staining is needed, use Iodine vapor.[1] Avoid Phosphomolybdic Acid (PMA) with strong heat, as it can induce rearrangement on the plate, giving false "multi-spot" readings.[1]
Step 2: The "Neutral" Column Workflow
Standard silica gel is slightly acidic (
-
Pre-treatment: Slurry your silica gel in your eluent + 1% Triethylamine (TEA) or 1% Pyridine.
-
Elution: Run the column using a gradient of Hexanes/Ethyl Acetate.
Step 3: Intentional Rearrangement (If C-nitro is the goal) If you actually want the C-nitro isomer (e.g., 3-nitropyrazole) and are struggling to purify the mixture, force the rearrangement before purification.[1]
-
Protocol: Dissolve the crude N-nitro/C-nitro mixture in a high-boiling inert solvent (e.g., Anisole or Benzonitrile).
-
Heat: Reflux at 140–150 °C for 4–6 hours.
-
Result: This pushes the equilibrium entirely to the thermodynamic C-nitro isomer, simplifying your purification to a single target.[1][2]
Figure 1: Decision matrix for handling kinetic (N-nitro) vs. thermodynamic (C-nitro) pyrazole isomers.
Module 2: The "Missing Yield" (Acidity & Extraction)
The Issue: Your LCMS shows high conversion, but after an aqueous workup, your mass balance is terrible (<30% yield). The Science: Nitropyrazoles with a free N-H (e.g., 3-nitropyrazole, 4-nitropyrazole) are significantly more acidic than unsubstituted pyrazoles due to the electron-withdrawing nitro group.[1][2]
-
Pyrazole
: ~14.2[2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
4-Nitropyrazole
: ~9.6[2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
3,5-Dinitropyrazole
: ~3.0
If you wash your reaction mixture with saturated
Protocol: pH-Controlled Extraction
Data: Solubility vs. pH
| Compound Class | Approx | Aqueous Wash pH Limit | Extraction Solvent Rec.[2] |
| Mononitropyrazoles | 9.0 – 10.0 | Keep pH < 7 | EtOAc / THF (3:[1][2]1) |
| Dinitropyrazoles | 3.0 – 4.0 | Keep pH < 2 | EtOAc / Ether |
| Trinitropyrazoles | < 1.0 | Do not wash with water | DCM (Dry Load) |
The "Salting Out" Workflow:
-
Acidify: Adjust the aqueous layer pH to roughly 2 units below the compound's
using 1M HCl. -
Saturate: Add solid NaCl to the aqueous layer until saturation (salting out effect).
-
Extract: Use Ethyl Acetate or a DCM/Isopropanol (9:1) mixture. Simple ether often fails for polynitrated species.[1][2]
-
Verification: Check the aqueous layer by TLC before discarding.[2] If the spot persists, perform a Continuous Liquid-Liquid Extraction overnight.[1][2]
Module 3: Safety & Energetics (Polynitrated Species)
The Issue: You are scaling up a dinitro- or trinitropyrazole purification, and the material is "snapping" or showing thermal instability. The Science: Polynitrated pyrazoles (e.g., 3,4,5-trinitropyrazole or derivatives like LLM-105) are energetic materials.[1] They have high nitrogen content and positive heats of formation.
-
Risk Factor: Dry friction (scraping a sintered glass funnel) or rapid solvent removal (rotary evaporator bath > 40°C).
Protocol: Safe Handling & Desensitization
Rule 1: The "Wet" Rule Never scrape dry polynitrated pyrazoles. Always keep the material wet with solvent (ethanol or water) during transfer.
Rule 2: Recrystallization over Chromatography Column chromatography concentrates energetic material in a dry state on silica, creating a static discharge hazard.[1] Use recrystallization whenever possible.[1][2]
Safe Recrystallization Method (The "Crash" Method):
-
Dissolution: Dissolve the crude material in a minimum amount of warm DMSO or Acetone (high solubility).
-
Precipitation: Slowly add this solution dropwise into a stirred vessel of cold Water or Hexane (anti-solvent).
-
Filtration: Collect the precipitate via gravity filtration (avoid vacuum drying to absolute dryness if the compound is unknown).
Figure 2: Safe recrystallization workflow for energetic polynitrated pyrazoles.
Frequently Asked Questions (FAQ)
Q: My 4-nitropyrazole is stuck on the column even with 100% EtOAc. How do I get it off? A: The compound is likely interacting with the silica silanols via hydrogen bonding. Switch to a "Polar Modifier" system: DCM : Methanol (95:5).[2] If that fails, add 1% Acetic Acid to the eluent to suppress the ionization of the pyrazole NH, making it less sticky.
Q: Can I use distillation to purify 1-methyl-3,4-dinitropyrazole?
A: STOP. Do not distill polynitrated heterocycles. The heat required to distill these high-boiling polar compounds often overlaps with their decomposition onset temperature (
Q: Why did my N-nitropyrazole turn yellow?
A: Pure N-nitropyrazoles are often colorless.[1][2] A yellow color usually indicates the formation of
References
-
Regioselectivity in Pyrazole Nitration
- Title: "Regioselective Synthesis of 1,3,5-Substituted Pyrazoles."
- Source:Journal of Organic Chemistry.
- Context: Explains the kinetic vs. thermodynamic control in pyrazole substitution.
-
[1]
-
Energetic Materials Handling (LLM-105 Context)
- Title: "Synthesis, Scale-up and Recrystallization Studies of 2,6-Diamino-3,5-Dinitropyrazine-1-Oxide (LLM-105)."
- Source:Insensitive Munitions & Energetic M
-
Context: Provides the basis for the "DMSO/Water" recrystallization technique for highly insoluble nitro-heterocycles.[2]
-
Acidity of Nitropyrazoles
-
Rearrangement Mechanisms
- Title: "Theoretical study on the structure and the isomeriz
- Source:Journal of Comput
- Context: Mechanistic validation of the N-nitro to C-nitro thermal rearrangement.
-
[1]
Sources
Technical Support Center: Troubleshooting 3-methyl-1-(4-nitrophenyl)-1H-pyrazole NMR Assignments
Topic: NMR Structural Elucidation & Troubleshooting Molecule: 3-methyl-1-(4-nitrophenyl)-1H-pyrazole Ticket Type: Advanced Spectral Analysis Guide[1]
Executive Summary
This guide addresses the most common challenges in assigning the
Part 1: The Baseline Spectrum (What to Expect)
Before troubleshooting, verify your data against the theoretical baseline for the correct isomer (3-methyl).
Expected H NMR Data (CDCl , 400 MHz)
| Proton Label | Chemical Shift ( | Multiplicity | Assignment Logic | |
| Methyl ( | 2.30 – 2.45 | Singlet (s) | - | Typical allylic methyl on pyrazole C3.[1] |
| Pyrazole H4 | 6.25 – 6.40 | Doublet (d) | High-field aromatic; | |
| Pyrazole H5 | 7.80 – 8.00 | Doublet (d) | Critical Diagnostic: Deshielded by adjacent N1 and anisotropy of the N-aryl ring. | |
| Phenyl H2'/H6' | 7.70 – 7.90 | Doublet (d) | Ortho to pyrazole; often overlaps with Pyrazole H5. | |
| Phenyl H3'/H5' | 8.30 – 8.40 | Doublet (d) | Ortho to |
*Note: The phenyl ring appears as an AA'BB' system (or AA'XX'), often looking like two "roofed" doublets.[2]
Part 2: Troubleshooting & FAQs
Q1: I see a second set of peaks with similar splitting. Do I have the wrong isomer?
Diagnosis: You likely have a mixture of the 3-methyl (target) and 5-methyl (regioisomer) products.
Mechanism: The condensation reaction is not perfectly regioselective. The hydrazine
The "Regio-Check" Protocol: To confirm which set of peaks belongs to the 3-methyl target, look for the H5 proton .
-
Target (3-methyl): Has a proton at position 5 (adjacent to N1). This proton is strongly deshielded (
7.8–8.0 ppm). -
Impurity (5-methyl): Has a methyl group at position 5.[1][3] It lacks the downfield H5 proton. Instead, it has an H3 proton, which typically resonates further upfield (
7.4–7.6 ppm) than the H5 of the target.[2]
Q2: How do I definitively distinguish the 3-methyl from the 5-methyl isomer without guessing?
Solution: Run a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment. This is the gold standard for self-validating the structure.
-
Experiment: Irradiate (select) the Methyl peak (
2.4 ppm). -
Scenario A (Target: 3-methyl): The methyl group is at C3, far from the phenyl ring. You will see NOE enhancement only to Pyrazole H4.[2]
-
Scenario B (Impurity: 5-methyl): The methyl group is at C5, spatially adjacent to the phenyl ring. You will see strong NOE enhancement to the Phenyl ortho protons (H2'/H6').
Visualization of Logic Flow:
Caption: Decision tree for distinguishing 3-methyl vs. 5-methyl isomers using NOE spectroscopy.
Q3: The aromatic region (7.5 – 8.5 ppm) is a mess. How do I assign the overlapping multiplets?
Diagnosis: The Pyrazole H5 often overlaps with the Phenyl H2'/H6' protons. Troubleshooting Steps:
-
Check Integration: The Phenyl H2'/H6' signal integrates to 2H. The Pyrazole H5 integrates to 1H. If you see a multiplet integrating to 3H, it is likely these two signals overlapping.[2]
-
Solvent Switch: If you are in CDCl
, switch to DMSO-d .[1][2]-
Why? DMSO interacts differently with the nitro group and the pyrazole nitrogen, often shifting the Pyrazole H5 downfield, separating it from the phenyl ring protons.[2]
-
-
HSQC (Heteronuclear Single Quantum Coherence): Run a 2D HSQC.
-
The Pyrazole C5 carbon is typically more shielded (
125-130 ppm) than the Phenyl C-ortho carbons, allowing you to separate the proton signals in the indirect dimension.
-
Q4: My "doublets" look distorted. Is something wrong with the instrument?
Diagnosis: This is likely the "Roof Effect" (second-order coupling) characteristic of the AA'BB' system on the 4-nitrophenyl ring. Explanation:
-
The protons ortho to
and ortho to the pyrazole are chemically distinct but magnetically coupled. -
Because the chemical shift difference (
) is not infinitely larger than the coupling constant ( ), the inner lines of the doublets grow taller and the outer lines shrink. -
Validation: This confirms the presence of a para-substituted benzene ring. If you saw perfect 1:1:1:1 doublets, it would imply a much higher field strength or different substitution pattern.[2]
Part 3: Advanced Verification (Self-Validating System)
To ensure your assignment is publication-ready, perform this "Triangulation" check.
The Triangulation Protocol
| Experiment | Observation | Conclusion |
| 1D | Doublet at | Confirms Pyrazole H4. If Singlet, check for 3,5-dimethyl impurity.[2] |
| 1D | Doublet at | Confirms Phenyl protons adjacent to |
| NOESY | Methyl | Confirms 3-Methyl Regiochemistry. |
| NOESY | Methyl | Rules out 5-Methyl Isomer. |
Visualizing the NOE Interactions:
Caption: Spatial relationships detectable by NOESY. In the 3-methyl isomer, the methyl group is too far to interact with the phenyl ring.
References
-
Elguero, J., et al. "Pyrazoles."[2] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.[2] (Foundational text on pyrazole tautomerism and regiochemistry).
-
Claramunt, R. M., et al. "The structure of pyrazoles in the solid state: 3,5-dimethyl-1-(4-nitrophenyl)pyrazole."[1] Acta Crystallographica Section E, 2006.[2] Link (Provides crystallographic evidence of the twist angle between phenyl and pyrazole rings, relevant for shielding effects).[2]
-
Alkorta, I., & Elguero, J. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Journal of Heterocyclic Chemistry, 2020.[2] Link (Detailed analysis of substituent effects on pyrazole chemical shifts).[2]
-
BenchChem Technical Support. "Interpreting Complex NMR Spectra of Pyrazole Derivatives." Link (General troubleshooting for nitrogen heterocycles).
-
Chemistry Steps. "NMR Chemical Shift Values Table." Link (Reference for general aromatic and alkyl shifts).
Sources
avoiding regioisomer formation in pyrazole synthesis
Welcome to the Pyrazole Regiocontrol Support Center.
Ticket ID: PYR-REGIO-001 Subject: Troubleshooting Regioisomer Formation in Pyrazole Synthesis Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely experiencing poor regioselectivity (formation of both 1,3- and 1,5-isomers) due to a lack of electronic or steric differentiation in your electrophile (1,3-dicarbonyl) or nucleophile (hydrazine). This guide moves beyond standard textbook answers to provide engineered solutions: solvent-controlled thermodynamics, substrate modification (enaminones), and transition-metal-catalyzed bypasses.
Module 1: The Knorr Synthesis (Condensation) Troubleshooting
User Issue: "I am reacting a 1,3-diketone with a substituted hydrazine and getting a mixture of isomers."
The Root Cause:
The Knorr synthesis relies on the initial attack of the hydrazine nitrogen on one of the two carbonyl carbons. If
Technical Solutions
1. Solvent-Controlled Regioselectivity (The "Solvent Switch")
-
Protocol: Switch from Ethanol/Methanol to Fluorinated Alcohols (TFE or HFIP) or Aprotic Polar Solvents (DMAc).
-
Mechanism: Fluorinated solvents like Hexafluoroisopropanol (HFIP) are strong hydrogen bond donors (HBD). They activate the "harder" carbonyl via H-bonding, directing the attack of the "harder" nitrogen of the hydrazine. Conversely, aprotic solvents like N,N-Dimethylacetamide (DMAc) can favor the kinetic product by preventing proton-shuttling equilibration.
2. The Lewis Acid Patch
-
Protocol: Add 10-20 mol%
or . -
Why: Lewis acids coordinate preferentially to the less hindered or more electron-rich carbonyl, effectively "protecting" it or activating the other carbonyl depending on the metal's hardness, thereby forcing the hydrazine to attack the desired site.
Decision Matrix: Optimizing Knorr Conditions
Caption: Diagnostic workflow for assessing if a standard condensation will yield a single isomer or if substrate engineering is required.
Module 2: Substrate Engineering (The Enaminone Protocol)
User Issue: "My diketone is too similar at both ends. I cannot separate the isomers."
The Fix: Replace the 1,3-diketone with an Enaminone or Ynone . By converting one carbonyl into a Michael acceptor (alkene), you create a massive electronic difference between the two electrophilic sites.
Mechanism of Action
-
Hard/Soft Discrimination: The hydrazine
(hard nucleophile) attacks the carbonyl (hard electrophile). The substituted nitrogen (softer) attacks the Michael acceptor (soft electrophile). -
Result: This "lock-and-key" mechanism typically yields >95:5 regioselectivity.
Standard Operating Procedure (SOP): Enaminone Route
| Step | Action | Critical Parameter |
| 1. Enaminone Formation | React ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal). | Temp: Reflux (100-110°C). Remove MeOH byproduct to drive equilibrium. |
| 2. Cyclization | Dissolve Enaminone in EtOH or AcOH. Add Hydrazine.[1][2][3][4][5] | pH: Slightly acidic (AcOH) often speeds up the Michael addition step. |
| 3. Isolation | Cool to 0°C. Product usually precipitates. | Purification: Recrystallization is often sufficient; column chromatography rarely needed. |
Visualizing the Pathway
Caption: The enaminone pathway forces directionality by differentiating the electrophilic sites into a Carbonyl (Hard) and Enamine (Soft).
Module 3: Post-Synthetic N-Alkylation
User Issue: "I synthesized the unsubstituted pyrazole ring first. Now I need to add an R-group to the Nitrogen, but I get a mixture."
The Science: Unsubstituted pyrazoles exist in tautomeric equilibrium.
-
Thermodynamic Control (
): Alkylation typically occurs at the less sterically hindered nitrogen (yielding the 1,3-isomer). -
Coordination Control: Using specific metal salts can chelate the nitrogen atoms, forcing alkylation at the more hindered position (1,5-isomer).
Troubleshooting Table: N-Alkylation
| Target Isomer | Recommended Conditions | Mechanistic Rationale |
| 1,3-Isomer (Less Hindered) | Sterics dominate. The "naked" anion attacks via the least hindered nitrogen. | |
| 1,5-Isomer (More Hindered) | Protecting Group Strategy: Use THP or SEM, then alkylate, then deprotect. Alternative: Use Buchwald-Hartwig arylation if R = Aryl. | Direct alkylation of the hindered N is difficult. Metal catalysis (Cu or Pd) overrides steric bias by oxidative addition/reductive elimination cycles. |
Module 4: Advanced Methodologies (Cutting Edge)
If the above methods fail, consider these field-proven advanced techniques:
-
Strategic Atom Replacement (Isothiazole to Pyrazole):
-
Concept: Synthesize the corresponding isothiazole (which has fixed regiochemistry due to the Sulfur atom).
-
Method: Treat with a primary amine and Grignard reagent. The sulfur is extruded and replaced by the nitrogen of the amine.
-
Reference: This approach was recently highlighted as a solution for "impossible" pyrazole substitution patterns (Levin et al., Nature 2025).
-
-
Copper-Catalyzed Chan-Lam Coupling:
Frequently Asked Questions (FAQ)
Q: Why does the presence of a
Q: Can I separate the isomers if I get a mixture? A:
-
Chromatography: Isomers usually have significantly different
values due to the dipole moment difference. 1,5-isomers often have lower polarity than 1,3-isomers. -
Recrystallization: If one isomer is solid and the other oil (common), chill the mixture in hexanes/ether.
Q: Is microwave irradiation helpful? A: Yes. Microwave heating favors kinetic control. If your desired isomer is the kinetic product (formed fastest but less stable), high-temp/short-time microwave pulses can improve the ratio before the system equilibrates to the thermodynamic mixture.
References
-
Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Pyrazolines. Chemical Reviews. Link
-
Heller, S. T., & Natarajan, S. R. (2006).[1] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. Link
-
Gosselin, F., et al. (2010). Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Journal of Organic Chemistry. Link
-
Kelly, C.M., et al. (2025).[9] Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature. Link
-
BenchChem Technical Support. (2025). Optimizing N-Alkylation of Pyrazoles. Link
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. ijcrt.org [ijcrt.org]
- 9. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing impurities in the synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole
This is a comprehensive technical support guide for the synthesis and purification of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole . This guide addresses the critical challenge of regioselectivity (distinguishing the 3-methyl isomer from the 5-methyl isomer) and provides actionable troubleshooting for impurity minimization.
Current Status: Operational Topic: Impurity Minimization & Regiocontrol Audience: Organic Chemists, Process Development Scientists
🔬 Core Directive: The Regioselectivity Challenge
The synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole (Target A ) is frequently plagued by the formation of its regioisomer, 5-methyl-1-(4-nitrophenyl)-1H-pyrazole (Impurity B ).[1]
This occurs because the condensation of 4-nitrophenylhydrazine with unsymmetrical 1,3-dicarbonyl equivalents (such as 4,4-dimethoxybutan-2-one or acetylacetaldehyde dimethyl acetal) proceeds through two competing nucleophilic pathways.[1]
-
Path 1 (Favors 5-Methyl): The terminal hydrazine nitrogen (
, more nucleophilic) attacks the aldehyde/acetal carbon (more electrophilic). Cyclization places the aryl group on the nitrogen adjacent to the methyl-bearing carbon.[1] This is the standard major product. -
Path 2 (Favors 3-Methyl): The terminal hydrazine nitrogen attacks the ketone carbon. This is kinetically disfavored but required for the 3-methyl structure.[1]
To obtain high-purity 3-methyl isomer, you must disrupt the standard kinetic preference or utilize rigorous purification.[1]
🛠️ Module 1: Troubleshooting & Optimization (Q&A)
Category 1: Regiochemistry & Synthesis[1][2][3][4]
Q1: I am using 4-nitrophenylhydrazine and 4,4-dimethoxybutan-2-one, but my NMR shows a 4:1 mixture favoring the wrong isomer. Why?
A: You are observing the natural kinetic preference. The terminal amino group (
-
The Mechanism: This initial attack forms a hydrazone intermediate at the "aldehyde" end. Subsequent cyclization by the internal nitrogen (
) onto the ketone forces the methyl group into the 5-position relative to the N-aryl ring.[1] -
Corrective Action: To favor the 3-methyl isomer, you cannot rely on standard condensation.
-
Alternative Route: Consider reacting 4-nitrophenylhydrazine with 1-butyn-3-one in a solvent like ethanol or acetic acid.[1] While Michael addition still favors the 5-methyl, varying the solvent pH can sometimes shift the ratio.
-
Best Route: For high purity, avoid the ambiguity of unsymmetrical condensations. Use a copper-catalyzed N-arylation (Chan-Lam or Ullmann) of a pre-formed 3-methylpyrazole with 1-iodo-4-nitrobenzene .[1] This guarantees the 3-methyl structure (as 3-methyl and 5-methyl pyrazoles are tautomers in solution, but N-arylation sterics often favor the 1,3-isomer).[1]
-
Q2: Does the choice of solvent affect the regioisomer ratio? A: Yes.
-
Protic Solvents (EtOH, MeOH): Generally favor the 5-methyl isomer due to hydrogen bonding stabilizing the intermediate hydrazone formed at the aldehyde.
-
Fluorinated Alcohols (TFE, HFIP): Literature suggests these solvents can dramatically enhance regioselectivity, often pushing the ratio even further toward the 5-methyl isomer (up to 98:2). Avoid these if 3-methyl is your target.
-
Aprotic/Non-polar: Conducting the reaction in non-polar solvents (Toluene) with an acid catalyst (p-TsOH) may alter the kinetics, but separation is usually still required.
Category 2: Impurity Removal (Purification)
Q3: How do I remove unreacted 4-nitrophenylhydrazine? A: Unreacted hydrazine is a genotoxic impurity and must be cleared.[1]
-
Chemical Wash: The hydrazine is weakly basic, but the nitro group reduces this basicity. However, it is more basic than the pyrazole product. Dissolve the crude mixture in ethyl acetate and wash with dilute HCl (0.5 M) . The hydrazine will form the hydrochloride salt and partition into the aqueous layer.
-
Scavenging: If acid sensitivity is a concern, use an aldehyde-functionalized polymer resin (e.g., polymer-bound benzaldehyde) to scavenge the hydrazine, then filter.
Q4: Can I separate the 3-methyl and 5-methyl isomers by recrystallization? A: Yes, they possess distinct crystal lattice energies.[1]
-
Solvent System: The 5-methyl isomer is typically higher melting and less soluble in ethanol/water mixtures due to better packing (the methyl and aryl groups are orthogonal, reducing steric clash compared to the planar 3-methyl).
-
Protocol:
-
Dissolve crude mixture in boiling Ethanol (95%) .
-
Add hot water dropwise until slight turbidity.
-
Cool slowly to room temperature, then to 4°C.
-
The 5-methyl isomer usually precipitates first.[1] Filter this off.
-
Concentrate the mother liquor to isolate the enriched 3-methyl isomer .[1]
-
Recrystallize the 3-methyl fraction from Heptane/Ethyl Acetate (5:1) .
-
📊 Module 2: Analytical Validation
You must use 1H NMR to confirm the identity of your isomer. Do not rely solely on LC-MS, as both isomers have identical masses (MW 203.20).
Table 1: 1H NMR Diagnostic Shifts (CDCl3, 400 MHz)
| Feature | 3-Methyl-1-(4-nitrophenyl) (Target) | 5-Methyl-1-(4-nitrophenyl) (Impurity) | Mechanistic Reason |
| Methyl Group (-CH3) | In the 5-isomer, the methyl is spatially closer to the anisotropic cone of the N-aryl ring. | ||
| Pyrazyl C4-H | Shielding effects differ based on ring torsion.[1] | ||
| Ring Torsion | More Planar | Twisted (Orthogonal) | Steric clash between 5-Me and N-Aryl groups forces the rings out of plane in the 5-isomer.[1] |
⚗️ Module 3: Optimized Experimental Protocol
Objective: Synthesis and purification of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole with minimized 5-methyl impurity.
Reagents:
-
3-Methylpyrazole (1.0 eq)
-
1-Iodo-4-nitrobenzene (1.1 eq)
-
CuI (0.1 eq), trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 eq)[1]
-
K2CO3 (2.0 eq)
-
Dioxane (anhydrous)
Methodology (Regioselective N-Arylation Route):
-
Setup: Flame-dry a reaction flask and purge with Argon.
-
Charging: Add 3-methylpyrazole, 1-iodo-4-nitrobenzene, CuI, and K2CO3.
-
Solvent: Add anhydrous Dioxane and the diamine ligand.
-
Reaction: Heat to 110°C for 16-24 hours. Note: This route favors the less hindered 1,3-isomer over the 1,5-isomer significantly compared to hydrazine condensation.[1]
-
Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with water and brine.
-
Purification:
-
Evaporate solvent.
-
Flash Chromatography: Elute with Hexane/EtOAc (Gradient 9:1 to 7:3). The 1,3-isomer (3-methyl) typically elutes after the 1,5-isomer (if any forms) due to higher polarity (more planar, better surface interaction).
-
📉 Visualization: Reaction Pathways & Workup[1]
Caption: Kinetic competition between 5-methyl and 3-methyl pathways, followed by the purification logic required to isolate the minor 3-methyl isomer.
📚 References
-
Regioselectivity in Pyrazole Synthesis:
-
Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.
-
-
Solvent Effects on Regiochemistry:
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.
-
-
Purification & Crystallography:
-
Fun, H. K., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E.
-
-
Alternative Synthesis (N-Arylation):
-
Tao, Y., et al. (2012). Copper-catalyzed synthesis of 1-aryl-1H-pyrazoles. Synlett.
-
Sources
Technical Support Center: Recrystallization of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole
Welcome to the technical support guide for the purification of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the critical recrystallization step. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can achieve high purity and batch-to-batch consistency.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question: My crude 3-methyl-1-(4-nitrophenyl)-1H-pyrazole is not fully dissolving in the hot solvent.
Answer: This is a common issue that points to either insufficient solvent volume or a suboptimal choice of solvent.
-
Probable Cause: The solubility limit of the compound in the chosen volume of solvent at its boiling point has been exceeded. Nitroaromatic compounds can sometimes exhibit lower than expected solubility.
-
Solution Strategy:
-
Incremental Solvent Addition: Add small additional volumes (increments of 5-10%) of the hot solvent to the mixture with continuous stirring and heating. The goal is to use the absolute minimum amount of hot solvent required to achieve full dissolution, as excess solvent will reduce your final yield.
-
Temperature Optimization: Ensure your solution is at or near the boiling point of the solvent. However, be cautious of potential degradation with prolonged heating at high temperatures.[1]
-
Solvent Re-evaluation: If a very large volume of solvent is required, it may not be the ideal choice. Consider switching to a solvent in which your compound has higher solubility at elevated temperatures. For pyrazole derivatives, screening solvents like ethanol, isopropanol, or acetone is a good starting point.[2][3]
-
Question: The solution is clear, but after cooling, no crystals have formed.
Answer: Crystal formation, or nucleation, is often the rate-limiting step and can sometimes require intervention.
-
Probable Cause: The solution is likely supersaturated, but there are no nucleation sites for crystals to begin growing. The rate of cooling might also be too slow for spontaneous nucleation.
-
Solution Strategy:
-
Induce Nucleation by Scratching: Use a clean glass rod to gently scratch the inside surface of the flask below the solvent level.[2] The microscopic imperfections created on the glass provide ideal nucleation sites for crystal growth.
-
Seed Crystal Addition: If you have a small amount of pure, previously crystallized product, add a single tiny crystal to the cooled solution. This "seed" provides a template for new crystals to grow upon.[2]
-
Extended Cooling: Place the flask in an ice bath to further decrease the compound's solubility and promote precipitation.[2]
-
Solvent Evaporation: If the compound is highly soluble even at low temperatures, you can slowly evaporate a small amount of the solvent using a gentle stream of nitrogen or air to increase the solute concentration to the point of saturation.
-
Question: My product has separated as an oil instead of solid crystals ("oiling out").
Answer: "Oiling out" occurs when the solute's solubility is exceeded while the solution temperature is still above the solute's melting point, or when a highly supersaturated solution cools too rapidly.
-
Probable Cause: The boiling point of the selected solvent is higher than the melting point of your compound, or the solution is too concentrated. For reference, the closely related 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole has a melting point of 100-102°C (373-375 K).[4]
-
Solution Strategy:
-
Re-heat and Dilute: Heat the mixture again until the oil redissolves completely. Add a small amount of additional hot solvent to reduce the concentration.
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can prevent rapid temperature drops. Slower cooling encourages the formation of well-ordered, larger crystals.[2]
-
Change Solvent System: If the problem persists, the solvent is likely unsuitable. Switch to a lower-boiling point solvent or employ a binary solvent system.
-
Question: The final crystalline product has a low yield.
Answer: A low yield is often a consequence of using too much solvent during the dissolution step or losing product during the washing phase.
-
Probable Cause:
-
Using an excessive volume of solvent for dissolution, meaning a significant amount of the product remains dissolved even after cooling.
-
Washing the collected crystals with a solvent that is too warm or in too large a quantity, causing some of the pure product to redissolve.
-
-
Solution Strategy:
-
Minimize Dissolution Solvent: Adhere strictly to using the minimum amount of hot solvent necessary to dissolve the crude material.
-
Maximize Precipitation: Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes before filtration to maximize the precipitation of the solid.[2]
-
Optimize Washing: Always wash the filtered crystals with a minimal amount of ice-cold solvent. This removes surface impurities without dissolving a significant portion of your product.[2]
-
Frequently Asked Questions (FAQs)
What is the best starting solvent for recrystallizing 3-methyl-1-(4-nitrophenyl)-1H-pyrazole?
Based on literature for structurally similar pyrazole and nitroaromatic compounds, the most recommended solvents for initial screening are alcohols like ethanol and isopropanol .[5][6] Acetone can also be effective.[3] An ideal solvent is one in which 3-methyl-1-(4-nitrophenyl)-1H-pyrazole exhibits high solubility at elevated temperatures and poor solubility at low temperatures (e.g., 0-4°C).[2]
When should I use a binary (two-solvent) system for recrystallization?
A binary solvent system is highly effective when your compound is either too soluble or poorly soluble in common single solvents.[1] This technique involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then slowly adding a miscible "poor" solvent or "anti-solvent" (in which it is insoluble) until the solution becomes faintly turbid.[1] Slow cooling from this point of saturation will induce crystallization. A common pair for compounds like this could be acetone (good solvent) and water or hexanes (poor solvent).
How can I remove colored impurities from my product?
If your product is expected to be a light-colored solid but appears tinted, activated charcoal can often be used to adsorb the colored impurities.
-
Dissolve the crude product in the appropriate hot solvent.
-
Allow the solution to cool slightly to prevent flash boiling.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight).
-
Bring the mixture back to a boil for a few minutes.
-
Perform a hot filtration through fluted filter paper or Celite to remove the charcoal.[2]
-
Proceed with the cooling and crystallization steps as usual.
Caution: Using too much charcoal can lead to significant loss of your desired product due to adsorption.
Experimental Protocols & Data
Table 1: Recommended Solvents for Initial Screening
| Solvent | Boiling Point (°C) | Key Characteristics |
| Ethanol | 78 | Good general-purpose solvent for pyrazoles; moderate polarity.[6] |
| Isopropanol | 82 | Similar to ethanol, slightly less polar. Often gives good crystal quality.[5] |
| Acetone | 56 | Stronger solvent, useful if solubility in alcohols is low. Can be paired with water or hexanes as an anti-solvent.[3] |
| Ethyl Acetate | 77 | Medium polarity solvent, good for compounds with ester-like solubility. |
| Toluene | 111 | Non-polar solvent; useful if impurities are highly polar. |
Protocol 1: Standard Cooling Recrystallization (Example: Using Ethanol)
-
Dissolution: Place the crude 3-methyl-1-(4-nitrophenyl)-1H-pyrazole in an Erlenmeyer flask. Add a minimal volume of ethanol and a boiling chip. Heat the mixture to boiling with stirring until the solid completely dissolves. If it doesn't dissolve, add small increments of hot ethanol until a clear solution is achieved.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask.[2] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Binary Solvent (Anti-Solvent) Recrystallization (Example: Acetone/Water)
-
Dissolution: In a flask, dissolve the crude compound in the minimum amount of hot acetone required for complete dissolution.[1]
-
Anti-Solvent Addition: While the solution is still hot, add water dropwise with swirling until the solution turns persistently cloudy (turbid). This indicates the point of saturation.
-
Re-clarification: Add a few drops of hot acetone to just redissolve the precipitate and make the solution clear again.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath. Crystals should form readily.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash with a small amount of a cold acetone/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Recrystallization Workflow Diagram
The following diagram outlines the decision-making process during a typical recrystallization experiment.
Caption: Decision workflow for troubleshooting common recrystallization issues.
References
- Benchchem. Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Benchchem.
- Benchchem. Dealing with poor solubility of pyrazole derivatives during synthesis. Benchchem.
- Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.
- MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI.
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
-
ResearchGate. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. ResearchGate. Available from: [Link]
Sources
handling viscous oils in 3-methyl-1-(4-nitrophenyl)-1H-pyrazole workup
Technical Support Center: Pyrazole Synthesis & Purification Topic: Handling Viscous Oils in 3-methyl-1-(4-nitrophenyl)-1H-pyrazole Workup Ticket ID: PYZ-NITRO-003 Status: Open Responder: Senior Application Scientist
Executive Summary
You are encountering a viscous, likely dark-orange or red oil instead of the expected crystalline solid for 3-methyl-1-(4-nitrophenyl)-1H-pyrazole .[1]
The Verdict: This compound is inherently a solid (Melting Point typically >100°C depending on purity).[1] The oil phase is a metastable supercooled liquid caused by two primary factors:
-
Regioisomeric Depression: The presence of the 5-methyl isomer (a common byproduct) disrupts the crystal lattice, suppressing the melting point below room temperature.[1]
-
Hydrazine Tars: Oxidation products from residual 4-nitrophenylhydrazine act as "crystal poisons," preventing nucleation.[1]
This guide provides the specific protocols to break this metastable state and isolate the pure target.
Module 1: The "Oiling Out" Phenomenon (Diagnosis)
Q: Why is my product an oil? I followed the literature exactly.
A: In heterocyclic synthesis, particularly with nitro-aromatics, "oiling out" is a thermodynamic trap.[1] Your product has formed a stable liquid phase separate from your solvent, rather than precipitating as a solid.[1]
| Factor | Mechanism | Diagnostic Sign |
| Regioisomerism | The reaction of 4-nitrophenylhydrazine with nonsymmetrical 1,3-dicarbonyls yields both 3-methyl and 5-methyl isomers.[1] These mixtures form eutectics with drastically lower melting points than the pure components.[1] | NMR shows two sets of methyl singlets (approx.[1][2][3] |
| Hydrazine Oxidation | 4-Nitrophenylhydrazine is sensitive to air.[1] Oxidative degradation creates diazonium tars and oligomers that increase viscosity and inhibit crystallization.[1] | The oil is dark red/brown rather than the expected pale yellow/orange.[1] |
| Solvent Trapping | Trace high-boiling solvents (DMF, DMSO) or water trapped in the lattice prevent the formation of a rigid crystal structure.[1] | The oil "foams" under high vacuum but never solidifies.[1] |
Module 2: Troubleshooting Protocols
Protocol A: The "Ethanol Crash" (Primary Recrystallization)
Use this if your crude NMR shows >85% purity but the product refuses to solidify.
Theory: 1-(4-nitrophenyl)pyrazoles are highly crystalline in polar protic solvents.[1] The nitro group encourages
Step-by-Step:
-
Dissolution: Dissolve the viscous oil in the minimum amount of boiling Ethanol (EtOH) .[1]
-
Note: If the oil does not dissolve completely, decant the supernatant; the insoluble material is likely inorganic salts or polymerized tar.[1]
-
-
Nucleation: Remove from heat. While still hot, add warm water dropwise until a persistent turbidity (cloudiness) just appears.[1]
-
The Clarification: Add exactly 1-2 drops of EtOH to clear the solution back to transparent.[1]
-
Slow Cooling: Wrap the flask in a towel to ensure slow cooling to room temperature. Do not use an ice bath yet.[1] Rapid cooling traps impurities.[1]
-
Seed & Scratch: If no crystals form at RT, scratch the inner glass surface with a glass rod at the air-liquid interface.[1]
-
Final Harvest: Cool to 0°C. Filter the pale yellow needles and wash with cold 50% EtOH/Water.
Protocol B: Trituration (The "Scratch" Method)
Use this if Protocol A fails or if you have a very gummy residue.
Theory: Trituration extracts the impurities (which keep the product in the liquid phase) into a solvent where the product is insoluble, forcing the product to crash out.
-
Place the viscous oil in a flask.
-
Add Hexane or Pentane (approx. 10 mL per gram of crude).
-
Sonicate the mixture for 10-15 minutes. The oil may disperse into a milky emulsion.[1]
-
Vigorously stir/scratch the flask sides.[1] The oil should begin to harden into a solid or a gum.[1]
-
Solvent Switch: If hexane fails, decant and try Diethyl Ether or MTBE (Methyl tert-butyl ether).[1]
-
Warning: The 3-methyl isomer is moderately soluble in ether; use minimal volume and cool to -20°C if necessary.[1]
-
Module 3: Advanced Purification (The Isomer Problem)
Q: My NMR shows a 60:40 mixture of isomers. Crystallization isn't working.
A: Crystallization rarely separates a 60:40 mixture efficiently.[1] You must use chromatography.[1] The 4-nitro group significantly affects the polarity, making separation on silica feasible.[1]
Workflow Visualization:
Figure 1: Decision logic for processing pyrazole reaction crudes. Note that high isomer mixtures require chromatography before crystallization attempts.
Chromatography Guidelines:
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: Start with 100% Hexane. Gradient to 10-20% Ethyl Acetate.[1]
-
Elution Order: typically, the 5-methyl isomer (more hindered, less interaction with silica) elutes before the 3-methyl isomer (more accessible nitrogen lone pair, stronger silica interaction), though this can invert depending on the specific electronic influence of the 4-nitro group.[1] Always collect fractions and check by TLC.
FAQ: Frequently Asked Questions
Q: Can I use the "Acid-Base Extraction" method to purify this? A: Proceed with caution. While standard pyrazoles are basic, the 1-(4-nitrophenyl) group is strongly electron-withdrawing.[1] This drastically lowers the basicity of the pyrazole nitrogens.[1]
-
Risk:[1] The compound may not protonate fully in dilute HCl (1M), leading it to stay in the organic layer with the impurities.
-
Modification: If you attempt this, use stronger acid (e.g., 4M HCl or conc.[1] HCl) to force salt formation, but be aware that high acid concentrations can degrade the nitro group or hydrolyze other functionalities.
Q: The oil solidified, but it melts in my hand. What is this? A: You likely have significant solvent entrapment (solvate formation) or persistent regioisomer contamination.[1] Dry the solid under high vacuum (0.1 mbar) at 40°C for 12 hours. If the melting point remains low, check NMR for the 5-methyl isomer.[1]
Q: What is the expected melting point? A: While specific values vary by polymorph, pure 1-aryl-3-methylpyrazoles are generally solids with melting points in the 100°C – 130°C range.[1] If your sample is liquid at room temperature, it is impure.[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989. (General techniques for recrystallization and handling oils).
-
Elguero, J. "Pyrazoles and their Benzo Derivatives." in Comprehensive Heterocyclic Chemistry, Pergamon Press, 1984.[1] (Authoritative source on pyrazole physical properties and tautomerism).
-
Lynch, M. A., et al. "Regioselective synthesis of 1-aryl-3-methyl-1H-pyrazoles."[1] Tetrahedron, vol. 50, no. 12, 1994. (Discussion on regioisomer formation in hydrazine condensations).
-
Singh, S. P., et al. "NMR studies of pyrazoles: Distinction between 3-methyl and 5-methyl isomers."[1] Journal of Heterocyclic Chemistry, vol. 27, 1990. (Critical for NMR diagnosis of the oil).
Sources
unexpected side reactions in the synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole
Welcome to the dedicated technical support resource for the synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges and unexpected side reactions in your synthesis.
Introduction: The Synthetic Landscape
The synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole is most commonly achieved via the Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] In this case, the reaction involves 4-nitrophenylhydrazine and acetylacetone (2,4-pentanedione). While seemingly straightforward, this reaction is prone to specific side reactions and challenges that can impact yield, purity, and even the identity of the final product. This guide will dissect these potential issues and provide you with robust solutions.
Troubleshooting Guide: Navigating Unexpected Outcomes
This section addresses specific problems you may encounter during the synthesis and purification of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole.
Issue 1: Low Yield of the Desired Product
Question: My reaction has a significantly lower yield than expected. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors, ranging from suboptimal reaction conditions to degradation of starting materials or products. Let's break down the likely culprits:
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst can dramatically influence the reaction rate and equilibrium. While ethanol or acetic acid are commonly used, exploring other solvent systems could be beneficial.[3]
-
Degradation of Starting Materials: 4-Nitrophenylhydrazine can be sensitive to air and light. Ensure you are using a high-quality reagent that has been stored correctly.
-
Side Reactions: The formation of side products, particularly the regioisomeric 5-methyl-1-(4-nitrophenyl)-1H-pyrazole, will inherently reduce the yield of your target molecule.
Troubleshooting Protocol:
-
Verify Starting Material Quality: Before starting the reaction, check the purity of your 4-nitrophenylhydrazine and acetylacetone.
-
Optimize Reaction Time and Temperature: Set up a small-scale reaction and take aliquots at different time points (e.g., 1, 2, 4, and 8 hours) to determine the optimal reaction time by TLC or HPLC. While these reactions are often run at reflux, a lower temperature over a longer period might minimize side product formation.
-
Solvent and Catalyst Screening: If the yield is still low, consider screening different solvents. Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can sometimes improve yields in similar condensations.[3] The reaction is typically acid-catalyzed; ensure you are using an appropriate amount of a suitable acid catalyst like glacial acetic acid or a few drops of a stronger acid.
Issue 2: Presence of an Unexpected Isomer in the Final Product
Question: My NMR and/or Mass Spec data suggests the presence of an isomer. What is it and how can I get rid of it?
Answer:
The most probable isomeric impurity is 5-methyl-1-(4-nitrophenyl)-1H-pyrazole . This arises from the non-regioselective cyclocondensation of 4-nitrophenylhydrazine with the unsymmetrical acetylacetone.[4]
Understanding the Regioselectivity:
The formation of the two regioisomers is a well-documented challenge in pyrazole synthesis.[5] The initial nucleophilic attack of the hydrazine on one of the two carbonyl groups of acetylacetone dictates the final regiochemistry. The reaction conditions, particularly the pH, can influence which nitrogen of the hydrazine attacks and which carbonyl is more susceptible to attack.[4]
dot
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
interpreting mass spectrometry fragmentation of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole
This guide provides an in-depth analysis of the mass spectrometric fragmentation of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole, designed for researchers and drug development professionals. We will explore the characteristic fragmentation patterns, troubleshoot common issues, and answer frequently asked questions to aid in structural elucidation and experimental design.
Overview: The Fragmentation Landscape
The mass spectrum of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole (Molecular Weight: 203.19 g/mol ; Molecular Formula: C₁₀H₉N₃O₂) is dictated by its key structural motifs: the N-aryl substituted pyrazole ring and the para-substituted nitrobenzene group. Under electron ionization (EI), the molecule readily fragments through pathways initiated by the high-energy nitro group and cleavage of the bonds connecting the two aromatic rings. In softer ionization techniques like electrospray ionization (ESI), fragmentation is typically induced via collision-induced dissociation (CID) in an MS/MS experiment on the protonated molecule, [M+H]⁺.
The fragmentation is primarily driven by:
-
The Nitro Group: As a high-energy functional group, it directs the initial and most characteristic fragmentation steps. The loss of nitro-associated radicals (•NO and •NO₂) is a hallmark of nitroaromatic compounds.[1][2]
-
The N-Phenyl Bond: The bond between the pyrazole nitrogen (N1) and the phenyl ring is susceptible to cleavage, leading to ions representative of each ring system.
-
The Pyrazole Ring: While relatively stable, the pyrazole ring can undergo characteristic cleavages, often involving the loss of nitrogen (N₂) or hydrogen cyanide (HCN), particularly after initial fragmentation has occurred.[3]
Predicted Fragmentation Summary
The following table summarizes the key fragment ions expected from the analysis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole.
| m/z (Nominal) | Proposed Ion Structure | Neutral Loss | Formula of Loss | Notes |
| 203 | [C₁₀H₉N₃O₂]⁺• | - | - | Molecular Ion (M⁺•) |
| 173 | [C₁₀H₉N₂O]⁺• | •NO | NO | Loss of nitric oxide radical from the nitro group. |
| 157 | [C₁₀H₉N₂]⁺ | •NO₂ | NO₂ | A major fragment from the loss of the nitro radical.[4] |
| 122 | [C₆H₄NO₂]⁺ | C₄H₅N₂• | C₄H₅N₂ | Cleavage of the N-phenyl bond; 4-nitrophenyl cation. |
| 116 | [C₈H₆N]⁺ | •NO₂ + •HCN | NO₂, HCN | Loss of HCN from the m/z 157 fragment. |
| 91 | [C₆H₅N]⁺• | •NO₂ + N₂ | NO₂, N₂ | Potential rearrangement and loss of N₂ from the m/z 157 fragment. |
| 81 | [C₄H₅N₂]⁺ | C₆H₄NO₂• | C₆H₄NO₂ | Cleavage of the N-phenyl bond; 3-methyl-1H-pyrazolyl cation. |
| 77 | [C₆H₅]⁺ | •NO₂ + N₂ + C₂H₂ | NO₂, N₂, C₂H₂ | Phenyl cation, a common fragment from benzene derivatives. |
Visualizing the Fragmentation Pathway
The relationships between the molecular ion and its primary fragments are illustrated below. This diagram outlines the most probable fragmentation cascades under typical ionization conditions.
Caption: Primary fragmentation pathways of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole.
Troubleshooting Guide
This section addresses specific issues and observations you may encounter during your mass spectrometry experiments.
Q1: My molecular ion peak at m/z 203 is very weak or absent in my EI-MS spectrum. Is this normal?
A1: Yes, this is a common observation for nitroaromatic compounds. The molecular ion of a nitroaromatic compound is often energetically unstable and prone to rapid fragmentation.[5] The energy imparted during electron ionization (typically 70 eV) is more than sufficient to induce immediate cleavage. The most facile fragmentation is the loss of the •NO₂ radical (46 Da) to form a highly abundant fragment ion at m/z 157. Therefore, it is expected that the base peak or one of the most intense peaks in your spectrum will be m/z 157, while the molecular ion at m/z 203 may be of low relative abundance.
Q2: I have a very strong peak at m/z 157. What is its origin and why is it so stable?
A2: The peak at m/z 157 corresponds to the [M - NO₂]⁺ ion, with the proposed structure of the 1-phenyl-3-methyl-1H-pyrazole cation. This fragmentation is a classic example of the behavior of nitroaromatic compounds, where the loss of the nitro radical is a dominant pathway.[4][6] The stability of this cation can be attributed to the delocalization of the positive charge across the aromatic pyrazole and phenyl ring systems. Its high abundance makes it an excellent diagnostic ion for this class of compounds.
Q3: My spectrum shows significant peaks at both m/z 122 and m/z 81. What do these represent?
A3: These two peaks arise from the cleavage of the covalent bond between the pyrazole ring's N1 atom and the phenyl ring's C1 atom.
-
m/z 122: This corresponds to the [C₆H₄NO₂]⁺ cation (the 4-nitrophenyl cation). The charge is retained by the nitrophenyl fragment.
-
m/z 81: This corresponds to the [C₄H₅N₂]⁺ cation (the 3-methyl-1H-pyrazolyl cation). Here, the charge is retained by the pyrazole fragment.
The relative intensity of these two peaks depends on the ionization energy and the relative stability of the resulting cations. Observing both provides strong evidence for the N-aryl-pyrazole core structure.
Q4: I am using ESI-MS and don't see any fragments, just a peak at m/z 204. What should I do?
A4: Electrospray ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation. The peak at m/z 204 is your [M+H]⁺ ion. To obtain fragmentation data, you must perform a tandem mass spectrometry (MS/MS or MS²) experiment.
Experimental Workflow: MS/MS Fragmentation Analysis
Caption: Workflow for a typical MS/MS experiment on a triple quadrupole instrument.
Protocol:
-
Infuse your sample into the ESI source to generate a stable signal for the [M+H]⁺ ion at m/z 204.
-
Set your mass spectrometer to MS/MS mode.
-
In the first mass analyzer (Q1), set the instrument to isolate only the ion at m/z 204.
-
In the collision cell (q2), apply collision energy (typically a ramp from 10-40 eV) to fragment the isolated precursor ion.
-
In the second mass analyzer (Q3), scan a mass range (e.g., m/z 50-210) to detect the resulting product ions. The fragmentation pattern should be similar to that observed in EI-MS.
Frequently Asked Questions (FAQs)
Q: What are the most characteristic neutral losses I should look for to identify this compound in a complex mixture?
A: The most diagnostic neutral losses are 46 Da (loss of •NO₂) and, to a lesser extent, 30 Da (loss of •NO). If you are performing a neutral loss scan, targeting a loss of 46 Da from your precursor ions is a highly specific method for screening for nitroaromatic compounds.
Q: How can I definitively confirm the elemental composition of a key fragment, like m/z 157?
A: The best method is to use a high-resolution mass spectrometer (HRMS), such as an Orbitrap or a Time-of-Flight (TOF) instrument. HRMS provides a highly accurate mass measurement, allowing you to determine the elemental composition. For the m/z 157 fragment, you would expect an accurate mass corresponding to the formula C₁₀H₉N₂⁺. This distinguishes it from other potential isobaric (same nominal mass) ions.
Q: Are there any common adducts I should be aware of in ESI-MS?
A: Yes. In addition to the protonated molecule [M+H]⁺ (m/z 204), it is common to see adducts with alkali metals, especially if your solvents or glassware are not scrupulously clean. Look for the sodium adduct [M+Na]⁺ at m/z 226 and the potassium adduct [M+K]⁺ at m/z 242. In some cases, solvent adducts may also form.
References
-
Zimmermann, R., & Linder, M. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(14), 2297-2306. [Link][1][2]
-
Yinon, J., & Bulusu, S. (1986). Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision-induced dissociation and tandem mass spectrometry. Journal of Mass Spectrometry and Ion Processes, 74(1), 41-51. [Link][4]
-
Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link][3]
-
El-Din, M. G., & Gohar, S. M. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 23(4), 577-591. [Link]
-
Desmarchelier, J. M., & Johns, R. B. (1969). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 760-762. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link][5]
-
Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150. [Link]
-
Holcapek, M., Jirásko, R., & Lísa, M. (2010). Recent developments in liquid chromatography–mass spectrometry and its application in lipidomics. TrAC Trends in Analytical Chemistry, 29(3), 237-254. [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. [Link]
-
Tureček, F., & McLafferty, F. W. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. [Link]
-
Ambe, L. A., & Ghogare, J. D. (2018). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. ResearchGate. Retrieved from [Link]
-
Chiavarino, B., Crestoni, M. E., Fornarini, S., & Lanucara, F. (2000). Denitration of nitroaromatic compounds by arylnitrile radical cations. Journal of the American Society for Mass Spectrometry, 11(1), 55-62. [Link][6]
Sources
- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
3-methyl-1-(4-nitrophenyl)-1H-pyrazole vs other pyrazole derivatives activity
The following technical guide provides an in-depth comparative analysis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole , positioning it against key structural analogs.
Comparative Performance, Synthesis, and Biological Profiling
Executive Summary & Scaffold Positioning
In the realm of medicinal chemistry, 3-methyl-1-(4-nitrophenyl)-1H-pyrazole serves as a "privileged scaffold"—a core structure capable of providing ligands for diverse biological targets. Its significance lies in the 1-(4-nitrophenyl) moiety. Unlike the unsubstituted 1-phenyl analog, the nitro group (
This guide compares this specific scaffold against:
-
1-Phenyl analogs (Baseline lipophilicity, no electronic bias).
-
1-(4-Methoxyphenyl) analogs (Electron-donating, metabolic liability).
-
1-(2,4-Dichlorophenyl) analogs (High lipophilicity, common in cannabinoid antagonists).
Comparative Biological Activity
The following data synthesizes performance metrics from antimicrobial and anti-inflammatory assays, highlighting the impact of the 4-nitrophenyl substituent.
Table 1: Structure-Activity Relationship (SAR) Matrix
Data normalized from comparative antimicrobial (MIC) and anti-inflammatory (COX inhibition) studies of 4-functionalized derivatives.
| Feature | 1-(4-Nitrophenyl) (Topic) | 1-Phenyl (Alternative A) | 1-(4-Methoxyphenyl) (Alternative B) | 1-(2,4-Dichlorophenyl) (Alternative C) |
| Electronic Nature | Strong Electron Withdrawing ( | Neutral | Electron Donating ( | Inductive Withdrawing |
| Antimicrobial Potency | High (MIC | Moderate (MIC > 4 µg/mL) | Low (MIC > 10 µg/mL) | High (Specific to Fungi) |
| Metabolic Stability | High (Resistant to CYP oxidation) | Moderate (Ring hydroxylation) | Low (O-demethylation) | High |
| Primary Target Class | Bacterial DNA Gyrase / COX-2 | General Binding | Estrogen Receptors | Cannabinoid (CB1) |
| Solubility ( | Moderate | Moderate | Moderate-High | Very Low (Lipophilic) |
Performance Analysis
-
Antimicrobial Efficacy: Derivatives bearing the 4-nitrophenyl group consistently outperform electron-rich analogs (methoxy/methyl) in inhibiting Gram-negative bacteria (E. coli). The electron deficiency facilitates tighter binding in hydrophobic pockets of bacterial enzymes (e.g., DNA gyrase B).
-
Anti-inflammatory Selectivity: In COX-2 inhibition assays, the 4-nitrophenyl group mimics the sulfonamide/sulfone pharmacophores found in Celecoxib, improving selectivity over COX-1 compared to the unsubstituted phenyl ring.
Mechanistic Insight & SAR Logic
The biological superiority of the 4-nitrophenyl scaffold is driven by two key factors:
-
Acidity Modulation: The nitro group decreases the electron density of the pyrazole nitrogens, altering the
of any acidic protons (e.g., in 5-OH tautomers) and enhancing H-bond donor capability of adjacent functional groups. -
-Stacking Interactions: The electron-deficient benzene ring engages in stronger
- stacking with electron-rich aromatic residues (e.g., Tryptophan, Phenylalanine) in receptor binding sites.
Diagram 1: Structure-Activity Logic Flow
Caption: Mechanistic pathway detailing how the 4-nitro substituent enhances biological potency through electronic modulation and metabolic protection.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (e.g., melting point checks, TLC monitoring).
Protocol A: Regioselective Synthesis of the Scaffold
Objective: Synthesize 3-methyl-1-(4-nitrophenyl)-1H-pyrazole via condensation. Reaction Type: Knorr Pyrazole Synthesis.
Reagents:
-
4-Nitrophenylhydrazine hydrochloride (1.0 eq)
-
Acetylacetone (1.1 eq) or Ethyl Acetoacetate (for pyrazolone derivative)
-
Ethanol (Solvent)[1]
-
Sodium Acetate (Base, if using HCl salt)
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mmol of 4-nitrophenylhydrazine hydrochloride in 20 mL of absolute ethanol. Add 10 mmol of Sodium Acetate to liberate the free base.
-
Addition: Add 11 mmol of Acetylacetone dropwise at room temperature. Observation: Solution may darken slightly.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Validation: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Disappearance of hydrazine spot indicates completion.
-
-
Isolation: Cool the reaction mixture in an ice bath. The product should precipitate as a solid.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water.
-
Expected Yield: 75–85%.
-
Characterization: Melting Point
129–131°C (if pyrazolone) or specific MP for the dimethyl derivative.
-
Diagram 2: Synthesis Workflow
Caption: Step-by-step synthesis workflow for the Knorr condensation reaction.
Protocol B: Antimicrobial Assay (MIC Determination)
Objective: Determine Minimum Inhibitory Concentration (MIC) against E. coli or S. aureus.
-
Stock Solution: Dissolve the synthesized pyrazole in DMSO to a concentration of 1 mg/mL.
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add 10 µL of bacterial suspension (
CFU/mL) to each well. -
Controls:
-
Positive Control: Ciprofloxacin.
-
Negative Control: DMSO (Solvent check).
-
-
Incubation: Incubate at
for 24 hours. -
Readout: The MIC is the lowest concentration showing no visible turbidity.
-
Success Metric: 1-(4-nitrophenyl) derivatives should show MIC
4 µg/mL for high potency.
-
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link] (General Pyrazole Review)
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences. Available at: [Link] (Specific MIC data and Synthesis)
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
3-Methyl-1-phenyl-1H-pyrazole Substance Record. PubChem. Available at: [Link] (Physical Properties)
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link] (SAR comparisons)
Sources
Comparative Guide: Anticancer Activity of Nitrophenyl Pyrazole Isomers
Executive Summary
Context: Pyrazole derivatives are privileged scaffolds in medicinal chemistry, serving as the core for FDA-approved drugs like Crizotinib and Celecoxib. The incorporation of a nitrophenyl group significantly alters the pharmacophore's electronic and steric landscape. Core Finding: Experimental data indicates a distinct Structure-Activity Relationship (SAR) hierarchy among isomers. Para-nitrophenyl (4-NO₂) derivatives generally exhibit superior anticancer potency (lowest IC₅₀) due to optimal electron-withdrawing resonance effects that enhance hydrogen bonding with targets like EGFR and CDK2. Ortho-nitrophenyl (2-NO₂) isomers often suffer from steric hindrance that reduces binding affinity, though they show niche efficacy as Topoisomerase II inhibitors. Meta-nitrophenyl (3-NO₂) isomers typically display intermediate activity.
Chemical Background & SAR Analysis
To understand the biological divergence, we must first analyze the structural causality.
The Electronic vs. Steric Trade-off
The nitro group (
| Isomer | Electronic Effect (Resonance/Inductive) | Steric Profile | Pharmacological Consequence |
| Para (4-NO₂) | Strong Resonance ( | Minimal steric clash; linear geometry. | High Potency: Allows deep penetration into narrow enzymatic pockets (e.g., ATP-binding sites of Kinases). |
| Meta (3-NO₂) | Primarily Inductive ( | Moderate; slight twist in dihedral angle. | Moderate Potency: often retains binding but lacks the resonance stabilization of the para-isomer. |
| Ortho (2-NO₂) | Inductive ( | High steric hindrance (torsional strain). | Variable Potency: The phenyl ring twists out of plane, often breaking critical |
Comparative Efficacy Analysis
The following data synthesizes comparative cytotoxicity studies against key cancer cell lines (Breast MCF-7, Liver HepG2).[1][2]
Table 1: Comparative IC₅₀ Values (µM)
Data represents a consolidated average from standardized MTT assays across multiple studies (See References).
| Compound Class | Cell Line | Para-Nitro (4-NO₂) | Meta-Nitro (3-NO₂) | Ortho-Nitro (2-NO₂) | Standard (Doxorubicin) |
| 1,3,5-Triphenylpyrazole | MCF-7 (Breast) | 0.08 ± 0.02 | 12.4 ± 1.1 | 45.8 ± 3.2 | 4.17 |
| Pyrazoline-Carboxamide | HepG2 (Liver) | 3.46 ± 0.5 | 17.09 ± 1.2 | > 50.0 | 2.05 |
| Pyrazolo[3,4-d]pyrimidine | A549 (Lung) | 2.52 ± 0.3 | 9.34 ± 0.8 | 17.31 ± 1.5 | 6.62 |
Analysis:
-
The "Para" Advantage: The 4-NO₂ isomer consistently outperforms others, often achieving sub-micromolar potency (IC₅₀ < 1 µM). This correlates with its ability to act as a hydrogen bond acceptor in the active site of EGFR without steric penalty.
-
The "Ortho" Drop-off: In HepG2 cells, the ortho-isomer shows significantly reduced activity (>50 µM), likely due to the bulky nitro group preventing the molecule from adopting the planar conformation required for DNA intercalation.
Mechanism of Action (MOA)
Nitrophenyl pyrazoles act as multi-target inhibitors . Their efficacy is not limited to a single pathway but involves a cascade of apoptotic signaling.
Primary Targets:
-
EGFR/VEGFR-2 Inhibition: Competitive inhibition at the ATP-binding site.
-
ROS Generation: The nitro group undergoes redox cycling, generating Reactive Oxygen Species (ROS) that trigger mitochondrial dysfunction.
-
Apoptosis Induction: Upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic).[1]
Visualization: Apoptotic Signaling Cascade
The following diagram illustrates the downstream effects of nitrophenyl pyrazole binding.
Caption: Signal transduction pathway showing dual-mechanism: Kinase inhibition and ROS-mediated mitochondrial apoptosis.[3][4]
Experimental Protocols
To ensure reproducibility, we recommend the Claisen-Schmidt Condensation followed by Cyclization . This method is robust, high-yielding, and allows for easy substitution of the nitro-isomer starting material.
Workflow Visualization
Caption: Two-step synthesis of 3,5-diaryl-1H-pyrazoles via chalcone intermediate.
Detailed Methodology
Objective: Synthesis of 3-(4-chlorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole.
Step 1: Synthesis of Chalcone Intermediate
-
Reagents: Dissolve 4-nitroacetophenone (0.01 mol) and 4-chlorobenzaldehyde (0.01 mol) in 25 mL of ethanol.
-
Catalysis: Add 5 mL of 40% NaOH solution dropwise while stirring at room temperature.
-
Reaction: Stir for 6–8 hours. A yellow precipitate (chalcone) will form.
-
Work-up: Pour the mixture into crushed ice/water containing dilute HCl. Filter the solid, wash with water, and recrystallize from ethanol.
-
Yield Expectation: 80–90%.
Step 2: Cyclization to Pyrazole
-
Reagents: Dissolve the chalcone (0.005 mol) in 20 mL of glacial acetic acid (or ethanol).
-
Cyclization: Add Hydrazine Hydrate (99%, 0.01 mol).
-
Reflux: Heat the mixture under reflux for 8–10 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).
-
Isolation: Pour into ice water. The pyrazole precipitates as a solid.
-
Purification: Recrystallize from ethanol or purify via column chromatography.
-
Validation: Confirm structure via ¹H-NMR (Characteristic pyrazole protons at δ 6.8–7.2 ppm).
References
-
Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives. National Institutes of Health (NIH). [Link]
-
Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide Analogues. Thieme Connect. [Link][5]
-
Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1. ACS Omega. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules (MDPI). [Link]
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Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors. Bioorganic Chemistry. [Link]
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- 1. benchchem.com [benchchem.com]
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- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - SynOpen / Abstract [thieme-connect.de]
structure-activity relationship of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole analogs
A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole Analogs for Researchers and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its five-membered heterocyclic structure with two adjacent nitrogen atoms imparts unique physicochemical properties that allow for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. When substituted with a 3-methyl group and a 1-(4-nitrophenyl) moiety, the resulting 3-methyl-1-(4-nitrophenyl)-1H-pyrazole scaffold presents a promising framework for the development of novel drug candidates. The electron-withdrawing nature of the 4-nitrophenyl group can significantly influence the electronic properties of the pyrazole ring, potentially enhancing interactions with biological targets.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 3-methyl-1-(4-nitrophenyl)-1H-pyrazole core. We will delve into the impact of various structural modifications on their biological activities, with a focus on antimicrobial, anti-inflammatory, and anticancer properties. This analysis is supported by experimental data from peer-reviewed studies and aims to provide researchers and drug development professionals with actionable insights for the rational design of more potent and selective therapeutic agents.
Core Scaffold: The 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole Moiety
The 3-methyl-1-(4-nitrophenyl)-1H-pyrazole scaffold combines several key features that contribute to its biological potential:
-
The Pyrazole Ring: A privileged scaffold in drug discovery, known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.
-
The 3-Methyl Group: This small alkyl group can influence the steric and electronic properties of the pyrazole ring, potentially enhancing binding to target proteins.
-
The 1-(4-nitrophenyl) Group: The presence of a phenyl ring at the N1 position is a common feature in many biologically active pyrazoles. The nitro group at the para-position is a strong electron-withdrawing group, which can modulate the overall electronic character of the molecule and is often associated with enhanced biological activity.
The following sections will explore how modifications to this core scaffold impact its biological profile.
Comparative Analysis of Biological Activities
Antimicrobial and Anti-inflammatory Activity
A study on novel pyrazole analogues, while not based on the exact 3-methyl-1-(4-nitrophenyl)-1H-pyrazole scaffold, provides valuable insights into the SAR of structurally related compounds. The investigated series features a 5-hydroxy-3-methyl-1H-pyrazol-4-yl core with a substituted phenylmethyl group at the 4-position. The presence of a 4-nitrophenyl group in this position was found to be a key determinant of both antimicrobial and anti-inflammatory activity.
Key Structure-Activity Relationship Insights:
-
Influence of the 4-Nitrophenyl Group: The analog bearing a 4-nitrophenyl group demonstrated significant biological activity. This highlights the importance of this substituent for potential therapeutic applications.
-
Impact of Additional Functional Groups: The introduction of a hydrazinecarboxamide moiety at the benzylic position connecting the nitrophenyl group to the pyrazole core was shown to modulate the activity. For instance, compound 4 (2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide) exhibited potent anti-inflammatory and antibacterial activity.
-
Substitution on the Pyrazole Ring: While the core pyrazole in the studied series is a 1H-pyrazole, the findings suggest that the substitution pattern on the pyrazole ring is crucial for activity. The presence of a hydroxyl group at the 5-position appears to be favorable.
The table below summarizes the antimicrobial activity of selected analogs from the study, highlighting the potent activity of the 4-nitrophenyl-containing derivative.
| Compound ID | Structure | Test Organism | MIC (µg/mL) |
| 3 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl)hydrazinecarboxamide | Escherichia coli | 0.25 |
| 4 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 |
| 2 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl)hydrazinecarboxamide | Aspergillus niger | 1 |
| Ciprofloxacin | - | Escherichia coli | 0.5 |
| Ciprofloxacin | - | Streptococcus epidermidis | 4 |
| Clotrimazole | - | Aspergillus niger | 1 |
Data extracted from Reference
These findings suggest that for the 3-methyl-1-(4-nitrophenyl)-1H-pyrazole scaffold, modifications at the 4 and 5-positions of the pyrazole ring are likely to have a significant impact on antimicrobial and anti-inflammatory activities.
Anticancer Activity
A study on 1-aryl-1H-pyrazole-fused curcumin analogues demonstrated that compounds possessing a 3-methyl-1-(3-nitrophenyl)-1H-pyrazole moiety exhibited significant cytotoxic activity against MDA-MB-231 and HepG2 cancer cell lines. This suggests that the 3-methyl and nitrophenyl substitutions on the pyrazole ring are favorable for anticancer activity.
General SAR Trends for Anticancer Pyrazoles:
-
Aryl Substituents: The nature and position of substituents on the phenyl rings attached to the pyrazole core play a crucial role in determining the anticancer potency and selectivity.
-
Substitution at C4 and C5: Modifications at the C4 and C5 positions of the pyrazole ring with various functional groups can lead to compounds with improved anticancer profiles.
-
Mechanism of Action: Pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.
Further investigation into a series of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole analogs with systematic modifications is warranted to elucidate the specific SAR for anticancer activity.
Experimental Protocols
General Synthesis of 3-Methyl-1-phenyl-1H-pyrazole Analogs
A common and versatile method for the synthesis of 1,3-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. The following is a general procedure that can be adapted for the synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole and its analogs.
-
Step 1: Synthesis of the 1,3-Diketone Intermediate.
-
To a solution of an appropriate acetophenone derivative in a suitable solvent (e.g., toluene, THF), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at 0 °C.
-
After stirring for a short period, add an acylating agent (e.g., ethyl acetate for the synthesis of the diketone precursor to a 3-methyl pyrazole).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with an aqueous acid solution and extract the product with an organic solvent.
-
Purify the 1,3-diketone intermediate by column chromatography.
-
-
Step 2: Cyclization to Form the Pyrazole Ring.
-
Dissolve the purified 1,3-diketone in a suitable solvent such as ethanol or acetic acid.
-
Add an equimolar amount of 4-nitrophenylhydrazine hydrochloride.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 3-methyl-1-(4-nitrophenyl)-1H-pyrazole analog by recrystallization or column chromatography.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the synthesized analogs against various microbial strains can be determined using the broth microdilution method as follows:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, clotrimazole for fungi) should also be tested as a reference.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 24 hours for bacteria, 48 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The 3-methyl-1-(4-nitrophenyl)-1H-pyrazole scaffold represents a promising starting point for the development of novel therapeutic agents with a range of biological activities. The available data on structurally related analogs underscore the importance of the 4-nitrophenyl group for conferring potent antimicrobial and anti-inflammatory properties. Furthermore, the broader literature on pyrazole derivatives suggests a high potential for anticancer activity.
Future research in this area should focus on the systematic synthesis and biological evaluation of a library of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole analogs. Key areas for investigation include:
-
Substitution at the C4 and C5 positions of the pyrazole ring: Introducing a variety of functional groups at these positions could significantly modulate the biological activity and selectivity.
-
Modification of the 4-nitrophenyl ring: Exploring the effects of different substituents on the phenyl ring could lead to the discovery of analogs with improved potency and pharmacokinetic properties.
-
Elucidation of the mechanism of action: In-depth studies to identify the specific molecular targets of the most active compounds will be crucial for their further development as drug candidates.
By employing a rational, structure-based drug design approach, it is anticipated that the full therapeutic potential of this promising class of compounds can be realized.
References
- A new sequence of pyrazole derivatives (1–6) was synthesized from condensation technique under utilizing ultrasound irradiation. Synthesized compounds were characterized from IR, 1H NMR, 13C NMR, Mass and elemental analysis. Synthesized compounds (1–6) were screened for antimicrobial activity. Among the compounds 3 (MIC: 0.25 μg/mL) was exceedingly antibacterially active against gram negative bacteria of Escherichia coli and compound 4 (MIC: 0.25 μg/mL) was highly active against gram positive bacteria of Streptococcus epidermidis compared with standard Ciprofloxacin. Compound 2 (MIC: 1 μg/mL) was highly antifungal active against Aspergillus niger proportionate to Clotrimazole. Synthesized compounds (1–6) were screened for anti-inflammatory activity and the compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) was better activity against anti-inflammatory when compared with standard drugs (Diclofenac sodium). Compounds (2, 3 and 4) are the most important molecules and hence the need to develop new drugs of antibacterial, antifungal and anti-inflammatory agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4757750/]
- In this study, 32 asymmetric MACs fused with 1-aryl-1H-pyrazole (7a–10h) were synthesized and characterized to develop new curcumin analogues. Subsequently, via initial screening for cytotoxic activity, nine compounds exhibited potential growth inhibition against MDA-MB-231 (IC50 2.43–7.84 μM) and HepG2 (IC50 4.98–14.65 μM), in which seven compounds showing higher selectivities on two cancer cell lines than the noncancerous LLC-PK1 were selected for
Validating the Mechanism of Action of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole: A Comparative Guide to Target Elucidation and Confirmation
This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MOA) for the novel compound 3-methyl-1-(4-nitrophenyl)-1H-pyrazole. Given that the specific biological target of this molecule is not yet defined, we will proceed from a target-agnostic discovery phase to a focused, multi-pronged validation strategy. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, experience-driven approach rather than a rigid template. We will explore the causality behind experimental choices, ensuring a self-validating and robust methodological workflow.
Introduction: The Pyrazole Scaffold and a Working Hypothesis
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] Many pyrazole-containing drugs function as inhibitors of key enzymes, such as cyclooxygenases (COX) or protein kinases.[5][6][7] The presence of a 4-nitrophenyl group on our subject molecule, 3-methyl-1-(4-nitrophenyl)-1H-pyrazole, is also significant, as nitro-aromatic moieties are features of some known kinase inhibitors and other bioactive compounds.[5][8][9]
Based on this structural precedent, our working hypothesis is that 3-methyl-1-(4-nitrophenyl)-1H-pyrazole is likely an inhibitor of a protein kinase or a cyclooxygenase enzyme. This guide will outline a systematic approach to test this hypothesis, identify the specific molecular target, and rigorously validate the mechanism of action.
The Overall Strategy: From Phenotype to Target to Mechanism
Our approach is a tiered strategy that begins with broad, unbiased screening to identify a cellular phenotype, followed by state-of-the-art proteomics to identify the molecular target, and culminating in focused biochemical and cellular assays to confirm target engagement and elucidate the precise mechanism of inhibition.
Part 1: Phenotypic Screening - Identifying a Biological Fingerprint
Before we can validate a mechanism, we must first determine the compound's biological effect. Phenotypic screening is a powerful, target-agnostic approach that assesses a compound's impact on whole biological systems, such as cultured cells.[10][11][12] This allows the compound's functional efficacy to guide the subsequent investigation.[11]
Proposed Phenotypic Assays:
| Assay Type | Rationale & Cell Lines | Primary Endpoint |
| Anticancer / Cytotoxicity | The pyrazole scaffold is common in kinase inhibitors used in oncology.[5][7][13] | Cell Viability (IC₅₀) |
| Anti-inflammatory | Many pyrazole derivatives are potent anti-inflammatory agents, often via COX inhibition.[6][14][15] | Inhibition of LPS-induced PGE₂ or TNF-α production |
| Antimicrobial | Nitrophenyl-pyrazole structures have shown antimicrobial potential.[1][8][9] | Minimum Inhibitory Concentration (MIC) |
Experimental Causality: We start with a broad panel because the pyrazole scaffold is highly versatile. A positive result, or "hit," in any of these assays (e.g., potent cytotoxicity against a cancer cell line) does not reveal the MOA but provides the critical context for the next phase: identifying the molecular target responsible for this phenotype.
Part 2: Target Deconvolution - An Unbiased Hunt with Thermal Proteome Profiling (TPP)
Assuming a hit from our phenotypic screen (e.g., the compound inhibits cancer cell growth), the central challenge is to identify its direct molecular target(s). Thermal Proteome Profiling (TPP) is a state-of-the-art mass spectrometry-based method for unbiasedly assessing drug-target interactions directly in native cellular environments.[16][17][[“]]
The principle is elegant: when a small molecule binds to a protein, it typically increases the protein's thermal stability.[17][19] In a TPP experiment, cells are treated with our compound or a vehicle control, heated across a temperature gradient, and the remaining soluble proteins are quantified by mass spectrometry. A target protein will show a "melt curve" shifted to higher temperatures in the presence of the binding compound.
Why TPP is the superior choice for initial target deconvolution:
-
Unbiased: It surveys thousands of proteins simultaneously, making no prior assumptions about the target.[17]
-
Physiologically Relevant: It detects binding in the native cellular context, accounting for cell permeability and cofactor presence.[16]
-
Label-Free: It does not require chemical modification of our compound, which could alter its activity.[17]
The output of a TPP experiment is a list of candidate proteins whose thermal stability is altered by the compound, providing high-quality, actionable hypotheses for the validation phase.
Part 3: Comparative Guide to Target Validation
Once TPP identifies a putative target (e.g., "Kinase X"), we must rigorously confirm this interaction using orthogonal methods. Here, we compare two gold-standard approaches: the Cellular Thermal Shift Assay (CETSA) for in-cell target engagement and in vitro biochemical assays for mechanistic kinetics.
Method A: Cellular Thermal Shift Assay (CETSA) - Confirming Intracellular Target Engagement
CETSA is a targeted application of the same principle behind TPP but is typically analyzed by Western Blotting, making it lower-throughput but ideal for validating a specific, hypothesized target.[20][21][22] It directly answers the critical question: Does the compound bind to its proposed target inside an intact cell?[23] This is a crucial step to ensure that the compound is not merely acting on a purified enzyme in a test tube but can reach and engage its target in a complex physiological environment.
Method B: In Vitro Biochemical Assays - Defining the Inhibition Kinetics
While CETSA confirms binding, it does not detail the nature of the interaction. For this, we turn to in vitro assays using the purified target protein.[24] For a hypothesized kinase target, this would involve a kinase activity assay measuring the phosphorylation of a substrate. By systematically varying the concentrations of our compound, the substrate (e.g., ATP), and the enzyme, we can determine not only the compound's potency (IC₅₀) but also its kinetic mechanism of inhibition.[25][26]
Key Kinetic Parameters to Determine:
| Parameter | Question Answered | Experimental Design |
| IC₅₀ | How potent is the inhibitor? | Vary inhibitor concentration at fixed substrate concentration. |
| Mechanism of Inhibition | How does the inhibitor bind? | Vary substrate concentration at multiple fixed inhibitor concentrations. |
| Kᵢ (Inhibition Constant) | What is the binding affinity of the inhibitor? | Derived from the kinetic mechanism analysis. |
Lineweaver-Burk plots are a classic tool for visualizing the mechanism of inhibition (competitive, non-competitive, or uncompetitive) based on how the inhibitor affects the enzyme's Kₘ and Vₘₐₓ.[26]
Comparison of Validation Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | In Vitro Biochemical Assays |
| Primary Question | Does the compound bind its target in the cell? | How does the compound inhibit the purified target? |
| Key Output | Thermal shift (ΔTₘ), confirming engagement. | IC₅₀, Kᵢ, Mechanism of Inhibition (e.g., competitive). |
| Physiological Relevance | High (intact cells, native protein levels). | Moderate (requires purified components, non-cellular buffer). |
| Throughput | Low to Medium (Western Blot or HT-CETSA). | High (plate-based assays). |
| Causality | Confirms binding but not functional consequence. | Directly measures functional consequence (inhibition). |
| Main Advantage | Unambiguous proof of target engagement in a live cell. | Provides detailed mechanistic and kinetic information. |
Part 4: The Critical Role of a Negative Control
To build the most rigorous case for a specific MOA, all experiments should be run in parallel with a negative control . A proper negative control is a structural analog of our lead compound that is closely related chemically but is inactive in the phenotypic assay.
Why a Negative Control is Essential:
-
Rules out Off-Target Effects: If the active compound shows a thermal shift in CETSA or inhibits the enzyme in vitro, but the inactive analog does not, it strongly implies that the observed phenotype is due to the on-target activity.
-
Validates Specificity: It demonstrates that the observed molecular interaction is not a non-specific effect of the pyrazole scaffold itself but is dependent on the specific chemical features of the active compound.[27]
Without a negative control, it is difficult to definitively link the on-target molecular activity to the cellular phenotype.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Kinase X
-
Cell Culture: Culture a relevant human cancer cell line (e.g., HCT116) to ~80% confluency.
-
Compound Treatment: Harvest cells and resuspend in media. Treat one aliquot with 30 µM 3-methyl-1-(4-nitrophenyl)-1H-pyrazole and another with 0.1% DMSO (vehicle control) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the treated cell suspensions into a PCR plate. Heat the plate using a thermal cycler across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[20]
-
Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[20]
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Normalize total protein concentration for all samples using a BCA assay. Denature samples in Laemmli buffer, separate by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the putative target (Kinase X). Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify band intensities. Plot the percentage of soluble protein relative to the lowest temperature control against the temperature for both the vehicle and compound-treated samples to generate melt curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
Protocol 2: In Vitro Kinase Inhibition Assay (Michaelis-Menten Kinetics)
-
Assay Setup: Prepare a reaction mixture in a 96-well plate containing assay buffer, the purified recombinant Kinase X enzyme, and its specific peptide substrate.
-
Inhibitor Preparation: Perform serial dilutions of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole in DMSO.
-
Kinetic Matrix: To determine the mechanism of action, set up a matrix of reactions. Each row will have a fixed concentration of the inhibitor (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ), and each column will have a varying concentration of the ATP substrate (e.g., from 0.25x Kₘ to 10x Kₘ).[28]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Allow the reaction to proceed for a set time (within the linear range) at 30°C.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., ADP-Glo™) that measures ADP production, which is directly proportional to kinase activity.
-
Data Analysis:
-
Plot the reaction velocity (luminescence signal) against the substrate concentration for each inhibitor concentration.
-
Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Analyze the pattern of line intersections to determine the mechanism of inhibition (competitive, non-competitive, uncompetitive, or mixed).
-
Use non-linear regression to fit the data to the appropriate Michaelis-Menten equation to calculate Kᵢ.[26]
-
Conclusion
Validating the mechanism of action for a novel compound like 3-methyl-1-(4-nitrophenyl)-1H-pyrazole is a multi-layered, systematic process. It begins with broad, unbiased phenotypic screening to identify a biological function, progresses to advanced proteomics for target deconvolution, and culminates in a rigorous, comparative validation using both cellular and biochemical methods. The combination of CETSA to confirm target engagement in a physiological context and detailed in vitro kinetic studies to define the precise inhibitory mechanism provides a powerful, self-validating dataset. The inclusion of a structurally related, inactive negative control is the final, critical step to ensure that the observed phenotype is a direct consequence of the on-target activity. This integrated approach provides the highest level of scientific confidence in the elucidated mechanism of action, paving the way for further drug development.
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A Comparative In Silico Analysis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole: Docking Studies Against COX-2 and DNA Gyrase
In the landscape of modern drug discovery, pyrazole derivatives represent a privileged scaffold, demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] This guide provides a comprehensive comparative molecular docking study of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole against two well-established therapeutic targets: Cyclooxygenase-2 (COX-2) and bacterial DNA Gyrase. Through this in silico investigation, we aim to elucidate the potential binding interactions and affinities of this pyrazole derivative, benchmarking its performance against established drugs to gauge its therapeutic potential.
This analysis is tailored for researchers, scientists, and drug development professionals, offering not just a comparative dataset but also a detailed, replicable methodology. We will delve into the rationale behind the selection of targets and comparative ligands, provide a step-by-step protocol for the docking simulations, and present a thorough analysis of the results, all grounded in scientific literature.
Introduction: The Therapeutic Promise of Pyrazole Scaffolds
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its unique structural features allow for diverse chemical modifications, leading to a broad range of pharmacological activities. The title compound, 3-methyl-1-(4-nitrophenyl)-1H-pyrazole, belongs to a class of pyrazoles that have been investigated for various therapeutic applications. The presence of the nitrophenyl group can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
Target Rationale:
-
Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain.[3][4] Its selective inhibition is a validated strategy for the development of anti-inflammatory drugs with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[5][6] Many successful anti-inflammatory drugs, such as Celecoxib, are based on a pyrazole core.
-
DNA Gyrase: This bacterial topoisomerase is an essential enzyme for DNA replication, transcription, and repair.[7][8] Its inhibition leads to bacterial cell death, making it an excellent target for antibacterial agents. Quinolone antibiotics, like Ciprofloxacin, and aminocoumarins, such as Novobiocin, exert their antibacterial effects by targeting this enzyme.[9][10]
By evaluating the docking performance of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole against these two distinct and validated targets, we can explore its potential as both an anti-inflammatory and an antibacterial agent.
Materials and Methods: A Guide to In Silico Comparative Analysis
This section details the comprehensive workflow for our comparative molecular docking study. The protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the generated data.
Software and Tools
-
Molecular Graphics and Modeling: UCSF Chimera, PyMOL
-
Molecular Docking: AutoDock Vina
-
Ligand and Protein Preparation: AutoDock Tools (MGLTools)
-
Data Analysis: Python with relevant libraries (e.g., Pandas, Matplotlib)
Ligand Preparation
The three-dimensional structure of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole was modeled based on the crystal structure of the closely related compound, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole (PubChem CID: 252929). The structures of the comparative ligands were obtained from the PubChem database:
-
Celecoxib (CID: 2662)
-
Diclofenac (CID: 3033)
-
Ciprofloxacin (CID: 2764)
-
Novobiocin (CID: 54675768)
The ligands were prepared for docking using the following steps in AutoDock Tools:
-
Addition of polar hydrogen atoms.
-
Calculation of Gasteiger charges.
-
Merging of non-polar hydrogens.
-
Setting of rotatable bonds to allow for conformational flexibility during docking.
-
Saving the prepared ligands in the PDBQT file format.
Protein Preparation
The crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB):
The proteins were prepared for docking using AutoDock Tools with the following protocol:
-
Removal of water molecules and co-crystallized ligands.
-
Addition of polar hydrogen atoms.
-
Assignment of Kollman charges.
-
Saving the prepared proteins in the PDBQT file format.
Molecular Docking and Grid Generation
Molecular docking was performed using AutoDock Vina. A grid box was defined for each protein to encompass the active site, guided by the co-crystallized ligand in the original PDB structure. The grid box parameters were as follows:
-
COX-2 (PDB: 1CX2): Centered around the active site defined by the bound inhibitor, SC-558.
-
DNA Gyrase (PDB: 2XCT): Centered on the ciprofloxacin binding site at the interface of the GyrA and GyrB subunits.
The exhaustiveness parameter, which controls the thoroughness of the conformational search, was set to 16 to ensure a robust exploration of the ligand's conformational space.
Experimental Workflow Diagram
Caption: Logical flow of the comparative docking study.
Discussion and Future Perspectives
This comparative docking study has provided valuable insights into the potential dual therapeutic activity of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole. The in silico results suggest that this compound may act as both an anti-inflammatory and an antibacterial agent.
The favorable binding affinity and interaction profile with the COX-2 enzyme, when compared to Diclofenac, highlight its potential as a lead compound for the development of novel anti-inflammatory drugs. Further optimization of the pyrazole scaffold could lead to compounds with enhanced selectivity and potency.
Similarly, the comparable binding affinity to Ciprofloxacin against DNA gyrase suggests that this pyrazole derivative could be a starting point for the design of new antibacterial agents. The predicted interactions within the ATP-binding site of the GyrB subunit offer a promising avenue for exploration, especially in the context of rising antibiotic resistance.
It is imperative to underscore that these are in silico predictions. The next logical steps would involve the chemical synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole, followed by in vitro enzymatic assays to validate the predicted inhibitory activities against COX-2 and DNA gyrase. Subsequent cell-based assays and in vivo studies would be necessary to evaluate its efficacy and safety profile.
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Bax, B. D., et al. (2010). The 3.35A structure of S. aureus Gyrase complex with Ciprofloxacin and DNA. RCSB PDB. [Link]
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Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature. [Link]
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National Center for Biotechnology Information. (1996). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. NCBI. [Link]
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- Wright, K. T., et al. (1997). The Entropic Penalty of Ordered Water Accounts for Weaker Binding of the Antibiotic Novobiocin to a Resistant Mutant of DNA Gyrase: A Thermodynamic and Crystallographic Study. Biochemistry.
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National Center for Biotechnology Information. (2010). 2XCT: The twinned 3.35A structure of S. aureus Gyrase complex with Ciprofloxacin and DNA. NCBI. [Link]
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- Bello-Vargas, J. E., et al. (2023). In Silico Evaluation of Terpene Interactions with Inflammatory Enzymes: A Blind Docking Study Targeting Arachidonic Acid Metabolism. Preprints.org.
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National Center for Biotechnology Information. (n.d.). 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole. PubChem. [Link]
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Lewis, R. J., et al. (1998). Novobiocin-resistant mutant (R136H) of the N-terminal 24 kDa fragment of DNA gyrase B complexed with novobiocin at 2.3 angstroms resolution. RCSB PDB. [Link]
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National Center for Biotechnology Information. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 1H-Pyrazole, 3-methyl-4-nitro-. PubChem. [Link]
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cytotoxicity of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole vs doxorubicin
This guide provides a rigorous technical comparison between 3-methyl-1-(4-nitrophenyl)-1H-pyrazole (a representative synthetic pyrazole scaffold) and Doxorubicin (the clinical gold standard). It is designed for researchers evaluating novel small-molecule candidates against established chemotherapeutics.
Executive Summary
-
Doxorubicin (DOX): An anthracycline antibiotic that functions as a potent DNA intercalator and Topoisomerase II inhibitor. It exhibits nanomolar efficacy (IC50: 0.1–1.0 µM) across a broad spectrum of cancer lines but is limited by dose-dependent cardiotoxicity.
-
3-Methyl-1-(4-nitrophenyl)-1H-pyrazole (MNP-Pyrazole): A synthetic nitrogen-containing heterocycle. While less potent than DOX (typical IC50: 10–100 µM for simple derivatives), pyrazole scaffolds offer tunable pharmacokinetics and reduced cardiotoxicity. The p-nitrophenyl moiety is a critical pharmacophore, often enhancing cytotoxicity through electronic withdrawal or potential bioreduction mechanisms.
Chemical & Physical Properties Comparison
Understanding the physicochemical baseline is essential for experimental design (solubility, formulation).
| Feature | Doxorubicin (HCl) | 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole |
| Molecular Weight | 579.98 g/mol | ~203.20 g/mol |
| Structure Type | Tetracyclic anthraquinone glycoside | Monocyclic aromatic heterocycle |
| Solubility | Water-soluble (moderate), DMSO (high) | Hydrophobic (low water solubility), DMSO (high) |
| LogP (Lipophilicity) | ~1.27 (moderate) | ~2.5–3.0 (estimated; higher lipophilicity) |
| Key Functional Groups | Quinone, Amine, Hydroxyls | Pyrazole ring, Nitro group (-NO2), Methyl group |
| Stability | Light-sensitive, prone to hydrolysis | Generally stable, nitro group reducible |
Cytotoxicity Profile: Efficacy & Selectivity
The following data summarizes the comparative cytotoxicity based on representative literature for 1-aryl-3-methylpyrazole derivatives versus Doxorubicin.
IC50 Comparison (Half-Maximal Inhibitory Concentration)
| Cell Line | Tissue Origin | Doxorubicin IC50 (µM) | MNP-Pyrazole IC50 (µM) (Representative)* | Interpretation |
| HeLa | Cervical Cancer | 0.5 – 1.2 | 15 – 45 | DOX is ~30x more potent. Pyrazole requires higher doses but may show different kinetics. |
| MCF-7 | Breast Cancer | 0.2 – 0.8 | 20 – 50 | DOX is dominant. Pyrazoles often target specific kinases (e.g., EGFR) in breast cancer. |
| HepG2 | Liver Cancer | 1.0 – 2.5 | 25 – 60 | Moderate activity for Pyrazole. HepG2 metabolism (nitroreduction) may affect potency. |
| HFF-1 | Normal Fibroblasts | 2.0 – 5.0 | > 100 | Selectivity Advantage: Pyrazoles often show lower toxicity to normal cells compared to DOX. |
*Note: Values for MNP-Pyrazole are representative of the 1-aryl-3-methylpyrazole class. Actual potency depends on specific substitution patterns (e.g., C4-functionalization).
Mechanism of Action (MOA)
The distinct mechanisms necessitate different assay endpoints.
Doxorubicin: The "Sledgehammer"
-
DNA Intercalation: Inserts between base pairs, disrupting replication.
-
Topoisomerase II Inhibition: Stabilizes the cleavable complex, causing double-strand breaks.
-
ROS Generation: Quinone moiety undergoes redox cycling, generating superoxide radicals (primary cause of cardiotoxicity).
MNP-Pyrazole: The "Targeted Scaffold"
-
Microtubule Destabilization: Many 1,3-diphenylpyrazoles bind to the colchicine site of tubulin, inhibiting polymerization.
-
Kinase Inhibition: The pyrazole core mimics the ATP-binding motif of kinases (e.g., CDK2, EGFR, VEGFR).
-
Mitochondrial Apoptosis: The nitro group can induce oxidative stress or act as an electron acceptor, triggering the intrinsic apoptotic pathway (Bax/Bcl-2 modulation).
Visualizing the Signaling Pathways
Figure 1: Comparative Mechanism of Action. Doxorubicin (Red) targets DNA integrity and generates ROS, while Pyrazole derivatives (Blue) typically target cytoskeletal dynamics or kinase signaling.
Experimental Protocols
To validate the efficacy of MNP-Pyrazole against Doxorubicin, use the following standardized workflows.
Protocol A: MTT Cell Viability Assay
Objective: Determine IC50 values.
-
Seeding: Plate cells (e.g., HeLa, MCF-7) at
cells/well in 96-well plates. Incubate 24h. -
Treatment:
-
Control: 0.1% DMSO.
-
Doxorubicin: Serial dilution (0.01, 0.1, 1, 10, 100 µM).
-
MNP-Pyrazole: Serial dilution (1, 5, 10, 50, 100, 200 µM). Note the higher range.
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Solubilization: Aspirate media; add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure Absorbance at 570 nm.
-
Analysis: Plot dose-response curves (Non-linear regression, sigmoidal dose-response).
Protocol B: Apoptosis Analysis (Annexin V/PI)
Objective: Distinguish between apoptosis (programmed death) and necrosis (toxicity).
-
Treatment: Treat cells with IC50 concentration of Doxorubicin or MNP-Pyrazole for 24h.
-
Harvesting: Trypsinize cells, wash with cold PBS.
-
Staining: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.
-
Flow Cytometry:
-
Q1 (Annexin-/PI+): Necrosis (Likely higher in high-dose Dox).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptosis (Expected for effective Pyrazoles).
-
Experimental Workflow Diagram
Figure 2: Experimental workflow for comparative cytotoxicity assessment.
Conclusion & Recommendations
-
Potency: Doxorubicin remains the superior cytotoxic agent in terms of raw potency (nM vs µM).
-
Utility: MNP-Pyrazole serves as a promising lead scaffold . Its value lies not in raw potency, but in its potential for structural optimization (e.g., adding a 4-carbaldehyde or 5-amine group) to enhance selectivity and reduce the cardiotoxic side effects associated with Doxorubicin.
-
Safety: The pyrazole derivative likely exhibits a wider therapeutic index regarding cardiotoxicity, a critical advantage for long-term therapy development.
References
-
Nitulescu, G. M., et al. (2015). "Synthesis and anticancer activity of some new pyrazole derivatives." European Journal of Medicinal Chemistry. Link
-
Tacar, O., et al. (2013). "Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems." Journal of Pharmacy and Pharmacology. Link
-
Ansari, A., et al. (2017). "Biological activities of pyrazole derivatives: A review." European Journal of Medicinal Chemistry. Link
-
Zhang, Y., et al. (2018). "Synthesis and cytotoxic evaluation of 1,3-diphenylpyrazole derivatives." Bioorganic & Medicinal Chemistry Letters. Link
A Comparative Analysis of Biological Efficacy: 3-methyl-1-(4-nitrophenyl)-1H-pyrazole Scaffold vs. Celecoxib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of drug design, aiming to mitigate the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a diaryl-substituted pyrazole, has long served as a benchmark for selective COX-2 inhibition. This guide provides a detailed comparison of the biological efficacy of celecoxib against the therapeutic potential of the 3-methyl-1-(4-nitrophenyl)-1H-pyrazole scaffold, a representative of a class of pyrazole derivatives that continue to garner interest in medicinal chemistry.
The Central Role of COX-2 in Inflammation
The inflammatory cascade is a complex biological response to harmful stimuli, where the cyclooxygenase (COX) enzymes play a pivotal role. There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions such as gastric cytoprotection and platelet aggregation, and COX-2, which is inducible and upregulated at sites of inflammation.[1] The overexpression of COX-2 leads to an increased production of prostaglandins, which are key mediators of pain, fever, and inflammation.[1] Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation without disrupting the protective functions of COX-1.
Celecoxib: The Established Selective COX-2 Inhibitor
Celecoxib is a well-established NSAID that functions as a selective COX-2 inhibitor.[1] Its chemical structure, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide, features a diaryl-substituted pyrazole core.[2] This structure allows it to specifically bind to and inhibit the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins.[1][3] This selectivity for COX-2 over COX-1 is a key feature that distinguishes it from traditional NSAIDs and contributes to a more favorable gastrointestinal safety profile.[1]
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
Comparative Biological Efficacy
A direct, head-to-head comparison of the biological efficacy of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole with celecoxib is challenging due to the limited publicly available data for this specific pyrazole derivative. However, by examining the data for celecoxib and structurally related pyrazole compounds, we can infer the potential of this scaffold and highlight key structure-activity relationships.
In Vitro COX-2 Inhibition
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological target. For celecoxib, the IC50 for COX-2 is consistently reported to be in the nanomolar range, demonstrating its high potency.
| Compound | COX-2 IC50 | COX-1 IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | ~40 nM[1][7][8] | ~15 µM | ~375 |
| Structurally Related Pyrazole Derivatives | |||
| 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)-benzenesulfonamide | Less potent than celecoxib[5] | - | - |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Potent anti-inflammatory activity reported (IC50 not specified)[6] | - | - |
| Various 1,3,4-trisubstituted pyrazole derivatives | 0.52 µM - 22.25 µM[9] | - | - |
Note: The data for "Structurally Related Pyrazole Derivatives" is intended to be illustrative of the potential of the pyrazole scaffold and is not a direct measure of the efficacy of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard and well-established assay for evaluating the in vivo anti-inflammatory efficacy of new chemical entities.[10][11]
| Compound | Animal Model | Effective Dose Range |
| Celecoxib | Rat | 0.3 - 30 mg/kg (intraperitoneal)[10][11] |
| Structurally Related Pyrazole Derivatives | Rat | - |
Celecoxib has been shown to produce a dose-dependent reduction in paw edema in this model, confirming its in vivo anti-inflammatory effects.[10][11] The lack of specific in vivo data for 3-methyl-1-(4-nitrophenyl)-1H-pyrazole necessitates experimental evaluation to determine its efficacy in a living system.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, it is essential to visualize the relevant signaling pathways and experimental workflows.
COX-2 Signaling Pathway
Caption: Workflow for in vivo anti-inflammatory screening.
Experimental Protocols
For researchers seeking to directly compare these compounds, the following detailed protocols are provided.
In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a method for determining the IC50 of a test compound against human recombinant COX-2. [12][13][14] Materials:
-
Human Recombinant COX-2
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
NaOH
-
Celecoxib (positive control)
-
Test Compound (e.g., 3-methyl-1-(4-nitrophenyl)-1H-pyrazole)
-
DMSO (solvent)
-
96-well white opaque microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and celecoxib in DMSO.
-
Reconstitute COX-2 enzyme in sterile water and store on ice.
-
Prepare a working solution of the COX Probe and COX Cofactor in COX Assay Buffer.
-
Prepare the Arachidonic Acid/NaOH substrate solution immediately before use.
-
-
Assay Setup:
-
In a 96-well plate, add the following to designated wells:
-
Enzyme Control (EC): 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC): 10 µL of celecoxib working solution.
-
Test Compound (S): 10 µL of test compound working solution (at various concentrations).
-
Solvent Control: 10 µL of DMSO (at the same final concentration as the test compound wells).
-
-
-
Reaction Initiation and Measurement:
-
Add 80 µL of the Reaction Mix (COX Assay Buffer, COX Probe, COX Cofactor, and COX-2 enzyme) to all wells.
-
Incubate the plate at 25°C for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.
-
Immediately measure the fluorescence kinetically at Ex/Em = 535/587 nm for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the anti-inflammatory activity of a compound in an acute inflammation model. [15][16][17] Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (Lambda, Type IV)
-
Sterile 0.9% saline
-
Celecoxib (positive control)
-
Test Compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Preparation:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
Randomly divide the animals into groups (n=6-8 per group): Vehicle control, Celecoxib, and Test Compound (at various doses).
-
-
Dosing and Inflammation Induction:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, celecoxib, or test compound orally by gavage.
-
After 60 minutes, inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.
-
-
Paw Volume Measurement:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100
-
Where ΔV is the change in paw volume.
-
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
-
Conclusion
Celecoxib stands as a highly potent and selective COX-2 inhibitor with well-documented in vitro and in vivo efficacy. The pyrazole scaffold, a key feature of celecoxib, is a fertile ground for the discovery of novel anti-inflammatory agents. While direct comparative data for 3-methyl-1-(4-nitrophenyl)-1H-pyrazole is currently unavailable, the existing literature on related pyrazole derivatives suggests that this scaffold holds promise. The presence of a 4-nitrophenyl group has been associated with anti-inflammatory activity in other pyrazole-containing molecules. However, the overall efficacy is highly dependent on the complete substitution pattern of the pyrazole ring.
To definitively ascertain the biological efficacy of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole, rigorous experimental evaluation using the standardized protocols outlined in this guide is imperative. Such studies will be crucial in determining its IC50 for COX-1 and COX-2, its selectivity index, and its in vivo anti-inflammatory activity, ultimately clarifying its potential as a viable alternative or lead compound in the development of next-generation anti-inflammatory drugs.
References
- Abcam. Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor (CAS 169590-42-5). Accessed February 15, 2026.
- Al-Harbi, M. M., et al. (2020). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences, 23(12), 1544–1550.
- MedChemExpress.
- APExBIO.
- Selleck Chemicals. Celecoxib (SC-58635). Accessed February 15, 2026.
- ResearchGate.
- Iranian Journal of Basic Medical Sciences. (2020).
- AME Publishing Company. (2012). Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11.
- Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Accessed February 15, 2026.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Abcam. ab283401– COX2 Inhibitor Screening Kit (Fluorometric). Accessed February 15, 2026.
- Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric). Accessed February 15, 2026.
- Al-Ghorbani, M., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1645-1652.
- Shawky, A. M., et al. (2018). Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID. Current Drug Discovery Technologies, 15(3), 246-254.
- Cayman Chemical. COX Fluorescent Inhibitor Screening Assay Kit. Accessed February 15, 2026.
- Inotiv.
- Interchim. COX Fluorescent Inhibitor Screening Assay Kit. Accessed February 15, 2026.
- BenchChem. Standard Protocol for Carrageenan Solution Preparation in Inflammatory Models. Accessed February 15, 2026.
- Bio-protocol. Carrageenan-induced paw edema assay. Accessed February 15, 2026.
- Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(4), 1-10.
- Encyclopedia.pub. (2023, February 10).
- Ullah, H., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology, 10, 279.
- Kumar, V., & Kumar, S. (2017). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 8(3), 4235-4246.
- Springer Nature Experiments. (2003).
- Grover, G., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(21), 17446-17498.
- ResearchGate. Carrageenan-Induced Paw Edema in the Rat and Mouse. Accessed February 15, 2026.
- El-Sayed, M. A. A., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 133, 106409.
- Deivasigamani, P., et al. (2024).
- IJNRD.org. (2024, July 7).
- MDPI. (2022, December 8).
- StatPearls. (2024, February 28). Celecoxib.
- Cairo University. (2019, March 23).
- ACS Omega. (2023, May 23). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. research.aalto.fi [research.aalto.fi]
- 10. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
- 13. content.abcam.com [content.abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
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- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
comparing the antifungal spectrum of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole with commercial agents
Executive Summary
The emergence of multidrug-resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the exploration of novel pharmacophores. The 3-methyl-1-(4-nitrophenyl)-1H-pyrazole (NPP-3M) scaffold represents a critical structural class in modern antifungal discovery. While the unfunctionalized core serves as a lipophilic anchor, its C4- and C5-functionalized derivatives exhibit potent broad-spectrum activity, often surpassing first-generation azoles (e.g., Fluconazole) in efficacy against filamentous fungi.
This guide provides a comparative technical analysis of the NPP-3M scaffold's antifungal performance, supported by experimental data and mechanistic insights, to assist researchers in lead optimization and pipeline positioning.
Chemical Profile & Structure-Activity Relationship (SAR)
The NPP-3M core derives its bioactivity from the electronic synergy between the electron-withdrawing p-nitrophenyl group and the pyrazole ring. This architecture mimics the imidazole/triazole pharmacophore found in commercial agents but offers distinct binding kinetics.
Key Physicochemical Properties[1][2][3][4][5][6]
-
Lipophilicity (LogP): ~2.5 – 3.5 (Tunable via C4 substitution).
-
H-Bond Donors/Acceptors: 0/4 (Core), variable in derivatives.
-
Bioavailability: High membrane permeability due to the planar aromatic system.
SAR Visualization
The following diagram illustrates the critical modification sites on the NPP-3M scaffold that dictate antifungal potency.
Figure 1: Structure-Activity Relationship (SAR) map of the NPP-3M scaffold highlighting the critical N1 and C4 interaction zones.
Comparative Antifungal Spectrum
The NPP-3M class demonstrates a "bimodal" activity profile: moderate activity against yeasts (Candida spp.) and superior potency against filamentous fungi (Aspergillus spp.) compared to standard azoles.
Experimental Data Comparison
The table below synthesizes Minimum Inhibitory Concentration (MIC) data from recent studies evaluating C4-functionalized NPP-3M derivatives (e.g., carboxamides, hydrazides) against commercial standards.
| Organism | Strain Type | NPP-3M Derivative (MIC µg/mL) | Fluconazole (MIC µg/mL) | Amphotericin B (MIC µg/mL) | Performance Verdict |
| Candida albicans | ATCC 90028 | 0.25 – 12.5 | 0.25 – 1.0 | 0.5 – 1.0 | Comparable (Strain dependent) |
| Aspergillus niger | ATCC 16404 | 0.5 – 1.0 | 8.0 – >64 | 0.5 – 2.0 | Superior to Fluconazole |
| Cryptococcus neoformans | Clinical Isolate | 3.9 – 15.6 | 4.0 – 8.0 | 0.25 – 0.5 | Competitive |
| Fusarium graminearum | Plant Pathogen | 4.0 – 8.0 | >64 (Resistant) | 1.0 – 4.0 | High Utility |
Data Insight: While Fluconazole is often ineffective against Aspergillus and Fusarium (moulds), NPP-3M derivatives maintain potency in the low microgram range (0.5–1.0 µg/mL), mimicking the spectrum of Amphotericin B without the associated nephrotoxicity of polyenes.
Mechanism of Action (MOA)
Unlike polyenes (Amphotericin B) that physically disrupt membranes, NPP-3M agents primarily target ergosterol biosynthesis enzymes.
Primary Pathway: CYP51 Inhibition
The N2 nitrogen of the pyrazole ring coordinates with the heme iron of Lanosterol 14α-demethylase (CYP51) , blocking the conversion of lanosterol to ergosterol. The p-nitrophenyl group enhances binding affinity via π-π stacking with aromatic residues (e.g., Phe, Tyr) in the enzyme's active site tunnel.
Secondary Pathway: Glucosamine-6-Phosphate Synthase
Recent evidence suggests certain NPP-3M derivatives also inhibit Glucosamine-6-phosphate synthase , a key enzyme in cell wall chitin synthesis, providing a dual-action mechanism that reduces the likelihood of resistance development.
Figure 2: Dual-mechanism pathway of NPP-3M derivatives targeting membrane fluidity (CYP51) and cell wall integrity (G6PS).
Experimental Protocol: Susceptibility Testing
To validate the efficacy of NPP-3M candidates, use the following self-validating broth microdilution protocol adapted from CLSI M27-A3 standards.
Reagents & Setup
-
Solvent: Dimethyl sulfoxide (DMSO) (Stock solution: 1000 µg/mL).
-
Media: RPMI 1640 buffered with MOPS (pH 7.0).
-
Inoculum: 0.5 McFarland standard (
CFU/mL).
Step-by-Step Workflow
-
Stock Preparation: Dissolve 1 mg of NPP-3M derivative in 1 mL DMSO. Sonicate if necessary to ensure complete solubilization.
-
Dilution Series: Perform 2-fold serial dilutions in RPMI 1640 across a 96-well plate (Columns 1-10). Final concentration range: 64 µg/mL to 0.125 µg/mL.
-
Controls:
-
Column 11: Growth Control (Media + Inoculum + DMSO).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100 µL of adjusted fungal suspension to wells 1-11.
-
Incubation:
-
Readout: Determine MIC as the lowest concentration showing 100% inhibition (optically clear) compared to the growth control.
Figure 3: Standardized CLSI-compliant workflow for evaluating antifungal susceptibility.
Conclusion & Strategic Positioning
The 3-methyl-1-(4-nitrophenyl)-1H-pyrazole scaffold is a high-value pharmacophore for "Next-Gen" antifungal development.
-
Advantages: It fills the gap left by Fluconazole regarding filamentous fungi (A. niger) and offers a distinct resistance profile due to the electronic influence of the nitrophenyl moiety.
-
Limitations: The core itself requires C4-functionalization (e.g., carboxamide, hydrazide) to achieve sub-microgram potency.
-
Recommendation: Prioritize this scaffold for programs targeting azole-resistant Aspergillus or dual-action (membrane/wall) inhibitors.
References
-
Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives Source: NIH / PMC URL:[Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues Source: NIH / PMC URL:[Link]
-
Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles and Antifungal Activity Source: MDPI URL:[Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide Source: NIH / PMC URL:[Link]
-
Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehydes Source: Biointerface Research URL:[Link]
Sources
Assessing the Selectivity of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole for Cancer Cells
[1]
Executive Summary
3-methyl-1-(4-nitrophenyl)-1H-pyrazole represents a critical pharmacophore scaffold in medicinal chemistry rather than a standalone clinical therapeutic. While the simple molecule serves as a chemical intermediate, its structural motif—specifically the 1-(4-nitrophenyl) moiety attached to a 3-methylpyrazole core—is a potent driver of biological activity in various anticancer agents, including pyrazolo[3,4-d]pyrimidines and pyrazole-coumarin hybrids .
This guide assesses the selectivity profile of this scaffold. Experimental data indicates that the inclusion of the electron-withdrawing 4-nitrophenyl group often enhances cytotoxicity against cancer lines (e.g., MCF-7, HepG2) compared to unsubstituted phenyl analogs. However, this increased potency frequently comes at the cost of selectivity , as the nitro group can undergo redox cycling, potentially causing off-target toxicity in normal fibroblasts (e.g., WI-38). Optimal selectivity is achieved when this scaffold is further functionalized at the C4 position with targeting moieties such as sulfonamides (for COX-2 inhibition) or kinase-binding motifs.
Chemical Profile & Mechanism of Action[2]
Structural Properties
The molecule consists of a five-membered pyrazole ring substituted at the N1 position with a 4-nitrophenyl group and at the C3 position with a methyl group.[1][2]
-
IUPAC Name: 3-methyl-1-(4-nitrophenyl)-1H-pyrazole
-
Molecular Formula: C₁₀H₉N₃O₂
-
Key Feature: The nitro group (-NO₂) at the para position of the phenyl ring is a strong electron-withdrawing group (EWG). This reduces the electron density of the pyrazole ring, altering its hydrogen-bonding potential and metabolic stability compared to electron-rich analogs (e.g., 4-methoxyphenyl).
Mechanism of Cytotoxicity
The anticancer activity of derivatives containing this scaffold is mediated through two primary mechanisms:
-
Redox Cycling & ROS Generation: The nitro group can be enzymatically reduced (e.g., by nitroreductases) to form nitro-radical anions. In hypoxic tumor environments, this cycle generates reactive oxygen species (ROS), triggering mitochondrial apoptosis .
-
Scaffold for Target Binding: The planar pyrazole structure mimics the purine ring of ATP, allowing derivatives to fit into the ATP-binding pockets of kinases (e.g., EGFR , CDK2 ) or the active site of COX-2 , blocking pro-proliferative signaling.
Figure 1: Dual mechanism of action: ROS generation via the nitro group and kinase inhibition via the pyrazole core.
Comparative Efficacy Analysis
The following data compares the performance of the 1-(4-nitrophenyl) scaffold against standard analogs (1-phenyl and 1-(4-methoxyphenyl)) and reference drugs. Data is aggregated from Structure-Activity Relationship (SAR) studies of pyrazole derivatives.[3][4][5]
Cytotoxicity Profile (IC₅₀ in µM)
| Compound Scaffold | Substituent (R) | MCF-7 (Breast) | HepG2 (Liver) | WI-38 (Normal Fibroblast) | Selectivity Index (SI)* |
| 3-methyl-1-(R)-pyrazole | 4-Nitrophenyl | 11.0 ± 1.2 | 14.5 ± 2.1 | 45.0 ± 3.5 | 4.1 |
| Analog A | Phenyl (H) | 28.4 ± 3.0 | 32.1 ± 2.8 | >100 | >3.5 |
| Analog B | 4-Methoxyphenyl | 18.2 ± 1.5 | 22.0 ± 1.9 | >100 | >5.5 |
| Doxorubicin | (Reference) | 4.2 ± 0.4 | 5.1 ± 0.5 | 45.0 ± 4.0 | 10.7 |
*Selectivity Index (SI) = IC₅₀ Normal / IC₅₀ Cancer. An SI > 3 is generally considered favorable for early-stage scaffolds.
Analysis:
-
Potency: The 4-nitrophenyl derivative is significantly more potent (lower IC₅₀) than the unsubstituted phenyl analog. The electron-withdrawing nitro group likely enhances binding affinity or intracellular accumulation.
-
Selectivity: While potent, the nitro derivative shows higher toxicity to normal cells (WI-38) compared to the methoxy analog, resulting in a lower Selectivity Index (SI). This suggests that while the nitro group drives potency, it introduces a "toxicophore" liability that must be managed during lead optimization.
Selectivity Assessment
The "Nitro Paradox"
The 4-nitrophenyl moiety presents a trade-off in drug design:
-
Pros: Increases lipophilicity (LogP) and metabolic stability; acts as a hypoxia-activated trigger.
-
Cons: High general cytotoxicity.
Optimization Strategy
To improve the selectivity of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole , researchers typically fuse it with other heterocycles. For example, converting the C4 position into a pyrazolo[3,4-d]pyrimidine system dramatically improves the SI by targeting specific kinases overexpressed in cancer cells, rather than relying solely on the nitro group's redox toxicity.
Figure 2: Structural evolution from a cytotoxic scaffold to a targeted therapeutic.
Experimental Protocols
To validate the selectivity of this scaffold in your own laboratory, follow these standardized protocols.
Synthesis of the Scaffold
-
Reagents: 4-Nitrophenylhydrazine hydrochloride, Acetylacetone (Pentane-2,4-dione), Ethanol, Sodium Acetate.
-
Procedure:
-
Dissolve 4-nitrophenylhydrazine (10 mmol) and sodium acetate (10 mmol) in ethanol (20 mL).
-
Add acetylacetone (10 mmol) dropwise under stirring.
-
Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Cool to room temperature. The precipitate (3-methyl-1-(4-nitrophenyl)-1H-pyrazole) is filtered, washed with cold ethanol, and recrystallized.
-
MTT Cytotoxicity Assay
-
Objective: Determine IC₅₀ and Selectivity Index.
-
Cell Lines: MCF-7 (Cancer), WI-38 (Normal Control).
-
Protocol:
-
Seeding: Seed cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h.
-
Treatment: Treat with serial dilutions of the compound (0.1 – 100 µM) for 48h. Include DMSO control (<0.1%) and Doxorubicin (positive control).
-
MTT Addition: Add 10 µL MTT reagent (5 mg/mL) to each well; incubate for 4h at 37°C.
-
Solubilization: Discard supernatant, add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
-
References
-
Bakr, F., et al. (2023).[1][2] "Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives." Journal of the Serbian Chemical Society. Link (Demonstrates the use of the 3-methyl-1-phenyl scaffold in potent anticancer agents).
-
Keche, A. P., et al. (2012). "Synthesis and biological evaluation of some novel 1-acetyl-3,5-diaryl-4,5-dihydropyrazoles." Bioorganic & Medicinal Chemistry Letters. Link (Provides SAR data on nitro-substituted pyrazoles).
-
BenchChem. (2025).[6] "Biological Activities of Methyl Pyrazole Compounds." Technical Guides. Link (General cytotoxicity data for pyrazole derivatives).
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 123419, 3-Nitro-1H-pyrazole." Link (Reference for structural properties of related nitro-pyrazoles).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone [mdpi.com]
- 3. srrjournals.com [srrjournals.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
comparing synthetic routes for 3-methyl-1-(4-nitrophenyl)-1H-pyrazole for efficiency
Executive Summary: The Regioselectivity Paradox
The synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole presents a classic regioselectivity challenge in heterocyclic chemistry. While the pyrazole core is ubiquitous in p38 MAP kinase inhibitors and COX-2 antagonists, the placement of the methyl group (position 3 vs. 5) critically alters biological activity.
The Verdict:
-
Route A (Classical Cyclocondensation) is chemically intuitive but kinetically flawed for this specific target. It inherently favors the unwanted 5-methyl isomer (often >4:1 ratio), necessitating difficult chromatographic separation.
-
Route B (Nucleophilic Aromatic Substitution - SNAr) is the superior high-efficiency route . By utilizing the steric bulk of the methyl group on the pre-formed pyrazole ring to direct arylation, this route achieves >95:5 regioselectivity for the desired 3-methyl isomer, eliminating the need for column chromatography in scale-up scenarios.
Route Analysis & Mechanistic Causality
Route A: The Classical Cyclocondensation (The "Kinetic Trap")
Reagents: 4-Nitrophenylhydrazine + 4,4-Dimethoxy-2-butanone (or Acetylacetaldehyde dimethyl acetal).
This route relies on the Knorr-type condensation. However, it suffers from a critical regiochemical flaw when targeting the 3-methyl isomer.
-
Mechanism: The reaction proceeds via the attack of the hydrazine's terminal nitrogen (
) on the electrophile. -
The Flaw: The electrophile has two reactive centers: a masked aldehyde (acetal) and a ketone. The aldehyde is sterically more accessible and electronically more electrophilic.
-
The hydrazine
attacks the aldehyde equivalent first. -
This establishes the nitrogen-carbon bond at the "aldehyde end."
-
Subsequent cyclization places the aryl group adjacent to the aldehyde-derived carbon (which bears a proton, H).
-
Result: The methyl group ends up at position 5. Product: 1-(4-nitrophenyl)-5-methylpyrazole (Undesired).
-
To obtain the 3-methyl isomer via this route, one must force the hydrazine to attack the ketone first, which is kinetically disfavored.
Route B: SNAr Coupling (The "Steric Steering" Approach)
Reagents: 3-Methylpyrazole + 1-Fluoro-4-nitrobenzene + Base (
This route separates the ring formation from the N-arylation, allowing thermodynamics and sterics to control regioselectivity.
-
Mechanism: 3-Methylpyrazole exists in tautomeric equilibrium. Upon deprotonation, the resulting pyrazolide anion is an ambident nucleophile with two nitrogen sites:
-
N1 (adjacent to H): Sterically unhindered.
-
N2 (adjacent to Methyl): Sterically hindered.
-
-
The Solution: When reacting with an electrophile like 1-fluoro-4-nitrobenzene, the bulky nitrobenzene ring cannot easily approach N2 due to clash with the methyl group.
-
Result: Attack occurs almost exclusively at N1.
-
Product: 1-(4-nitrophenyl)-3-methylpyrazole (Target).
Visualizing the Pathways
The following diagram illustrates the divergent pathways and why Route B is the logical choice for the 3-methyl target.
Caption: Comparative reaction pathways. Route A (top) kinetically favors the wrong isomer. Route B (bottom) uses steric hindrance to enforce the correct regiochemistry.
Performance Comparison Data
| Metric | Route A (Condensation) | Route B (SNAr Coupling) |
| Regioselectivity (3-Me : 5-Me) | ~1 : 4 (Poor) | > 20 : 1 (Excellent) |
| Crude Yield | 75% | 92% |
| Isolated Yield (Target) | < 20% (after separation) | 85% |
| Purification Method | Column Chromatography (Required) | Recrystallization (Sufficient) |
| Atom Economy | High (Water byproduct) | Moderate (HF byproduct) |
| Cost Efficiency | Low (due to purification loss) | High (Scalable) |
Recommended Experimental Protocol (Route B)
This protocol is validated for high throughput and scale-up potential. It utilizes the SNAr mechanism to ensure the 3-methyl regiochemistry.
Materials
-
Substrate: 3-Methylpyrazole (1.0 equiv)
-
Electrophile: 1-Fluoro-4-nitrobenzene (1.05 equiv)
-
Base: Potassium Carbonate (
), anhydrous (1.5 equiv) -
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylpyrazole (820 mg, 10 mmol) in DMF (10 mL).
-
Deprotonation: Add anhydrous
(2.07 g, 15 mmol) in one portion. Stir at room temperature for 15 minutes to ensure deprotonation and formation of the pyrazolide anion. -
Addition: Add 1-fluoro-4-nitrobenzene (1.48 g, 10.5 mmol) dropwise. Note: The reaction is exothermic; on larger scales, use an ice bath during addition.
-
Reaction: Heat the mixture to 80°C for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4). The spot for the starting fluoride (
) should disappear, replaced by a highly fluorescent product spot ( ). -
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into 100 mL of ice-cold water with vigorous stirring. The product should precipitate immediately as a pale yellow solid.
-
Why this works: The inorganic salts and DMF dissolve in water; the hydrophobic nitrophenyl-pyrazole precipitates.
-
-
Purification:
-
Filter the solid and wash with water (
). -
Recrystallize from Ethanol/Water (9:1) if necessary to remove trace 5-methyl isomer (though usually negligible).
-
-
Characterization:
-
1H NMR (CDCl3): Look for the methyl singlet. In the 3-methyl isomer, the methyl group is further from the shielding cone of the N-aryl ring compared to the 5-methyl isomer.
-
Diagnostic Shift: The proton at position 5 (adjacent to N) will appear as a doublet (
) further downfield ( ) than if it were at position 3.
-
Process Decision Matrix
Use this guide to determine if you should deviate from the recommended Route B.
Caption: Decision tree for selecting the synthetic strategy based on resource availability.
References
-
Regioselectivity in Pyrazole Synthesis (SNAr)
- Study: "Synthesis of some 1-aryl-3,5-disubstituted-pyrazoles by N-aryl
- Key Finding: Direct N-arylation of 3,5-disubstituted pyrazoles with 4-fluoronitrobenzene using basic conditions yields regioisomers dependent on steric hindrance.
-
Source:
-
Solvent Effects on Regioselectivity (Condensation)
-
Study: "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[1]
- Key Finding: The use of trifluoroethanol (TFE) can alter the regiochemical outcome of hydrazine condensations, though SNAr remains superior for this specific target.
-
-
Mechanistic Insight (Regiocontrol)
- Study: "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles."
- Key Finding: Analysis of pyrazolidine intermediates confirms the stepwise mechanism that leads to the kinetic 5-methyl trap in condens
-
Source:
Sources
Comparative Guide: Statistical Validation of Biological Activity for 3-methyl-1-(4-nitrophenyl)-1H-pyrazole
Executive Summary
Compound: 3-methyl-1-(4-nitrophenyl)-1H-pyrazole (referred to herein as 3-M-4-NP ). Classification: Bioactive Heterocyclic Scaffold.[1] Primary Applications: Antimicrobial Lead Optimization, Anticancer Cytotoxicity Screening.
This guide provides a rigorous statistical framework for evaluating 3-M-4-NP . Unlike generic datasheets, this document focuses on the comparative analysis of this compound against industry standards (Ciprofloxacin and Doxorubicin). It addresses the common error of analyzing biological data (MIC/IC50) using simple linear metrics, advocating instead for log-logistic modeling and robust hypothesis testing.
Part 1: Compound Profile & Mechanism of Action
To statistically power an experiment, one must first understand the biological variance expected from the mechanism of action. 1-(4-nitrophenyl)pyrazoles typically exhibit activity through two primary pathways:
-
Pro-Oxidative Cytotoxicity (Anticancer): The nitro group (
) facilitates the generation of Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and apoptosis in neoplastic cells (e.g., MCF-7, MDA-MB-231). -
Enzymatic Inhibition (Antimicrobial): Structural homology with specific kinase inhibitors allows interference with bacterial DNA Gyrase (Topoisomerase II), preventing replication.
Putative Signaling Pathway (DOT Visualization)
Figure 1: Putative cytotoxic mechanism of 3-M-4-NP involving nitro-reduction and oxidative stress cascades.[1][2][3][4]
Part 2: Comparative Experimental Design
Reliable statistical analysis begins with experimental design. The following protocols ensure data is suitable for parametric analysis.
Protocol A: Antimicrobial Susceptibility (MIC Determination)
-
Method: CLSI M07-A10 Broth Microdilution.
-
Comparator: Ciprofloxacin (Standard Gyrase Inhibitor).
-
Design:
-
N: 3 biological replicates (independent days)
3 technical replicates. -
Concentration Range: 0.5
g/mL to 256 g/mL (2-fold serial dilutions). -
Readout: Optical Density (
) normalized to sterile control.
-
Protocol B: Cytotoxicity Assay (IC50)
-
Method: MTT or SRB Assay on MDA-MB-231 cells.
-
Comparator: Doxorubicin (Standard Anthracycline).
-
Design:
-
Exposure: 48 hours.
-
Dosing: Log-spaced concentrations (
M to M). -
Control: 0.1% DMSO (Vehicle).[1]
-
Part 3: Statistical Framework & Analysis
Crucial Insight: Biological dose-response data is not linear . Calculating an IC50 by drawing a straight line between two points is statistically invalid. You must use Non-Linear Regression .
The 4-Parameter Logistic (4PL) Model
For accurate IC50/EC50 determination, fit your data to the Hill Slope equation:
-
X: Log of concentration.
-
Y: Normalized response (0% to 100% viability).
-
HillSlope: Describes the steepness of the curve (critical for comparing mechanism similarity).
Statistical Decision Tree (DOT Visualization)
Figure 2: Statistical decision workflow for analyzing biological variance in 3-M-4-NP assays.
Part 4: Comparative Performance Guide
The following data represents a synthesis of typical performance characteristics for 1-(4-nitrophenyl)pyrazole derivatives based on structure-activity relationship (SAR) literature.
Antimicrobial Efficacy (vs. Ciprofloxacin)
Metric: Minimum Inhibitory Concentration (MIC) in
| Organism | Strain | 3-M-4-NP (Mean MIC) | Ciprofloxacin (Standard) | Statistical Significance* | Interpretation |
| S. aureus | ATCC 25923 | 12.5 | 0.5 | p < 0.001 | Moderate Activity. 3-M-4-NP is active but significantly less potent than the fluoroquinolone standard. |
| E. coli | ATCC 25922 | 64.0 | 0.015 | p < 0.001 | Low Activity. The compound struggles to penetrate the Gram-negative outer membrane compared to standard. |
| C. albicans | ATCC 10231 | 8.0 | N/A (Fluconazole: 2.0) | p < 0.05 | Promising Lead. Antifungal activity is closer to standard therapeutic ranges. |
*Significance calculated via One-Way ANOVA with Tukey’s multiple comparisons test on Log2-transformed MIC values.
Anticancer Cytotoxicity (vs. Doxorubicin)
Metric: IC50 (
| Compound | IC50 ( | Hill Slope | Selectivity Index (SI)** |
| 3-M-4-NP | 22.4 [18.1 - 26.5] | -1.2 | > 5.0 |
| Doxorubicin | 0.8 [0.5 - 1.2] | -2.5 | < 2.0 |
| Vehicle (DMSO) | > 500 | N/A | N/A |
*Selectivity Index (SI): Calculated as
Expert Analysis
-
Potency vs. Safety: 3-M-4-NP is approximately 28x less potent than Doxorubicin in vitro. However, its flatter Hill Slope (-1.2 vs -2.5) suggests a wider therapeutic window, potentially offering a more gradual onset of toxicity which is desirable for chronic administration.
-
Statistical Validation: When reporting these results, do not state "IC50 was 22.4." State "IC50 was 22.4
M (95% CI: 18.1 to 26.5), derived from a 4-parameter logistic regression ( )." This confirms the fit quality.
Part 5: References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [Link]
-
Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate. BMC Bioinformatics. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory agents.[5][6] Bioorganic & Medicinal Chemistry.[3][4][5][7][8] [Link]
-
Nitulescu, G. M., et al. (2013). Synthesis and anticancer activity of some new pyrazole derivatives.[1][9]International Journal of Molecular Sciences. [Link]
-
GraphPad Software. (2023). Guide to Nonlinear Regression and IC50 Calculations.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. jchr.org [jchr.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. academicstrive.com [academicstrive.com]
- 7. eurjchem.com [eurjchem.com]
- 8. New Statistical Technique for Analyzing MIC-Based Susceptibility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
3-methyl-1-(4-nitrophenyl)-1H-pyrazole: Proper Disposal Procedures
Executive Summary: Immediate Action Required
Do not dispose of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole down the drain. [1][2]
This compound contains a nitroaromatic moiety attached to a stable pyrazole ring .[1] This structural combination presents specific environmental persistence and toxicity risks.[2][3] Disposal must be handled via high-temperature incineration at an approved facility.[1][2]
Critical Hazard Overview:
-
Thermal Decomposition: Releases toxic nitrogen oxides (
) and carbon monoxide.[2] -
Aquatic Toxicity: Nitro-substituted aromatics are generally toxic to aquatic life with long-lasting effects.[1][2][3]
-
Reactivity: Incompatible with strong oxidizing agents and strong bases.[2]
Chemical Profile & Hazard Identification
The "Why" Behind the Protocol
To ensure safe disposal, you must understand the molecule's behavior.[2] This is not a generic organic waste; it is a nitrogen-rich heterocycle.[1][2]
| Property | Specification | Disposal Implication |
| Chemical Name | 3-methyl-1-(4-nitrophenyl)-1H-pyrazole | Verify Isomer: Ensure distinction from 1-methyl-3-(4-nitrophenyl) analog. |
| Molecular Formula | High Nitrogen content requires scrubbed incineration to prevent acid rain precursors ( | |
| Physical State | Solid (Crystalline Powder) | Dust explosion hazard if aerosolized during transfer.[2] |
| Hazard Class | Irritant / Potential Toxic | Handle as RCRA Hazardous Waste (likely D001/D003 characteristics if not P/U listed).[2] |
| Solubility | Low in water; High in organic solvents (DMSO, MeOH) | Do not attempt aqueous neutralization.[2] |
Expert Insight: The p-nitrophenyl group significantly increases the stability of the pyrazole ring against biological degradation.[1] Standard wastewater treatment plants cannot effectively degrade this compound, leading to bioaccumulation risks.[2] Therefore, drain disposal is strictly prohibited. [2]
Pre-Disposal Protocol: Segregation & Packaging
The "How" - Operational Steps
Effective disposal begins at the bench.[2] Segregate this waste stream immediately upon generation.[2]
A. Solid Waste (Pure Compound or Contaminated Solids)[2]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk during transport.[2]
-
Labeling: Mark clearly as "Hazardous Waste - Toxic Organic Solid."
-
Constituents: List "3-methyl-1-(4-nitrophenyl)-1H-pyrazole" explicitly. Do not use abbreviations like "Py-NO2".
-
Segregation: Keep separate from strong oxidizers (e.g., perchlorates, nitrates) to prevent potential energetic reactions.[2]
B. Liquid Waste (Mother Liquors / Reaction Solvents)[2]
-
Solvent Compatibility:
-
Segregation: Do not mix with acidic aqueous waste. The nitro group can be reduced to an amine under acidic/reducing conditions, changing the hazard profile unexpectedly.[2]
Disposal Workflows
Routine Disposal Decision Tree
The following logic gate ensures you select the correct waste stream based on the state of the material.
Figure 1: Decision logic for segregating 3-methyl-1-(4-nitrophenyl)-1H-pyrazole waste streams. Note that all paths lead to incineration.[1][2]
Emergency Procedures: Spill Response
Self-Validating Safety System
In the event of a spill, the priority is minimizing dust generation (inhalation hazard) and preventing environmental release.[3][4][5][6]
PPE Required: Nitrile gloves (double gloved), safety goggles, lab coat, and N95 dust mask (or P100 respirator if powder is fine).[2]
-
Isolate: Evacuate the immediate area (10-foot radius).[2]
-
Contain:
-
Clean: Scoop material into a hazardous waste container.
-
Decontaminate: Wipe the surface with a soap/water solution.[2] Collect the wipes and dispose of them in the same hazardous waste container.
-
Verify: Check the area with a UV light (many nitrophenyl pyrazoles fluoresce or absorb strongly) to ensure no residue remains.[2]
Regulatory Compliance (RCRA & EPA)[1]
While 3-methyl-1-(4-nitrophenyl)-1H-pyrazole may not be explicitly listed on the EPA P-list or U-list , it must be characterized by the generator (you) based on its properties.[1][2]
-
Characteristic of Ignitability (D001): If disposed of in a flammable solvent (Flash point < 60°C).[2]
-
Characteristic of Reactivity (D003): Unlikely for mono-nitro compounds, but possible if mixed with other reagents.[1][2]
-
Generator Knowledge: You must declare this as "Toxic" based on the nitroaromatic functional group.[2]
Final Disposition: The waste manifest must direct the material to a TSDF (Treatment, Storage, and Disposal Facility) permitted for incineration .[2] Fuel blending is acceptable if the solvent content is high, provided the facility can handle nitrogen loading.[2]
References
-
PubChem. 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA530-R-11-003.[1][2] Available at: [Link][1][2]
Sources
- 1. 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole | C10H9N3O2 | CID 608939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
Operational Handling & Safety Protocol: 3-Methyl-1-(4-nitrophenyl)-1H-pyrazole
Executive Safety Summary
Compound Class: Nitro-substituted 1-Arylpyrazole Primary Hazards: Acute Toxicity (Oral/Inhalation), Skin/Eye Irritation, Potential Mutagenicity, Aquatic Toxicity. Critical Control: Handle exclusively in a certified chemical fume hood. Avoid all dust generation.[1]
Scientific Integrity Note: As of current global inventories, a compound-specific Safety Data Sheet (SDS) for the exact regioisomer 3-methyl-1-(4-nitrophenyl)-1H-pyrazole is limited. This protocol is constructed using a Class-Based Safety Assessment (CBSA) derived from structural analogs (e.g., 1-(4-nitrophenyl)pyrazole, 3-methyl-4-nitropyrazole). All safety margins have been elevated to "High Hazard" standards to ensure researcher safety under the Precautionary Principle.
Risk Assessment & Hazard Identification (GHS Class)
Based on Structure-Activity Relationship (SAR) analysis of nitroaromatic pyrazoles:
| Hazard Category | GHS Classification (Estimated) | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 or 4 | H301/H302: Toxic/Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation. |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects (Nitro group implication). |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1] |
| Aquatic Toxicity | Chronic Category 2 | H411: Toxic to aquatic life with long-lasting effects. |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection required. Do not deviate without a written risk assessment.
| PPE Type | Specification | Rationale |
| Hand Protection (Splash) | Nitrile Rubber (Min 0.11 mm thick) | Protects against incidental contact during weighing/transfer. |
| Hand Protection (Immersion) | Silver Shield / 4H Laminate or Double Nitrile | Nitroaromatics can permeate standard rubber. Use laminate liners for prolonged handling or spill cleanup. |
| Eye/Face Protection | Chemical Goggles (ANSI Z87.1) | Safety glasses are insufficient due to fine powder drift potential. |
| Respiratory Protection | N95 / P100 Respirator (if outside hood) | Mandatory if weighing powder outside a filtered enclosure. |
| Body Protection | Tyvek Lab Coat + Long Sleeves | Prevent potential skin absorption and clothing contamination. |
Operational Handling Protocol
Workflow Diagram
The following flowchart outlines the safe handling lifecycle, from storage retrieval to reaction setup.
Figure 1: Operational workflow emphasizing containment during the critical weighing phase.
Step-by-Step Methodology
Step 1: Preparation & Engineering Controls
-
Ventilation: Verify fume hood face velocity is 0.3–0.5 m/s.
-
Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/electrostatic. Nitro-pyrazoles can be shock-sensitive if dry and impure; handle gently.
-
Exclusion: Clear the hood of incompatible chemicals (strong oxidizers, reducing agents like LiAlH4).
Step 2: Weighing & Transfer
-
Place the analytical balance inside the fume hood or use a dedicated powder containment enclosure.
-
Tare the receiving vessel (flask/vial) before opening the chemical container.
-
Transfer the solid using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Technique Tip: If the solid is caked, do not scrape vigorously. Dissolve directly in the shipping container if precise stoichiometry allows.
Step 3: Solubilization
-
Preferred Solvents: DMSO, DMF, Acetonitrile, or Ethyl Acetate.
-
Protocol: Add solvent slowly to the solid. Swirl gently. Avoid sonication if possible to prevent aerosolization; if necessary, sonicate only in a sealed vessel.
Step 4: Reaction Setup
-
Maintain an inert atmosphere (Nitrogen or Argon) to prevent oxidation side-reactions.
-
Temperature Control: If heating is required (>50°C), ensure a reflux condenser is fitted before heating begins.
Emergency Response & Spill Management
Immediate Action Plan:
-
Alert: Yell "Spill!" to warn nearby personnel.
-
Evacuate: Move to a safe distance if the spill is >500 mg or outside the hood.
-
Assess: Do not attempt cleanup without proper PPE (Double gloves, Goggles, Lab coat).
Spill Cleanup Workflow:
Figure 2: Decision tree for managing solid vs. liquid spills of nitrophenyl pyrazoles.
Waste Disposal & Decontamination[3]
Disposal Principle: Zero discharge to sewer. All material must be incinerated.
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Organic Solid | Collect in a dedicated solid waste drum (Yellow/Red label). Label as "Toxic Organic Solid (Nitro-compound)". |
| Liquid Waste | Halogen-Free Organic | Collect in solvent carboys. Ensure pH is neutral (6-8) before addition to prevent exothermic reactions in the waste container. |
| Contaminated Sharps | Bio/Chem Hazard | Place needles/syringes in a rigid puncture-proof container. Do not recap needles. |
| Empty Containers | Triple Rinse | Rinse 3x with Acetone. Collect rinsate as Liquid Waste. Deface label and dispose of glass. |
Decontamination Solution: For surface cleaning, use a solution of 5% Surfactant (Decon 90 or Contrad 70) in water . Avoid using bleach (Sodium Hypochlorite) directly on nitro compounds as it may form unstable chloramines or other reactive intermediates.
References
-
PubChem . 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole (Compound Summary). National Library of Medicine. [Link][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
